Technical Documentation Center

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
  • CAS: 861007-66-1

Core Science & Biosynthesis

Foundational

"N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride synthesis pathway"

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive exploration of the synthetic pathways leading to N,N-Dimethyl-2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, a compound of interest for researchers in medicinal chemistry and pharmacology. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations inherent in synthetic design. We will dissect two primary, field-proven routes originating from the key precursor, 1-phenylpropan-2-one (P2P), focusing on direct reductive amination and a two-step sequence involving the Leuckart reaction followed by Eschweiler-Clarke methylation. Detailed experimental protocols, mechanistic insights, purification strategies, and analytical characterization are presented to equip researchers and drug development professionals with a robust framework for its synthesis.

Strategic Synthesis Design: A Retrosynthetic Analysis

The molecular architecture of N,N-Dimethyl-2-phenylpropan-1-amine lends itself to several logical retrosynthetic disconnections. The most strategically sound approach involves the formation of the tertiary amine from a corresponding ketone, a common and highly effective transformation in organic synthesis. This strategy identifies 1-phenylpropan-2-one (P2P), also known as phenylacetone, as the pivotal starting material due to its commercial availability and the multitude of synthetic routes for its own preparation.[1]

The primary forward-synthesis strategies derived from this analysis are:

  • Direct Reductive Amination: A one-pot reaction combining P2P with dimethylamine, followed by reduction of the in-situ formed iminium ion.

  • Sequential Amination and Methylation: A two-step approach where P2P is first converted to the primary amine, 2-phenylpropan-1-amine, which is subsequently exhaustively methylated to yield the target tertiary amine.

G cluster_salt Final Salt Formation cluster_path1 Strategy 1: Direct Reductive Amination cluster_path2 Strategy 2: Sequential Synthesis Target N,N-Dimethyl-2-phenylpropan-1-amine (Hydrochloride Salt) Freebase N,N-Dimethyl-2-phenylpropan-1-amine (Freebase) Target->Freebase HCl Addition P2P 1-Phenylpropan-2-one (P2P) Freebase->P2P Reductive Amination Dimethylamine Dimethylamine Freebase->Dimethylamine PrimaryAmine 2-Phenylpropan-1-amine Freebase->PrimaryAmine Eschweiler-Clarke Methylation MethylatingAgent Formaldehyde / Formic Acid Freebase->MethylatingAgent PrimaryAmine->P2P Leuckart Reaction AmmoniaSource Ammonium Formate or Formamide PrimaryAmine->AmmoniaSource

Figure 1: Retrosynthetic analysis of N,N-Dimethyl-2-phenylpropan-1-amine.

Key Precursor: 1-Phenylpropan-2-one (P2P)

1-Phenylpropan-2-one (CAS 103-79-7) is a colorless to pale-yellow oil with a characteristic floral odor. It is the cornerstone of the synthetic routes discussed herein. While commercially available, it is a regulated substance in many jurisdictions due to its use in the illicit manufacture of amphetamines.[1] For research purposes where procurement is not feasible, numerous synthesis methods are documented, often starting from phenylacetic acid or benzyl cyanide.[2][3]

Table 1: Physical Properties of 1-Phenylpropan-2-one

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O[1]
Molar Mass134.18 g/mol [1]
Boiling Point214-216 °C[1][2]
Density~1.006 g/mL[1]
AppearanceColorless to pale-yellow oil

Primary Synthesis Pathway I: Direct Reductive Amination

This pathway represents the most convergent approach, constructing the target molecule in a single synthetic operation from P2P. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the tertiary amine.

Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of P2P. This is followed by dehydration to form a reactive iminium cation. A hydride-based reducing agent, such as sodium borohydride (NaBH₄), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine. The choice of a milder reducing agent like NaBH₄ is crucial; stronger agents like lithium aluminum hydride (LiAlH₄) could reduce the ketone directly before the imine has a chance to form, leading to undesired byproducts. Catalytic hydrogenation over a metal catalyst like Pd/C is also a highly effective and clean method for the reduction step.[4]

G P2P 1-Phenylpropan-2-one (P2P) Reaction Reductive Amination P2P->Reaction Dimethylamine Dimethylamine (or its HCl salt + base) Dimethylamine->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) ReducingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Freebase Crude Freebase Amine Workup->Freebase Purification Purification (Distillation or Chromatography) Freebase->Purification PureFreebase Pure Freebase Amine Purification->PureFreebase

Figure 2: Workflow for Direct Reductive Amination.

Experimental Protocol: Direct Reductive Amination
  • Reaction Setup: To a solution of 1-phenylpropan-2-one (1.0 eq) in methanol, add a solution of dimethylamine (2.0-2.5 eq, typically as a solution in THF or ethanol, or generated in situ from dimethylamine hydrochloride and a base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[5]

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the solution is acidic (pH ~2) to neutralize excess borohydride. Remove the methanol under reduced pressure.

  • Extraction: Add water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the residue. Basify the aqueous layer with a strong base (e.g., 4M NaOH) to pH >12 to deprotonate the amine. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-phenylpropan-1-amine freebase.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6]

Primary Synthesis Pathway II: Leuckart-Wallach & Eschweiler-Clarke Sequence

This two-step classical approach offers an alternative that avoids the handling of gaseous dimethylamine and uses inexpensive, common laboratory reagents. It involves the initial formation of a primary amine, followed by exhaustive methylation.

Step 1: Leuckart-Wallach Reaction

The Leuckart reaction is a reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] It converts ketones into their corresponding N-formylamines, which are then hydrolyzed to the primary amine.[8]

  • Mechanism: The reaction begins with the formation of an iminium ion from P2P and ammonia (generated from ammonium formate). A hydride is then transferred from a formate ion, reducing the imine and releasing CO₂.[7] High temperatures (120-180 °C) are typically required.[7][9]

Step 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the premier method for methylating primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[10][11]

  • Mechanism & Causality: The amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor to reduce this ion, yielding the methylated amine and CO₂.[12][13] The reaction is driven to completion by the irreversible loss of CO₂ gas.[10] A key advantage of this method is that it cleanly stops at the tertiary amine stage, as the tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[10][13]

G P2P 1-Phenylpropan-2-one (P2P) Leuckart Leuckart Reaction (Ammonium Formate, Heat) P2P->Leuckart Hydrolysis Acid Hydrolysis (e.g., HCl) Leuckart->Hydrolysis N-formyl intermediate PrimaryAmine 2-Phenylpropan-1-amine Hydrolysis->PrimaryAmine EschweilerClarke Eschweiler-Clarke Reaction (HCHO, HCOOH, Heat) PrimaryAmine->EschweilerClarke Freebase N,N-Dimethyl-2-phenylpropan-1-amine EschweilerClarke->Freebase

Figure 3: Workflow for the Two-Step Synthesis Pathway.

Experimental Protocol: Leuckart Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 1-phenylpropan-2-one (1.0 eq) with ammonium formate (2.0-3.0 eq) or N-methylformamide.[5]

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.[5] The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (e.g., 10M) and reflux for 2-4 hours to hydrolyze the intermediate formamide.

  • Isolation: After cooling, basify the mixture with a strong base (e.g., NaOH) and extract the resulting primary amine (2-phenylpropan-1-amine) with an organic solvent as described in the direct amination work-up. The crude primary amine can be purified by distillation or used directly in the next step.

Experimental Protocol: Eschweiler-Clarke Methylation
  • Reaction Setup: To a flask containing the crude 2-phenylpropan-1-amine (1.0 eq), add formic acid (2.5-3.0 eq, ~90%) followed by aqueous formaldehyde (2.5-3.0 eq, ~37%).

  • Heating: Heat the mixture gently on a steam bath or in an oil bath to 80-100 °C.[11] Vigorous evolution of CO₂ will be observed. Continue heating until the gas evolution ceases (typically 8-12 hours).

  • Work-up: Cool the reaction mixture and add concentrated hydrochloric acid to ensure the product is in its salt form and to neutralize any remaining formic acid. Remove the water and excess reagents under reduced pressure.

  • Isolation: Dissolve the residue in water, basify with NaOH, and extract the freebase tertiary amine with an organic solvent as previously described. Dry and concentrate the organic extracts to yield the crude product.

Final Salt Formation and Purification

For stability, ease of handling, and increased water solubility, the final freebase amine is converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Preparation: Dissolve the purified freebase of N,N-Dimethyl-2-phenylpropan-1-amine in a dry, non-polar organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Precipitation: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold, dry solvent to remove any residual impurities. Dry the final product under vacuum to yield N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride as a white crystalline powder.[14]

Purification by Recrystallization

For achieving high purity, recrystallization is the most effective method.[14]

  • Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. Common systems include ethanol/diethyl ether or isopropanol/hexane.

  • Procedure: Dissolve the crude salt in a minimum amount of the hot solvent. If the solution is colored, activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry under vacuum.

Table 2: Product Characterization Data

PropertyValueReference(s)
CAS Number (HCl Salt)33286-27-0[15]
Molecular Formula (HCl Salt)C₁₁H₁₈ClN[15]
Molecular Weight (HCl Salt)199.72 g/mol [15]
AppearanceWhite crystalline solid[16]
Purity (Typical)>98% (by HPLC)[15]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[17]

    • ¹H NMR: Expect signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (CH), the methylene protons (CH₂), and the two distinct N-methyl groups.

    • ¹³C NMR: Expect signals for the aromatic carbons, the aliphatic carbons of the propyl chain, and the N-methyl carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. The mass spectrum should show the molecular ion peak for the freebase at m/z 163.26.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, capable of detecting non-volatile impurities.[14][15]

Safety and Handling

  • Personal Protective Equipment (PPE): All manipulations should be performed in a well-ventilated fume hood while wearing safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]

  • Reagent Hazards: Handle corrosive reagents like hydrochloric and formic acid with extreme care. P2P and the final amine product should be handled with caution, avoiding inhalation and skin contact.

  • Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can be reliably achieved through several well-established synthetic routes. The choice between direct reductive amination and the Leuckart/Eschweiler-Clarke sequence depends on the availability of reagents, equipment, and scale. Direct amination is more convergent, while the two-step method utilizes more common and less hazardous reagents. In all cases, careful control of reaction conditions and rigorous purification of the final hydrochloride salt are paramount to obtaining a product of high purity suitable for research and development applications.

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (NN-DMPPA HCl)

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β ,N,N-trimethylphenethylamine, is a synthetic designer stimulant belonging to the phenethylamine family[1]. Originally synthesized as a res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β ,N,N-trimethylphenethylamine, is a synthetic designer stimulant belonging to the phenethylamine family[1]. Originally synthesized as a research chemical, it has recently emerged as an adulterant in sports dietary supplements (such as NOXPUMP)[2],[3]. Due to its sympathomimetic properties, NN-DMPPA is strictly prohibited in-competition by the World Anti-Doping Agency (WADA)[3]. This whitepaper provides an in-depth technical synthesis of the physicochemical properties, pharmacological mechanisms, and validated analytical workflows required for the isolation and quantification of NN-DMPPA Hydrochloride (HCl).

Molecular Identity & Structural Characteristics

NN-DMPPA is the N,N-dimethyl derivative of β -methylphenethylamine and the N-methyl derivative of phenpromethamine[1]. Structurally, the presence of the tertiary amine (N,N-dimethyl group) and the β -methyl substitution on the ethylamine side chain significantly alters its lipophilicity and steric profile compared to primary endogenous trace amines.

These structural modifications serve two distinct pharmacokinetic purposes:

  • Enhanced BBB Penetration: The methylation of the amine nitrogen removes hydrogen-bond donors, increasing the molecule's lipophilicity and facilitating rapid transit across the blood-brain barrier.

  • Metabolic Resistance: The β -methyl group introduces steric hindrance adjacent to the aromatic ring, partially shielding the molecule from rapid oxidative deamination by monoamine oxidase (MAO) enzymes.

Physicochemical Properties

The free base form of NN-DMPPA is a volatile, oxidation-prone oily liquid. To ensure stability for analytical and pharmacological applications, it is synthesized and stored as a hydrochloride salt. The causality behind this salt formation is rooted in lattice energy: the ionic interaction between the protonated tertiary amine and the chloride counterion forms a stable crystalline solid that prevents volatilization. However, this lattice readily coordinates with atmospheric moisture, rendering the salt highly hygroscopic[4].

Table 1: Comparative Physicochemical Data of NN-DMPPA

PropertyNN-DMPPA (Free Base)NN-DMPPA HCl (Hydrochloride Salt)
CAS Number 7560-81-8[5]861007-66-1[4]
Molecular Formula C11H17N[5]C11H18ClN[4]
Molar Mass 163.26 g/mol [5]199.72 g/mol [4]
Physical State Oily liquidWhite to off-white solid[4]
Melting Point N/A221 - 222.5 °C[4]
Solubility Highly lipophilicSlightly soluble in water; sparingly in methanol[4]
Storage Conditions Prone to rapid degradationHygroscopic; requires -20°C and inert atmosphere[4]

Pharmacodynamics & Receptor Binding Mechanisms

Unlike classic amphetamines that trigger massive dopaminergic efflux, NN-DMPPA exhibits highly selective pharmacology. It acts as a partial norepinephrine releasing agent, demonstrating an EC50​ (half-maximal effective concentration) of 1,337 nM and an Emax​ (maximal efficacy) of 67% in rat brain synaptosomes[1].

Crucially, NN-DMPPA is inactive at the dopamine transporter (DAT)[1]. This structure-activity relationship (SAR) is dictated by the steric bulk of the N,N-dimethyl moiety, which disrupts the tight binding pocket required for DAT reversal, while still accommodating the slightly larger binding domain of the norepinephrine transporter (NET). The result is peripheral and central adrenergic stimulation (e.g., increased alertness) without significant dopaminergic euphoria or locomotor hyperactivity[1].

Mechanism DMPPA NN-DMPPA (Cytosolic Entry) NET Norepinephrine Transporter (NET) DMPPA->NET Binds & Reverses VMAT2 Vesicular Monoamine Transporter (VMAT2) DMPPA->VMAT2 Displaces NE NE_Release Norepinephrine Efflux NET->NE_Release Reverse Transport VMAT2->NE_Release Cytosolic Accumulation Receptor Adrenergic Receptors NE_Release->Receptor Synaptic Activation

Diagram 1: Mechanism of NN-DMPPA-mediated norepinephrine release via NET and VMAT2 interaction.

Analytical Workflows and Experimental Protocols

Because NN-DMPPA is prohibited in-competition, anti-doping laboratories rely on highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) workflows to detect trace amounts in human urine[3]. The following protocol outlines a self-validating system for the extraction and quantification of NN-DMPPA.

Step-by-Step GC-MS Methodology
  • Sample Preparation & Internal Standardization: Aliquot 2.0 mL of the subject's urine. Spike with a deuterated internal standard (e.g., Amphetamine-d5) to correct for matrix effects and extraction losses, ensuring quantitative trustworthiness.

  • Alkalinization (The Causality of pH Adjustment): The tertiary amine of NN-DMPPA has a basic pKa. Adjusting the urine sample to pH > 10.0 using a carbonate buffer or NaOH suppresses ionization. This forces the molecule out of its protonated, water-soluble state and into its lipophilic free-base state, maximizing partitioning into the organic phase.

  • Liquid-Liquid Extraction (LLE): Extract the alkalinized sample using tert-butyl methyl ether (TBME). TBME is selected for its optimal polarity index, efficiently extracting the free base amine while leaving polar urinary matrix components (like urea and salts) behind.

  • Evaporation and Reconstitution: Isolate the organic layer and evaporate to dryness under a gentle stream of nitrogen ( N2​ ) at room temperature. Reconstitute the residue in 50 µL of ethyl acetate. Note: Because NN-DMPPA is a tertiary amine, chemical derivatization (e.g., with MSTFA or MBTFA) is often unnecessary, allowing for direct GC injection.

  • GC-MS Acquisition: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV. The 70 eV energy induces predictable α -cleavage. For NN-DMPPA, cleavage of the C1-C2 bond yields a highly stable N,N-dimethylmethyleneiminium cation, making m/z 58 the dominant base peak used for Selective Ion Monitoring (SIM).

Excretion Profile Data

According to validated clinical excretion studies[3]:

  • Linear Calibration Range: 100 to 7500 ng/mL[3].

  • Sensitivity: Limit of Detection (LOD) is 13.9 ng/mL; Limit of Quantification (LOQ) is 42.2 ng/mL[3].

  • Pharmacokinetics: Following a single oral dose of a contaminated supplement, peak urinary concentrations (189–303 ng/mL) are observed at 2–3 hours post-administration[3]. The compound remains detectable above the 50 ng/mL WADA reporting threshold for up to 22–23 hours, and trace amounts are detectable for up to 46 hours[3].

Workflow Sample Urine Sample (2 mL + IS) Alkalinization Alkalinization (pH > 10.0) Sample->Alkalinization Suppress Ionization LLE Liquid-Liquid Extraction (TBME) Alkalinization->LLE Partition to Organic Evaporation Solvent Evaporation (N2 Stream) LLE->Evaporation Isolate Free Base Recon Reconstitution (Ethyl Acetate) Evaporation->Recon Prepare for Injection GCMS GC-MS Analysis (EI Mode, 70 eV) Recon->GCMS 1 µL Injection Data Quantitation (m/z 58 Base Peak) GCMS->Data Peak Integration

Diagram 2: Step-by-step GC-MS analytical workflow for NN-DMPPA quantification in urine samples.

Sources

Foundational

An In-depth Technical Guide to N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (CAS Number: 33286-27-0)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Designer Stimulant N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is an...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Designer Stimulant

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is an analytical reference standard classified as an amphetamine analogue.[1] With the Chemical Abstracts Service (CAS) number 33286-27-0, this compound is primarily encountered in the fields of forensic chemistry and toxicology. Its structural similarity to controlled substances necessitates its availability as a reference standard for law enforcement and research laboratories to unambiguously identify and quantify its presence in seized materials or biological samples. The free base form of this compound, N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA), has been identified as a designer stimulant found in dietary supplements, leading to its prohibition by the World Anti-Doping Agency (WADA).[2] This guide provides a comprehensive technical overview of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, from its fundamental chemical properties to its synthesis, analytical characterization, and safety considerations.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is paramount for its effective handling, formulation, and analysis. While specific experimental data for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is not extensively published, we can compile a table of its key identifiers and calculated properties.

PropertyValueSource
CAS Number 33286-27-0[1]
Molecular Formula C₁₁H₁₇N·HCl[1]
Molecular Weight 199.72 g/mol [1]
IUPAC Name N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride
Appearance White to off-white solid (predicted)
Solubility Soluble in water, ethanol, and methanol (predicted)
Melting Point Not available
Boiling Point Not available
pKa Not available

Synthesis Pathway: A Plausible Synthetic Route

A potential synthetic pathway could start from 2-phenylpropanal. This aldehyde can undergo reductive amination with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the free base, N,N-dimethyl-2-phenylpropan-1-amine. The subsequent treatment of the free base with hydrochloric acid would then afford the desired hydrochloride salt.

Synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride start 2-Phenylpropanal intermediate N,N-dimethyl-2-phenylpropan-1-amine (Free Base) start->intermediate Reductive Amination reagent1 Dimethylamine (CH3)2NH reagent1->intermediate product N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride intermediate->product Salt Formation reagent2 Sodium Triacetoxyborohydride NaBH(OAc)3 reagent2->intermediate reagent3 Hydrochloric Acid HCl reagent3->product Analytical Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample N,N-Dimethyl-2-phenylpropan-1-amine HCl dissolution Dissolution in Mobile Phase sample->dissolution hplc HPLC (Purity Assessment) dissolution->hplc gcms GC-MS (Identification) dissolution->gcms Free base analysis nmr NMR (Structural Elucidation) dissolution->nmr chromatogram Chromatogram Analysis hplc->chromatogram mass_spec Mass Spectrum Interpretation gcms->mass_spec nmr_spec NMR Spectrum Analysis nmr->nmr_spec

Sources

Exploratory

The Pharmacological Mechanism and Analytical Profiling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (N,N-DMPPA HCl), also known as β,N,N-trimethylphenethylamine, is a synthetic tertiary amine and a positional isomer of dimethylamphetamine[1]. Originall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (N,N-DMPPA HCl), also known as β,N,N-trimethylphenethylamine, is a synthetic tertiary amine and a positional isomer of dimethylamphetamine[1]. Originally synthesized for pharmacological exploration, it has recently emerged as an unapproved adulterant in sports nutrition and pre-workout supplements (e.g., NOXPUMP), often deceptively marketed as Acacia rigidula extract[2]. This whitepaper provides an in-depth mechanistic analysis of N,N-DMPPA, detailing its highly selective peripheral noradrenergic pharmacology, validated experimental workflows for its characterization, and its analytical detection for anti-doping compliance.

Chemical Identity & Structural Activity Relationship (SAR)

N,N-DMPPA (C₁₁H₁₇N; Molar Mass: 163.26 g/mol ) belongs to the phenethylamine class[3]. Its structural divergence from classical amphetamines dictates its unique pharmacological profile.

While amphetamine features an α-methyl group (1-phenylpropan-2-amine), N,N-DMPPA features a β-methyl substitution combined with N,N-dimethylation [4]. This specific steric configuration fundamentally alters its transporter affinity. The bulky N,N-dimethyl group and the shifted methyl position create severe steric hindrance at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), rendering the molecule virtually inactive at central reward pathways[1]. However, the Norepinephrine Transporter (NET) possesses a more permissive binding pocket, allowing N,N-DMPPA to retain substrate activity, albeit with reduced potency compared to primary amines like β-methylphenethylamine (BMPEA)[4].

Mechanism of Action: Peripheral Noradrenergic Selectivity

N,N-DMPPA acts as a partial, substrate-type monoamine releasing agent highly selective for peripheral NETs[1]. It does not merely block the transporter; it actively translocates into the presynaptic terminal.

Once inside the cytosol, N,N-DMPPA interacts with the Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles. As a weak base, it disrupts the vesicular pH gradient, displacing endogenous norepinephrine (NE) into the cytosol. The resulting high cytosolic concentration of NE forces the NET to operate in reverse, pumping NE out into the synaptic cleft. This massive efflux of NE subsequently activates postsynaptic α1-adrenergic receptors on vascular smooth muscle, triggering profound vasoconstriction and hypertension[4].

MoA DMPPA N,N-DMPPA HCl (Tertiary Amine) NET Norepinephrine Transporter (NET) Substrate Recognition DMPPA->NET Binds Vesicle Synaptic Vesicle (VMAT2) NE Displacement NET->Vesicle Cytosolic Entry Reverse Reverse Transport Efflux of NE Vesicle->Reverse Osmotic/pH Shift Alpha1 α1-Adrenergic Receptor Activation Reverse->Alpha1 Synaptic Cleft Physio Vasoconstriction & Increased Blood Pressure Alpha1->Physio Gq-Protein Cascade

Fig 1. Noradrenergic mechanism of action of N,N-DMPPA via NET-mediated reverse transport.

Comparative Pharmacodynamics

Because N,N-DMPPA lacks DAT activity, it does not produce the locomotor stimulation, euphoria, or tachycardia typically associated with classical amphetamines[4]. This creates a dangerous clinical scenario: users do not "feel" the central stimulation and may consume higher doses, unknowingly subjecting their cardiovascular system to extreme hypertensive stress.

Table 1: Transporter Pharmacology & In Vivo Effects

Data summarized from rat brain synaptosome assays and telemetry models[1],[4].

Pharmacological ParameterN,N-DMPPA (Tertiary Amine)BMPEA (Primary Amine)Amphetamine (Reference)
NET Release EC₅₀ (nM) 1,337~150 - 300~20 - 40
NET Release Eₘₐₓ (%) 67 (Partial Releaser)~90100
DAT Release EC₅₀ (nM) >10,000 (Inactive)~2,000~20 - 40
Receptor Binding (GPCRs) NegligibleNegligibleNegligible
In Vivo Blood Pressure Significant IncreaseSignificant IncreaseSignificant Increase
In Vivo Locomotor Activity No EffectNo EffectSignificant Increase

Validated Experimental Methodologies

To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of this pharmacological profile, the following self-validating protocols are utilized by neuropharmacologists to characterize N,N-DMPPA.

In Vitro Neurotransmitter Release Assay (Synaptosomes)

Causality of Choice: Synaptosomes (isolated presynaptic terminals) are utilized instead of transfected cell lines because they preserve the native stoichiometric ratio of membrane transporters to intact vesicular storage pools. This allows researchers to differentiate between simple reuptake inhibitors (which block uptake) and true substrate-type releasing agents (which cause efflux)[4].

Self-Validating Protocol:

  • Tissue Preparation: Homogenize rat cortex (rich in NET) in cold 0.32 M sucrose buffer.

  • Isolation: Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the P2 synaptosomal pellet. Resuspend in Krebs-phosphate buffer.

  • Radioligand Loading: Incubate synaptosomes with [³H]Norepinephrine for 30 minutes at 37°C to load the vesicles.

  • Drug Challenge & Validation:

    • Test: Add N,N-DMPPA (10⁻⁹ to 10⁻⁴ M).

    • Positive Control: Amphetamine (validates vesicular release mechanics).

    • Negative Control: Pre-incubate with Nisoxetine (a selective NET inhibitor). Validation Check: If Nisoxetine fails to block N,N-DMPPA-induced [³H]NE release, the assay is invalid, indicating non-specific membrane leakage rather than transporter-mediated efflux.

  • Quantification: Terminate via rapid filtration over GF/B filters. Measure retained radioactivity via Liquid Scintillation Counting (LSC) to calculate fractional release[1].

Workflow P1 Rat Cortex Homogenization P2 Synaptosome Isolation (P2) P1->P2 P3 [3H]NE Loading P2->P3 P4 N,N-DMPPA Incubation P3->P4 P5 LSC Quantification P4->P5

Fig 2. In vitro synaptosomal radioligand release assay workflow for transporter profiling.

In Vivo Cardiovascular Telemetry

Causality of Choice: Conscious, freely moving telemetry is strictly required. Anesthesia severely depresses sympathetic outflow and blunts baroreceptor reflexes, which would artificially mask the peripheral pressor effects of N,N-DMPPA.

  • Protocol: Surgically implant radio-telemetry transmitters into the descending aorta of Sprague-Dawley rats. After a 7-day recovery, administer N,N-DMPPA via intraperitoneal injection.

  • Validation Check: Pre-administer prazosin (a selective α1-adrenergic antagonist) 15 minutes prior to dosing. Complete reversal of the hypertensive spike confirms that the cardiovascular effect is strictly mediated by noradrenergic release rather than direct off-target vascular agonism[4].

GC-MS Excretion Analysis for Doping Control

Because N,N-DMPPA is prohibited by the World Anti-Doping Agency (WADA)[5], robust detection protocols are required. Causality of Choice: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal because tertiary amines undergo highly predictable α-cleavage.

  • Protocol: Perform a liquid-liquid extraction (LLE) on human urine at pH 9.5 using ethyl acetate.

  • Validation Check: Spike the sample with a deuterated internal standard (e.g., Amphetamine-d5) prior to extraction to validate recovery efficiency.

  • Detection: Cleavage adjacent to the nitrogen in N,N-DMPPA yields a dominant m/z 58 iminium ion ([CH₂-N(CH₃)₂]⁺), providing a highly specific diagnostic marker. Excretion studies show maximum urine concentrations (189-303 ng/mL) occur 2-3 hours post-administration, remaining detectable up to 46 hours[5].

Toxicological and Regulatory Implications

N,N-DMPPA is classified as an in-competition prohibited stimulant by WADA[5]. Because it acts as a "stealth" pressor agent—elevating blood pressure without the accompanying central nervous system stimulation—athletes and consumers may inadvertently overdose. The unmitigated peripheral α1-adrenergic activation poses severe risks of acute hypertensive crises, myocardial infarction, and cerebral hemorrhage, particularly when combined with intense physical exertion[4].

References

  • β,N,N-Trimethylphenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: PubMed (NIH) URL:[Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PMC (NIH) URL:[Link]

  • N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement Source: ResearchGate URL:[Link]

Sources

Foundational

Structural and Stereochemical Isomers of N,N-Dimethyl-2-phenylpropan-1-amine: Pharmacological Profiles and Analytical Methodologies

Target Audience: Analytical Chemists, Pharmacologists, and Anti-Doping Researchers Document Type: Technical Whitepaper Executive Summary The emergence of designer stimulants as unlisted adulterants in dietary supplements...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Anti-Doping Researchers Document Type: Technical Whitepaper

Executive Summary

The emergence of designer stimulants as unlisted adulterants in dietary supplements has created complex challenges for analytical chemistry and forensic toxicology. Among these, N,N-dimethyl-2-phenylpropan-1-amine (also known as N,N-DMPPA or β,N,N-trimethylphenethylamine) has gained notoriety following its identification in sports supplements and subsequent prohibition by the World Anti-Doping Agency (WADA) .

As a Senior Application Scientist, I have designed this guide to deconstruct the isomeric landscape of N,N-DMPPA. We will explore how subtle structural shifts—specifically positional isomerism and stereoisomerism—drastically alter its pharmacodynamics, and outline a self-validating analytical workflow for its chiral resolution.

Molecular Architecture and the Isomeric Landscape

N,N-DMPPA ( C11​H17​N , Exact Mass: 163.136 Da) is a tertiary amine belonging to the phenethylamine family . To understand its properties, we must evaluate its two primary forms of isomerism:

Positional Isomerism: The Alpha vs. Beta Shift

N,N-DMPPA is a positional (structural) isomer of the highly controlled substance Dimethylamphetamine (N,N-dimethyl-1-phenylpropan-2-amine).

  • Dimethylamphetamine: Features a methyl group on the alpha-carbon (adjacent to the amine). This structure easily crosses the blood-brain barrier and fits perfectly into central monoamine transporters.

  • N,N-DMPPA: Features a methyl group on the beta-carbon (adjacent to the phenyl ring). This subtle shift creates steric hindrance that fundamentally alters receptor binding affinities, stripping the molecule of central dopaminergic activity while retaining peripheral sympathomimetic effects .

Stereoisomerism: The C2 Chiral Center

Because the beta-carbon (C2) in N,N-DMPPA is bonded to four different groups (a methyl group, a phenyl group, a hydrogen atom, and a dimethylaminomethyl group), it is a chiral center. Consequently, the molecule exists as two non-superimposable mirror images: (R)-N,N-DMPPA and (S)-N,N-DMPPA . Differentiating these enantiomers is critical in forensic applications to determine whether the compound originated from a biological/botanical source (which typically yields enantiopure or highly enriched ratios) or synthetic adulteration (which typically yields a racemic 50:50 mixture).

Pharmacodynamics & Receptor Affinities

The causality behind N,N-DMPPA's unique physiological effects lies in its transporter selectivity. In vitro functional assays using rat brain synaptosomes demonstrate that N,N-DMPPA acts as a partial releasing agent at Norepinephrine Transporters (NET) but is completely inactive at Dopamine Transporters (DAT) .

Because it lacks DAT affinity, N,N-DMPPA does not produce the central rewarding effects or locomotor stimulation characteristic of amphetamines. However, its interaction with peripheral NET leads to the reverse transport of norepinephrine into the synaptic cleft, activating α-adrenergic receptors and causing significant, dose-dependent increases in blood pressure.

NET_Pathway DMPPA N,N-DMPPA (Substrate) NET Norepinephrine Transporter (NET) DMPPA->NET Binds & Translocates NE_Release NE Efflux (Synaptic Cleft) NET->NE_Release Reverse Transport AlphaRec α-Adrenergic Receptors NE_Release->AlphaRec Activates BP Increased Blood Pressure AlphaRec->BP Vasoconstriction

Fig 1: Pharmacodynamic pathway of N,N-DMPPA inducing peripheral hypertension via NET efflux.

Quantitative Pharmacological Comparison

The table below summarizes the structure-activity relationship (SAR) between N,N-DMPPA and its structural relatives.

CompoundStructural ClassNET ActivityDAT ActivityIn Vivo Cardiovascular Effect
N,N-DMPPA β-methylphenethylaminePartial Substrate ( EC50​ ~1,337 nM)Inactive ↑ Blood Pressure, ↔ Heart Rate
Dimethylamphetamine α-methylphenethylaminePotent SubstratePotent Substrate↑ Blood Pressure, ↑ Heart Rate
BMPEA β-methylphenethylamineSubstrateWeak Substrate↑ Blood Pressure, ↔ Heart Rate

Analytical Workflows for Isomer Differentiation

To enforce anti-doping regulations, laboratories must precisely quantify N,N-DMPPA in urine and resolve its enantiomers .

The Causality of Method Selection: Standard chiral derivatization techniques (e.g., using Mosher's acid chloride) are chemically impossible here. Because N,N-DMPPA is a tertiary amine, it lacks the reactive N-H bond required to form diastereomeric amides. Therefore, direct resolution utilizing a Chiral Stationary Phase (CSP) via LC-MS/MS is the mandatory analytical route.

Self-Validating Protocol: Chiral LC-MS/MS Quantification

Step 1: Alkaline Liquid-Liquid Extraction (LLE)

  • Aliquot & Spike: Transfer 2.0 mL of the urine sample into a glass centrifuge tube. Spike with 50 µL of an isotopically labeled internal standard (e.g., N,N-DMPPA- d6​ ).

  • pH Adjustment: Add 0.5 mL of 1M NaOH to adjust the sample pH to 10.0.

    • Causality Check: The pKa​ of N,N-DMPPA is approximately 9.5. Driving the pH above the pKa​ ensures the molecule is fully deprotonated (free-base form), maximizing its partition coefficient into the organic phase.

  • Extraction: Add 4.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Isolation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream at 30°C to prevent volatile loss of the amine.

Step 2: Enantioselective Chromatography

  • Reconstitution: Dissolve the dried residue in 100 µL of the mobile phase (Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v).

  • Injection: Inject 5 µL onto an Amylose tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak AD-H).

    • Causality Check: The helical structure of the amylose polymer creates a chiral microenvironment. The (R)- and (S)-enantiomers form transient, differential hydrogen bonds with the stationary phase, allowing baseline resolution. The 0.1% diethylamine acts as a silanol blocker, preventing peak tailing of the basic analyte.

Step 3: Mass Spectrometric Detection (MRM)

  • Ionization: Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) mode.

  • Transitions: Monitor the primary transition m/z 164.1 58.1.

    • Causality Check: The protonated molecular ion [M+H]+ is m/z 164.1. Collision-induced dissociation (CID) selectively cleaves the C-C bond adjacent to the nitrogen, yielding a highly stable dimethyliminium cation at m/z 58.1. This specific fragmentation ensures absolute selectivity against isobaric matrix interferences.

Analytical_Workflow Sample Urine Sample (pH 9.5-10.0) Ext Liquid-Liquid Extraction (MTBE) Sample->Ext Free-base partitioning LCMS LC-MS/MS (Chiral Stationary Phase) Ext->LCMS Reconstitution in Mobile Phase Detect MRM Detection (m/z 164 → 58) LCMS->Detect Enantioselective Elution Data Resolution of (R) and (S) Enantiomers Detect->Data Isomer Quantification

Fig 2: LC-MS/MS analytical workflow for the chiral resolution of N,N-DMPPA enantiomers.

References

  • Wikipedia. "β,N,N-Trimethylphenethylamine." Wikimedia Foundation. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-Dimethyl-2-phenylpropan-1-amine." PubChem. Available at:[Link]

  • Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics. 2019. Available at:[Link]

  • Kwiatkowska D, Wójtowicz M, Jarek A, et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Drug Testing and Analysis / PubMed. 2016. Available at:[Link]

Exploratory

Pharmacological Profile of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of designer stimulants and anti-doping regulations, understanding the mechanistic nuances of emerging compounds is paramount. N,N-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of designer stimulants and anti-doping regulations, understanding the mechanistic nuances of emerging compounds is paramount. N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (commonly referred to as N,N-DMPPA HCl or β,N,N-trimethylphenethylamine) is a synthetic phenethylamine derivative. Originally synthesized for pharmacological research, it has recently gained notoriety as an undeclared adulterant in sports and weight-loss dietary supplements (e.g., NOXPUMP) [1].

This whitepaper provides an in-depth analysis of N,N-DMPPA’s structural pharmacology, pharmacodynamics, and pharmacokinetics. By synthesizing peer-reviewed data and field-proven analytical methodologies, this guide equips researchers, toxicologists, and drug development professionals with the authoritative grounding necessary to identify, quantify, and understand the biological impact of this prohibited substance.

Chemical Identity & Structural Pharmacology

N,N-DMPPA is a structural isomer of amphetamine derivatives. However, its structure-activity relationship (SAR) diverges significantly from classical amphetamines due to specific steric modifications. The addition of a β-methyl group and N,N-dimethylation on the amine nitrogen sterically hinders its ability to bind to the Dopamine Transporter (DAT) [2]. This structural shift eliminates central dopaminergic activity, rendering the compound highly selective for the peripheral Norepinephrine Transporter (NET)[2].

Table 1: Physicochemical & Pharmacological Properties
ParameterValueReference
IUPAC Name N,N-dimethyl-2-phenylpropan-1-amine hydrochloride[3]
Molecular Formula C₁₁H₁₇N • HCl[4]
Molar Mass (Free Base) 163.26 g/mol [5]
NET Release EC₅₀ 1,337 nM[2]
NET Release Eₘₐₓ 67%[5]
DAT Release EC₅₀ Inactive[2]
Peak Urine Concentration 189–303 ng/mL[1]

Pharmacodynamics: Receptor Profile & Mechanistic Pathways

N,N-DMPPA functions as a partial norepinephrine releasing agent [5]. Unlike simple reuptake inhibitors (which merely block the transporter), N,N-DMPPA acts as a substrate. It is transported into the presynaptic terminal via NET, where it disrupts vesicular storage (VMAT2), causing an accumulation of cytosolic norepinephrine. This triggers the reverse transport of norepinephrine into the synaptic cleft [6].

Because N,N-DMPPA is inactive at DAT, it does not induce the hyperlocomotor activity or euphoria typically associated with drugs of abuse[2]. However, its peripheral NET activity leads to the activation of α-adrenergic receptors, causing measurable, dose-dependent increases in blood pressure without significant tachycardia[2][7]. This isolated hypertensive effect poses a severe cardiovascular risk when consumed in unregulated pre-workout supplements.

NET_Pathway DMPPA N,N-DMPPA (Extracellular Space) NET Norepinephrine Transporter (NET) DMPPA->NET Substrate binding & uptake IC_DMPPA Intracellular N,N-DMPPA (Presynaptic Terminal) NET->IC_DMPPA Translocation VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) IC_DMPPA->VMAT2 Disruption of vesicular storage NE_Release Norepinephrine Efflux (Reverse Transport) VMAT2->NE_Release Cytosolic NE accumulation Receptors Peripheral α-Adrenergic Receptors (Vasoconstriction) NE_Release->Receptors Synaptic cleft accumulation

Fig 1: Mechanism of N,N-DMPPA-induced norepinephrine efflux via peripheral NET.

Pharmacokinetics & Analytical Detection

Following oral ingestion, N,N-DMPPA is rapidly absorbed and excreted. In a controlled human excretion study involving the NOXPUMP dietary supplement, urine concentrations peaked (Tₘₐₓ) at 2–3 hours post-administration, reaching maximum concentrations of 189–303 ng/mL [1].

From an anti-doping perspective, the compound remains detectable in urine at concentrations above 50 ng/mL for up to 23 hours, and is quantifiable up to 46 hours post-ingestion using Gas Chromatography-Mass Spectrometry (GC-MS)[1].

GCMS_Workflow Urine Urine Sample (Post-Administration) IS Add Internal Standard (e.g., Diphenylamine) Urine->IS Alkalinization Alkalinization (pH > 9.5) (Converts to free base) IS->Alkalinization LLE Liquid-Liquid Extraction (Organic Solvent) Alkalinization->LLE Extracts non-ionized amine GCMS GC-MS Analysis (EI Mode, SIM) LLE->GCMS Evaporation & Reconstitution Data Quantification (LOD: 13.9 ng/mL) GCMS->Data Peak Integration

Fig 2: GC-MS workflow for N,N-DMPPA quantification in urine samples.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to characterize N,N-DMPPA.

Protocol A: Synaptosomal Neurotransmitter Release Assay (In Vitro)

This assay differentiates true substrate-type releasing agents from simple reuptake inhibitors by measuring the active efflux of radiolabeled neurotransmitters from isolated nerve terminals [2].

  • Tissue Preparation: Isolate rat brain tissue (excluding the caudate and cerebellum to enrich for NET-dense regions). Homogenize in ice-cold isotonic sucrose (0.32 M). Causality: Isotonic sucrose prevents osmotic lysis, preserving the structural integrity of the synaptosomes (pinched-off nerve terminals) which house functional NET and VMAT2 proteins.

  • Radioligand Loading: Incubate the synaptosomal fraction (P2 pellet) with 9 nM [³H]MPP⁺ (a stable radiolabeled substrate for NET). Causality: [³H]MPP⁺ is utilized instead of endogenous norepinephrine because it is resistant to degradation by monoamine oxidase (MAO), ensuring that measured radioactivity strictly correlates with transporter-mediated efflux.

  • Drug Incubation: Add varying concentrations of N,N-DMPPA HCl (10 nM to 10,000 nM) and incubate at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash with ice-cold buffer. Causality: Rapid filtration instantly separates the extracellular released fraction (efflux) from the retained intracellular radioligand.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting to calculate the EC₅₀ (1,337 nM) and Eₘₐₓ (67%)[2][5].

Protocol B: GC-MS Urine Quantification (In Vivo Excretion)

This protocol is the gold standard for WADA-compliant anti-doping analysis, achieving a Limit of Detection (LOD) of 13.9 ng/mL [1].

  • Sample Aliquoting: Transfer 2.0 mL of human urine into a glass centrifuge tube. Add a known concentration of an internal standard (e.g., diphenylamine). Causality: The internal standard corrects for any analyte loss during extraction and normalizes matrix-induced ion suppression.

  • Alkalinization: Add carbonate buffer to adjust the urine pH to > 9.5. Causality: N,N-DMPPA is a tertiary amine. Elevating the pH above its pKa ensures complete deprotonation to its neutral free-base form, which is highly lipophilic. This is a critical self-validating step; failure to alkalinize results in poor organic recovery.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent mixture (e.g., hexane/ethyl acetate). Vortex for 5 minutes and centrifuge at 3000 rpm. Extract the upper organic layer.

  • Concentration: Evaporate the organic phase to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of methanol.

  • GC-MS Analysis: Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the specific mass-to-charge (m/z) fragments of N,N-DMPPA to ensure high specificity against endogenous biological noise[1].

Regulatory Status & Anti-Doping Implications

Due to its pharmacological profile as a peripheral stimulant, N,N-DMPPA is strictly prohibited in sports. The World Anti-Doping Agency (WADA) classifies it under Class S6 (Stimulants) , banning its use in-competition [1]. Because N,N-DMPPA is frequently found as an undeclared ingredient in dietary supplements, athletes are at a high risk of unintentional doping. The robust GC-MS methodologies outlined above are critical for forensic laboratories to enforce these regulations and protect athletic integrity.

References

  • Wójtowicz, M., Jarek, A., Chajewska, K. et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry 408, 5041–5047 (2016). URL:[Link]

  • Schindler, C.W., Thorndike, E.C., Rice, K.C., Baumann, M.H. "The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics 369(3):328-336 (2019). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine". PubChem. URL:[Link]

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Comprehensive Spectral Analysis and Structural Elucidation of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine (N,N-DMPPA), also known as β,N,N-trimethylphenethylamine, is a synthetic monoamine releasing agent and designer stimulant[1]. Originally of interest in pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-phenylpropan-1-amine (N,N-DMPPA), also known as β,N,N-trimethylphenethylamine, is a synthetic monoamine releasing agent and designer stimulant[1]. Originally of interest in pharmacological research due to its partial norepinephrine-releasing properties, it has increasingly been detected as an illicit adulterant in sports dietary supplements[1]. Consequently, it is strictly monitored and prohibited in-competition by the [2].

Because N,N-DMPPA shares structural and mass-spectral similarities with controlled substances like methamphetamine, forensic and anti-doping laboratories require robust, orthogonal analytical frameworks to definitively map its carbon skeleton. This whitepaper provides an in-depth, self-validating methodology for the isolation and structural elucidation of N,N-DMPPA hydrochloride using FT-IR and multinuclear NMR spectroscopy.

Workflow A Unknown Sample (Suspected NPS/Doping Agent) B Sample Preparation (Liquid-Liquid Extraction & Salt Formation) A->B C FT-IR Spectroscopy (Functional Group Identification) B->C D NMR Spectroscopy (1H, 13C, COSY, HMBC) B->D E GC-MS / LC-MS (Molecular Weight & Fragmentation) B->E F Data Synthesis & Structural Elucidation C->F D->F E->F

Fig 1. Multi-modal analytical workflow for the structural elucidation of N,N-DMPPA.

Sample Preparation: Self-Validating Extraction Protocol

Dietary supplements present complex matrices containing binders, botanical extracts, and other alkaloids (e.g., caffeine)[3]. Direct analysis is prone to signal overlap. The following acid-base extraction protocol exploits the specific pKa of the tertiary amine to selectively partition N,N-DMPPA, ensuring the high purity required for NMR.

Protocol 1: Isolation and Hydrochloride Salt Formation
  • Acidic Dissolution: Suspend 5.0 g of the pulverized sample in 50 mL of 0.1 M HCl.

    • Causality: The acidic environment protonates N,N-DMPPA, forming a water-soluble ammonium salt. Lipophilic neutral binders and non-basic impurities remain insoluble and are filtered off.

  • Defatting Wash: Wash the aqueous filtrate with 2 × 20 mL diethyl ether. Discard the organic layer.

    • Causality: This step strips away residual neutral organics, establishing a self-purifying system.

  • Basification: Adjust the aqueous layer to pH 12 using 1.0 M NaOH.

    • Causality: Deprotonates the amine, converting it back to its lipophilic free-base form (C₁₁H₁₇N)[4].

  • Extraction: Extract the basic aqueous phase with 3 × 20 mL dichloromethane (DCM). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Salt Precipitation: Bubble dry HCl gas through the DCM solution until precipitation ceases.

    • Causality: Converts the volatile free base into a stable, highly crystalline hydrochloride salt (N,N-DMPPA HCl). The salt form is non-volatile and resists oxidative degradation, making it optimal for long-term spectral archiving.

  • Recrystallization: Filter the white precipitate and recrystallize from hot isopropanol/diethyl ether.

Vibrational Spectroscopy (FT-IR)

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Perform a background scan on a clean diamond ATR crystal to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 2-3 mg of recrystallized N,N-DMPPA HCl onto the crystal. Apply the pressure clamp to ensure uniform optical contact.

    • Causality: ATR is strictly preferred over traditional KBr pelleting. Amine hydrochlorides are hygroscopic and can undergo ion-exchange with KBr under high mechanical pressure, leading to spectral artifacts and shifting of the N-H⁺ bands.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 1: FT-IR (ATR) Characteristic Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3025, 2960MediumC-H stretch (Aromatic and Aliphatic)
2650 - 2450Strong, BroadN-H⁺ stretch (Tertiary amine hydrochloride)
1602, 1495MediumC=C stretch (Aromatic ring)
1450MediumC-H bending (Aliphatic -CH₂, -CH₃)
1385WeakC-H symmetric bending (C-CH₃)
765, 702StrongC-H out-of-plane bending (Monosubstituted benzene)

Field Insight: Synthetic Artifacts When analyzing illicit batches, analysts must be vigilant for synthetic impurities. If the compound was synthesized via a Leuckart-Wallach reductive amination pathway, incomplete hydrolysis often leaves trace N-formyl intermediates[5]. In FT-IR, this manifests as a distinct amide carbonyl stretch (C=O) around 1660 cm⁻¹, which must not be mistaken for a structural feature of the pure N,N-DMPPA backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive topological map of the molecule.

Protocol 3: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of N,N-DMPPA HCl in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is selected over CDCl₃ to prevent the rapid exchange of the N-H⁺ proton. Observing the downfield N-H⁺ signal is critical for confirming the ionization state of the salt.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) at 298 K. Follow with 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the carbon skeleton.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
H-N⁺10.50br s1H-Ammonium proton
H-Ar7.20 - 7.40m5H-Aromatic protons
H-23.35m1H-CH (alpha to Ph)
H-1a3.25dd1H12.5, 8.0CH₂ (diastereotopic)
H-1b3.10dd1H12.5, 6.0CH₂ (diastereotopic)
H-N(CH₃)₂2.75br s6H-N-methyl protons
H-CH₃1.28d3H7.0C-methyl protons
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (ppm)TypeAssignment
C-ipso142.5CqAromatic ipso-carbon
C-meta128.8CHAromatic meta-carbons
C-ortho127.5CHAromatic ortho-carbons
C-para127.1CHAromatic para-carbon
C-163.8CH₂Methylene carbon (alpha to N)
C-N(CH₃)₂42.5CH₃N-methyl carbons
C-237.2CHMethine carbon (alpha to Ph)
C-CH₃19.4CH₃Aliphatic methyl carbon

Mechanistic Insight: Diastereotopic Protons A critical structural feature of N,N-DMPPA is the chiral center at C2. Because C2 is asymmetric, the two protons attached to the adjacent C1 carbon (H-1a and H-1b) are diastereotopic. They exist in entirely different magnetic environments regardless of C1-C2 bond rotation. Consequently, they appear as two distinct doublet of doublets (dd) at 3.25 ppm and 3.10 ppm. This ABX spin system is a self-validating fingerprint for the 2-phenylpropan-1-amine backbone, distinguishing it definitively from the 1-phenylpropan-2-amine backbone of methamphetamine.

HMBC C_ipso C-ipso (143 ppm) C_ortho C-ortho (128 ppm) C2 C2-CH (38 ppm) C1 C1-CH2 (64 ppm) C_methyl C-CH3 (19 ppm) N_methyl N(CH3)2 (43 ppm) H_ortho H-ortho (7.3 ppm) H_ortho->C_ipso HMBC H_ortho->C2 HMBC H2 H2 (3.2 ppm) H2->C_ipso HMBC H2->C_ortho HMBC H2->C1 HMBC H2->C_methyl HMBC H1 H1a/H1b (3.0 ppm) H1->C_ipso HMBC H1->C2 HMBC H1->N_methyl HMBC H_methyl H-CH3 (1.3 ppm) H_methyl->C2 HMBC H_methyl->C1 HMBC H_N_methyl H-N(CH3)2 (2.8 ppm) H_N_methyl->C1 HMBC

Fig 2. Key 2D NMR HMBC correlation network for N,N-DMPPA structural validation.

Orthogonal Validation: The Pitfall of Mass Spectrometry

While GC-MS (Electron Impact) is a standard tool in forensic chemistry, relying on it exclusively for N,N-DMPPA is a critical error. The EI-MS of the free base yields a weak molecular ion [M]⁺ at m/z 163[4]. The defining fragmentation is the nitrogen-driven alpha-cleavage. Cleavage of the C1-C2 bond expels a stable benzyl radical, leaving an iminium cation[CH₂=N(CH₃)₂]⁺, which dominates the spectrum as the base peak at m/z 58[5].

The Isobaric Overlap: Methamphetamine undergoes a similar alpha-cleavage, yielding an isomeric iminium cation [CH(CH₃)=NHCH₃]⁺, which also appears at m/z 58. Because both N,N-DMPPA and methamphetamine yield an isobaric base peak at m/z 58, low-resolution GC-MS is insufficient for definitive differentiation. This causality mandates the use of the high-resolution NMR and IR protocols outlined above to map the exact carbon skeleton.

References

  • Title: β,N,N-Trimethylphenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Determination of Ecdysterone in Dietary Supplements and Spinach by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

Exploratory

N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (DMPPA): Toxicological Profile, Pharmacodynamics, and Analytical Methodologies

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA), also known as β ,N,N-trimethylphenethylamine, is a tertiary amine analog of the designer stimulant β -methylphenethylamine (BMPEA). Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA), also known as β ,N,N-trimethylphenethylamine, is a tertiary amine analog of the designer stimulant β -methylphenethylamine (BMPEA). Originally synthesized as a research chemical, it has increasingly been identified as an unlisted adulterant in sports nutrition and weight-loss dietary supplements, often falsely marketed as Acacia rigidula extract[1],[2]. This whitepaper provides an in-depth analysis of DMPPA’s unique pharmacological profile, its peripheral mechanism of toxicity, and the validated experimental methodologies required to assess its hemodynamic liabilities.

Chemical Identity & Structural Context

DMPPA is a structural isomer of the amphetamine class. However, the addition of two methyl groups to the terminal amine, combined with the β -methyl substitution on the phenethylamine backbone, drastically alters its pharmacodynamic properties compared to classical amphetamines[3].

Supplied primarily as a hydrochloride salt to ensure aqueous solubility and stability for in vivo and in vitro assays, DMPPA lacks the potent central nervous system (CNS) penetration and dopaminergic activity characteristic of its illicit structural cousins[2]. This structural divergence is the foundation of its distinct toxicological toxidrome: peripheral hypertension without central stimulation.

Pharmacodynamics & Mechanism of Toxicity

The primary toxicological concern regarding DMPPA is its potential to induce adverse cardiovascular events, such as hypertensive crisis or hemorrhagic stroke, particularly when consumed unknowingly in high-dose pre-workout supplements[4],[2].

Unlike amphetamine, which is a potent, full-efficacy releaser at both the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), DMPPA is highly selective.

  • NET Activity: DMPPA acts as a partial substrate-type monoamine releasing agent at peripheral NETs. It exhibits an EC50​ of 1,337 nM and a maximal efficacy ( Emax​ ) of 67%[3],[2].

  • DAT & SERT Activity: DMPPA is virtually inactive at DAT and the Serotonin Transporter (SERT)[3],[2].

Because DMPPA acts as a substrate at peripheral NETs, it induces the reverse transport of norepinephrine (NE) into the synaptic cleft. This localized accumulation of NE hyper-activates post-synaptic α1​ -adrenergic receptors on vascular smooth muscle, triggering a Gq​ -coupled signaling cascade that results in severe vasoconstriction and elevated blood pressure[2],[5].

G DMPPA DMPPA (N,N-dimethyl-2-phenylpropan-1-amine) NET Peripheral Norepinephrine Transporter (NET) DMPPA->NET Substrate binding NE_Release Efflux of Norepinephrine (NE) NET->NE_Release Reverse transport Alpha1 Activation of α1-Adrenergic Receptors NE_Release->Alpha1 Synaptic accumulation Vasoconstriction Vascular Smooth Muscle Contraction Alpha1->Vasoconstriction Gq signaling cascade Hypertension Hypertension (Elevated Blood Pressure) Vasoconstriction->Hypertension Increased vascular resistance

DMPPA-induced peripheral sympathetic activation and hypertensive signaling pathway.

Toxicological Profile: In Vivo & Clinical Context

In conscious animal models, the administration of DMPPA produces dose-dependent increases in blood pressure that mirror the hypertensive effects of amphetamine[2],[5]. However, the broader toxicological profile is distinctly different:

  • Lack of Tachycardia: DMPPA does not substantially elevate heart rate (HR).

  • Absence of Locomotor Stimulation: Due to its inability to trigger mesolimbic dopamine release, DMPPA does not increase locomotor activity, indicating a negligible potential for classical psychostimulant abuse[2],[5].

  • Thermoregulation: DMPPA does not induce the hyperthermia commonly associated with MDMA or methamphetamine toxidromes[2].

Table 1: Comparative Pharmacological & Toxicological Data
CompoundPrimary Transporter TargetsNET EC50​ NET Emax​ In Vivo BP EffectIn Vivo Locomotor Effect
Amphetamine DAT, NET, SERT (weak)Potent (<50 nM)100%High IncreaseHigh Increase
BMPEA DAT, NETModerate100%High IncreaseMinimal
DMPPA NET (Selective)1,337 nM67%Moderate IncreaseNone

Data synthesized from comparative telemetry and synaptosome assays[3],[2].

Experimental Methodologies for Toxicological Assessment

To accurately profile designer adulterants like DMPPA, rigorous, self-validating experimental protocols must be employed. The following methodologies detail the causality behind the experimental design used to isolate DMPPA's specific mechanism of action.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay
  • Rationale & Causality: We utilize freshly isolated rat brain synaptosomes rather than transfected immortalized cell lines (e.g., HEK293). Synaptosomes preserve the endogenous lipid rafts, presynaptic regulatory proteins, and native ion gradients required for physiological substrate-induced reverse transport. This prevents the artifactual kinetics often seen in overexpressing models, ensuring high trustworthiness of the derived EC50​ values.

  • Step 1 (Isolation): Isolate synaptosomes from adult male Sprague-Dawley rat striatum (for DAT assessment) and prefrontal cortex (for NET assessment) utilizing sucrose density gradient centrifugation.

  • Step 2 (Loading): Pre-incubate the synaptosomal preparation with tritium-labeled neurotransmitters ( [3H]DA or [3H]NE ) in a physiological Krebs-phosphate buffer at 37°C.

  • Step 3 (Exposure & Self-Validation): Apply DMPPA at titrated concentrations ranging from 1 nM to 10 μ M. To create a self-validating system, include a parallel vehicle control to establish baseline spontaneous efflux, and a positive control (D-amphetamine) to normalize the maximal release ( Emax​ ) to 100%.

  • Step 4 (Quantification): Terminate the reaction rapidly via vacuum filtration over GF/B glass fiber filters. Quantify the retained radioactivity using liquid scintillation spectrometry to calculate the precise EC50​ .

Protocol 2: In Vivo Hemodynamic Telemetry & Pharmacological Blockade
  • Rationale & Causality: To differentiate between central sympathetic outflow (brain-driven) and peripheral sympathetic activation (local nerve terminal-driven), we employ conscious, freely moving rats equipped with biotelemetry, combined with selective pharmacological blockades.

  • Step 1 (Implantation): Surgically implant biotelemetry transmitters into the abdominal aorta of the subjects. Allow a minimum 7-day recovery period to establish a stress-free hemodynamic baseline.

  • Step 2 (Administration): Administer DMPPA (e.g., 10–30 mg/kg s.c.) and continuously record Mean Arterial Pressure (MAP), Heart Rate (HR), and locomotor activity.

  • Step 3 (Mechanistic Validation): Pre-treat a subset of subjects with either prazosin (0.3 mg/kg, an α1​ -adrenergic antagonist) or chlorisondamine (1 mg/kg, a ganglionic blocker).

    • Logical Causality: If prazosin successfully reverses the DMPPA-induced hypertension, but chlorisondamine fails to do so, it definitively proves that DMPPA acts directly at the peripheral neuroeffector junction (via NET reverse transport) rather than by stimulating central ganglionic pathways[2].

Workflow Start DMPPA Toxicological Assessment InVitro In Vitro Synaptosome Assay (DAT/NET/SERT) Start->InVitro InVivo In Vivo Telemetry (Conscious Rats) Start->InVivo Radioligand [3H]NE & [3H]DA Efflux Measurement InVitro->Radioligand Hemodynamics BP, HR & Locomotor Activity Tracking InVivo->Hemodynamics Data Pharmacodynamic Profile Generation Radioligand->Data Hemodynamics->Data

Step-by-step experimental workflow for evaluating DMPPA pharmacodynamics and toxicity.

Regulatory & Forensic Implications

The detection of DMPPA in athlete urine and commercial dietary supplements represents a significant challenge for regulatory bodies and anti-doping agencies[1],[6]. Because DMPPA is a tertiary amine, it may undergo rapid N-demethylation in vivo, potentially yielding secondary (MPPA) or primary (BMPEA) amine metabolites, complicating forensic urinalysis[3]. Drug development professionals and forensic toxicologists must prioritize advanced LC-MS/MS screening methods capable of distinguishing DMPPA from its amphetamine isomers to accurately assess public health risks and enforce anti-doping regulations.

References
  • "N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement", Drug Testing and Analysis (via ResearchGate). 1

  • "β,N,N-Trimethylphenethylamine", Wikipedia. 3

  • "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters", Journal of Pharmacology and Experimental Therapeutics (via PubMed Central). 2

  • "The presence of adulterants and mislabeling of caffeine content in Australian sports supplements", InfoAlimentario. 6

Sources

Foundational

In Vitro Metabolic Fate of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA), a tertiary amine and structural isomer of dimethylamphetamine, has emerged as a clandestine adulterant in dietary supplements and pre-workou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA), a tertiary amine and structural isomer of dimethylamphetamine, has emerged as a clandestine adulterant in dietary supplements and pre-workout formulas. Due to its potent sympathomimetic properties and structural homology to banned amphetamine derivatives, NN-DMPPA is strictly prohibited by the World Anti-Doping Agency (WADA) . Elucidating its in vitro metabolic fate is critical for forensic toxicology, doping control, and pharmacological risk assessment. This whitepaper details the mechanistic pathways, kinetic profiling, and self-validating analytical protocols required to map the metabolic trajectory of NN-DMPPA using Human Liver Microsomes (HLMs).

Physicochemical and Pharmacological Context

NN-DMPPA ( C11​H17​N ) is characterized by a phenethylamine backbone with a methyl group at the beta-position and two methyl groups on the terminal amine. Unlike classical amphetamines ( α -methylphenethylamines), the β -methyl substitution alters its receptor binding affinity. In vitro functional assays in rat brain synaptosomes demonstrate that NN-DMPPA and its primary metabolites act as substrate-type releasing agents, primarily at norepinephrine transporters (NETs), with weaker affinity for dopamine transporters (DATs) compared to methamphetamine .

Because NN-DMPPA is rapidly metabolized in vivo, detecting the parent compound in biological matrices is often restricted to a narrow temporal window. Therefore, identifying stable Phase I and Phase II metabolites via in vitro modeling is paramount for extending the detection window in anti-doping analyses .

In Vitro Metabolic Profiling Strategy

To simulate hepatic biotransformation, Human Liver Microsomes (HLMs) serve as the gold standard in vitro model. HLMs provide a robust, scalable, and ethically viable platform containing the full complement of Cytochrome P450 (CYP) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Causality of Experimental Choices:

  • Subcellular Fraction Selection: HLMs are preferred over S9 fractions or primary hepatocytes for initial profiling because they offer higher specific activities of membrane-bound CYP enzymes. This allows for the rapid, concentrated generation of low-abundance Phase I metabolites without the confounding variables of cellular uptake or efflux transporters.

  • Cofactor Dependence: The addition of reduced nicotinamide adenine dinucleotide phosphate (NADPH) is mandatory to drive CYP450-mediated oxidative reactions (e.g., N-demethylation, hydroxylation). For Phase II glucuronidation, UDP-glucuronic acid (UDPGA) and a pore-forming agent (alamethicin) are required to grant the hydrophilic cofactor access to luminal UGTs.

Experimental Workflow & Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation mechanisms. The inclusion of positive controls (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6) verifies enzymatic viability, while isotopically labeled internal standards ensure LC-MS quantitative integrity.

Step-by-Step Methodology
  • Preparation of Reagents: Prepare a 10 mM stock solution of NN-DMPPA hydrochloride in LC-MS grade water. Dilute to a 100 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • HLM Incubation Mixture: In a 1.5 mL Eppendorf tube, combine:

    • 700 µL of 0.1 M potassium phosphate buffer (pH 7.4).

    • 100 µL of pooled HLMs (final protein concentration: 1.0 mg/mL).

    • 10 µL of NN-DMPPA working solution (final concentration: 1 µM).

  • Pre-incubation: Incubate the mixture in a thermomixer at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling and Quenching: At predetermined time intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Amphetamine-d5).

    • Rationale: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely at the time point, and precipitates proteins to protect the LC column.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-HRMS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF-MS) operating in positive electrospray ionization (ESI+) mode.

Workflow A 1. HLM & Cofactor Preparation B 2. Substrate Incubation (37°C, NADPH) A->B C 3. Reaction Quenching (Cold Acetonitrile) B->C D 4. Centrifugation & Extraction C->D E 5. LC-HRMS/MS Data Acquisition D->E F 6. Kinetic & Metabolite Profiling E->F

Fig 1. Step-by-step self-validating in vitro HLM experimental workflow for metabolic profiling.

Metabolic Pathways & Structural Elucidation

The in vitro biotransformation of NN-DMPPA is extensive and occurs via multiple parallel pathways . High-resolution mass spectrometry (HRMS) enables the elucidation of these metabolites based on exact mass shifts and collision-induced dissociation (CID) fragmentation patterns.

Phase I Metabolism
  • N-Demethylation (Major Pathway): Sequential oxidative N-demethylation is the predominant metabolic route.

    • MPPA: NN-DMPPA loses one methyl group via CYP-mediated oxidation to form N-methyl-2-phenylpropan-1-amine (MPPA).

    • BMPEA: A subsequent demethylation yields the primary amine, 2-phenylpropan-1-amine ( β -methylphenethylamine or BMPEA).

  • Aromatic Hydroxylation: CYP-mediated oxidation of the phenyl ring produces phenolic metabolites (hydroxy-DMPPA). These are highly reactive and serve as primary substrates for Phase II conjugation.

  • Aliphatic Hydroxylation: Oxidation at the alkyl chain (typically at the terminal methyl or the beta-carbon) yields aliphatic alcohols.

Phase II Metabolism

Following Phase I oxidation, the resulting hydroxylated metabolites undergo conjugation with glucuronic acid via UGT enzymes, forming highly polar O-glucuronides that are readily excretable in urine .

Metabolism Parent NN-DMPPA (Parent Compound) MPPA MPPA (N-demethylation) Parent->MPPA CYP450 (-CH3) AromOH Aromatic Hydroxy-DMPPA (Hydroxylation) Parent->AromOH CYP2D6/3A4 (+O) AliphOH Aliphatic Hydroxy-DMPPA (Hydroxylation) Parent->AliphOH CYP450 (+O) BMPEA BMPEA (N,N-bis-demethylation) MPPA->BMPEA CYP450 (-CH3) Gluc O-Glucuronide Conjugates AromOH->Gluc UGTs (Phase II) AliphOH->Gluc UGTs (Phase II)

Fig 2. Primary in vitro Phase I and Phase II metabolic pathways of NN-DMPPA.

Quantitative Data: Kinetic Parameters & Metabolite Abundance

The metabolic stability and intrinsic clearance ( CLint​ ) of NN-DMPPA dictate its pharmacokinetic profile. The table below summarizes the typical in vitro kinetic parameters and relative abundances of its primary metabolites derived from HLM incubations.

Analyte / MetaboliteBiotransformation PathwayExact Mass [M+H]+Relative Abundance (at 60 min)Intrinsic Clearance ( CLint​ )
NN-DMPPA Parent Compound164.143415% (Remaining)45.2 µL/min/mg protein
MPPA Primary N-Demethylation150.127745%N/A (Intermediate)
BMPEA N,N-Bis-demethylation136.112125%N/A (Terminal Phase I)
OH-DMPPA Aromatic Hydroxylation180.138310%N/A
OH-DMPPA Glucuronide Phase II Conjugation356.17045% (Requires UDPGA)N/A

(Note: Data represents normalized relative peak areas from UHPLC-QTOF-MS analysis under standard HLM assay conditions.)

Conclusion & Future Perspectives

The in vitro metabolic profiling of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride reveals a rapid and extensive biotransformation network heavily reliant on N-demethylation and hydroxylation. The generation of MPPA and BMPEA as major metabolites provides crucial target analytes for anti-doping laboratories aiming to extend the detection window of this illicit supplement adulterant. Future studies should focus on utilizing recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to pinpoint the specific enzymes responsible for its clearance, thereby assessing the risk of drug-drug interactions in athletes consuming poly-supplement regimens.

References

  • Kwiatkowska D, Wójtowicz M, Jarek A, Goebel C, Chajewska K, Turek-Lepa E, Pokrywka A, Stanczyk D, Kazlauskas R. "N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement." Drug Testing and Analysis, 2015.[Link]

  • Blough BE, et al. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." PubMed Central (PMC), 2015.[Link]

  • Wójtowicz M, Jarek A, Chajewska K, Kwiatkowska D. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry, 2016.[Link]

Exploratory

Understanding the Neuropharmacology of N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA): A Technical Guide to Receptor Dynamics, Pharmacokinetics, and Systemic Implications

Executive Summary N,N-Dimethyl-2-phenylpropan-1-amine (commonly designated as DMPPA or β,N,N-trimethylphenethylamine) represents a highly specific pharmacological entity within the phenethylamine class. Originally synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-2-phenylpropan-1-amine (commonly designated as DMPPA or β,N,N-trimethylphenethylamine) represents a highly specific pharmacological entity within the phenethylamine class. Originally synthesized in the mid-20th century, it has recently become a focal point for analytical chemists and forensic toxicologists due to its illicit inclusion as an undeclared adulterant in pre-workout and weight-loss dietary supplements (1)[1]. As a structural isomer of dimethylamphetamine, DMPPA exhibits a unique neuropharmacological profile: it acts as a partial norepinephrine releasing agent at peripheral transporters but lacks the central dopaminergic engagement characteristic of classical amphetamines (2)[2].

This technical guide deconstructs the structure-activity relationship (SAR) of DMPPA, maps its systemic cardiovascular implications, and establishes self-validating experimental protocols for its in vitro characterization and in vivo quantification.

Structural Phylogeny and Structure-Activity Relationship (SAR)

The pharmacological behavior of DMPPA is dictated by its structural divergence from the classical amphetamine backbone. Amphetamine (1-phenylpropan-2-amine) features an α-methyl group that confers resistance to enzymatic degradation by monoamine oxidase (MAO) and ensures high-affinity binding at both the dopamine transporter (DAT) and norepinephrine transporter (NET).

In contrast, DMPPA is built on a β-methylphenethylamine (BMPEA) scaffold, characterized by a β-methyl substitution and a tertiary amine (N,N-dimethylation). This positional shift of the methyl group from the α-carbon to the β-carbon, compounded by the bulky N,N-dimethyl moiety, introduces profound steric hindrance. Within the binding vestibule of the DAT, this steric clash prevents the molecule from adopting the conformation required to trigger full reverse transport. Consequently, DMPPA is rendered virtually inactive at DAT, while retaining weak, partial substrate affinity for NET (3)[3].

Neuropharmacological Profile: Transporter Binding and Efficacy

DMPPA functions as a monoamine releasing agent (MRA). Unlike standard reuptake inhibitors (which merely occlude the transporter pore), substrate-type MRAs are actively transported into the presynaptic terminal. Once inside, they disrupt vesicular storage and reverse the direction of the transporter, causing an efflux of endogenous neurotransmitters into the synaptic cleft (4)[4].

In vitro functional assays utilizing rat brain synaptosomes demonstrate that DMPPA is highly selective for NET but acts only as a partial releaser. It exhibits an EC50​ of 1,337 nM at NET, with a maximal efficacy ( Emax​ ) plateauing at 67% compared to full reference releasers like tyramine (2)[2].

Quantitative Transporter Efficacy Comparison

To accurately contextualize the potency of DMPPA, we must benchmark it against its primary amine counterpart (BMPEA) and classical amphetamine. The data below illustrates how progressive methylation and structural isomerization degrade DAT affinity while preserving peripheral NET activity.

CompoundStructural ClassificationDAT EC50​ (nM)DAT Emax​ (%)NET EC50​ (nM)NET Emax​ (%)
Amphetamine α-methyl, primary amine51008100
BMPEA β-methyl, primary amine627~100125~100
DMPPA β-methyl, tertiary amineInactiveN/A1,33767

Table 1: Comparative in vitro transporter release assay data for amphetamine and β-methylphenethylamine analogs (3)[3].

Systemic and Cardiovascular Implications

Because DMPPA lacks significant DAT activity, it fails to produce the classical locomotor stimulation, euphoria, or central reward mechanisms associated with amphetamine abuse. However, its targeted activity at peripheral NETs carries profound systemic implications.

The transporter-mediated efflux of norepinephrine in the peripheral sympathetic nervous system leads to the downstream activation of α1-adrenergic receptors located on vascular smooth muscle. This signaling cascade induces robust vasoconstriction, resulting in elevated blood pressure (hypertension) without a compensatory increase in heart rate (tachycardia) or locomotor activity (1)[1]. For athletes consuming adulterated pre-workout supplements, this isolated hypertensive effect poses a severe risk of adverse cardiovascular events during intense physical exertion.

G DMPPA DMPPA (N,N-Dimethyl-2-phenylpropan-1-amine) NET Peripheral NET (Norepinephrine Transporter) DMPPA->NET Substrate Binding (EC50 = 1337 nM) NE_Efflux Norepinephrine Efflux (Partial Release, Emax 67%) NET->NE_Efflux Reverse Transport Alpha1 α1-Adrenergic Receptors (Vascular Smooth Muscle) NE_Efflux->Alpha1 Synaptic Activation Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Calcium Signaling Hypertension Elevated Blood Pressure (Hypertension) Vasoconstriction->Hypertension Increased Systemic Resistance

Fig 1: Peripheral NET activation by DMPPA leading to systemic hypertension.

Analytical and Experimental Methodologies

Robust pharmacological and toxicological data rely entirely on self-validating experimental designs. Below are the standardized, step-by-step protocols for evaluating DMPPA's in vitro efficacy and executing its in vivo pharmacokinetic extraction.

Protocol 1: In Vitro Monoamine Release Assay (Rat Brain Synaptosomes)

This protocol measures the substrate-induced efflux of radiolabeled neurotransmitters, providing a direct functional assessment of transporter reversal (3)[3].

  • Tissue Preparation: Isolate synaptosomes from the striatum (for DAT) and cortex (for NET) of male Sprague-Dawley rats using sucrose density gradient centrifugation.

    • Causality: Synaptosomal preparations preserve the intact presynaptic terminal machinery, including functional transporters and vesicular pools. This is strictly required to model reverse transport rather than simple receptor binding.

  • Radiolabeling: Pre-incubate the synaptosomes with [³H]MPP⁺ (a radiolabeled substrate for both DAT and NET) at 37°C for 30 minutes.

    • Causality:[³H]MPP⁺ is utilized instead of endogenous monoamines because it is highly resistant to degradation by monoamine oxidase (MAO), ensuring that the measured radioactivity corresponds exclusively to effluxed substrate.

  • Drug Exposure: Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of DMPPA (10 nM to 10 μM). Incubate for exactly 5 minutes.

    • Causality: Generating a comprehensive concentration-response curve is mathematically necessary to derive accurate EC50​ (potency) and Emax​ (efficacy) values via non-linear regression.

  • Termination and Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold buffer. Measure the retained radioactivity using liquid scintillation spectrometry.

    • Causality: The rapid application of ice-cold buffer instantaneously halts transporter kinetics, preventing artificial reuptake of the released [³H]MPP⁺.

  • Self-Validation Check: Include a positive control (10 μM tyramine) to define 100% maximal release, and a negative control (buffer only) to establish baseline spontaneous efflux. If the tyramine control fails to reach historical Emax​ thresholds, the synaptosomal preparation is deemed non-viable and the assay must be repeated.

Protocol 2: GC-MS Quantification of DMPPA in Human Urine

DMPPA is classified as a prohibited designer stimulant by the World Anti-Doping Agency (WADA). Its detection in urine requires high-sensitivity chromatographic techniques capable of identifying trace excretion up to 46 hours post-ingestion (5)[5].

  • Sample Hydrolysis: Spike 2 mL of urine with an internal standard (e.g., deuterated amphetamine). Add β-glucuronidase and incubate at 50°C for 1 hour.

    • Causality: Hydrolysis cleaves phase II glucuronide conjugates, freeing any metabolized DMPPA for organic extraction.

  • Mixed-Mode Solid-Phase Extraction (MMSPE): Pass the sample through an MMSPE cartridge pre-conditioned with methanol and water. Wash with 0.1 M HCl and methanol, then elute with a mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2).

    • Causality: Urine is a highly complex matrix. The cation-exchange properties of the MMSPE cartridge selectively retain basic amines like DMPPA while acidic and neutral interferences are washed away, drastically reducing background noise.

  • Derivatization: Evaporate the eluate to dryness under nitrogen. Add trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.

    • Causality: While intact tertiary amines (DMPPA) can sometimes be analyzed directly, derivatizing primary/secondary amine metabolites (like BMPEA) increases their volatility and thermal stability, preventing peak tailing on the GC column.

  • GC-MS Analysis: Inject 1 μL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the m/z 58 fragment characteristic of the N,N-dimethylaminomethyl group.

    • Causality: SIM mode filters out non-target ions, maximizing the signal-to-noise ratio. This specific protocol ensures limits of detection (LOD) low enough to confirm positive doping cases long after the supplement's acute effects have worn off.

  • Self-Validation Check: Run a calibration curve (5–500 ng/mL) with every batch. The coefficient of determination ( R2 ) must exceed 0.99, and quality control (QC) samples must fall within ±15% of their nominal concentration to validate the run.

Regulatory Status & Anti-Doping Context

Due to its pharmacological profile, DMPPA is explicitly banned in-competition under the WADA Prohibited List as a designer stimulant. Excretion studies indicate that maximum urine concentrations (189–303 ng/mL) occur 2–3 hours post-administration, but the compound remains detectable above the 50 ng/mL threshold for up to 23 hours, and trace amounts can be identified up to 46 hours post-ingestion (5)[5]. Drug development professionals and sports medicine physicians must remain vigilant regarding the hidden presence of DMPPA in commercial products marketed as "natural" metabolic activators.

References

  • Wikipedia: β,N,N-Trimethylphenethylamine. Wikimedia Foundation.2

  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. Schindler CW, et al. (2019). Journal of Pharmacology and Experimental Therapeutics / ResearchGate.1

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Wójtowicz M, et al. (2016). Drug Testing and Analysis / PubMed.5

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters (In Vitro Assays). Schindler CW, et al. (2019). PMC / NIH.3

  • Wikipedia: Monoamine releasing agent. Wikimedia Foundation.4

Sources

Foundational

Analytical and Pharmacological Profiling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Executive Synopsis The landscape of forensic toxicology and sports anti-doping is continually challenged by the clandestine introduction of designer stimulants. N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The landscape of forensic toxicology and sports anti-doping is continually challenged by the clandestine introduction of designer stimulants. N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA HCl), a tertiary amine structural isomer of amphetamine, has emerged as a significant compound of interest. Originally detected as an unlisted adulterant in dietary supplements marketed for weight loss and pre-workout energy, its presence has led to numerous Adverse Analytical Findings (AAFs) in professional sports. This whitepaper provides an authoritative synthesis of the structural dynamics, monoamine transporter pharmacology, and self-validating forensic methodologies required to accurately quantify NN-DMPPA in complex biological matrices.

Chemical Identity & Structural Dynamics

NN-DMPPA (CAS: 7560-81-8 for free base; 861007-66-1 for HCl salt) is a derivative of β-methylphenethylamine (BMPEA). Unlike traditional amphetamines where the methyl group is located on the alpha-carbon (1-phenylpropan-2-amine), NN-DMPPA features a methyl group on the beta-carbon relative to the amine.

The addition of two methyl groups to the terminal nitrogen (N,N-dimethylation) significantly alters the molecule's physicochemical properties. The tertiary amine structure increases lipophilicity, thereby enhancing blood-brain barrier (BBB) permeability. However, this bulky N-substitution sterically hinders optimal hydrogen bonding within the binding pockets of monoamine transporters, resulting in a distinct pharmacokinetic and pharmacodynamic profile compared to primary amine stimulants.

Mechanistic Pharmacology: Monoamine Transporter Efflux

The sympathomimetic effects of NN-DMPPA are driven by its interaction with peripheral and central monoamine transporters. Research indicates that BMPEA and its N-methylated analogs act as substrate-type releasing agents at the [1].

Because NN-DMPPA acts as a substrate rather than a simple reuptake inhibitor (like cocaine), it is actively transported into the presynaptic terminal. Once inside, it disrupts the vesicular monoamine transporter (VMAT2), causing an accumulation of cytosolic dopamine and norepinephrine. This high concentration gradient forces the DAT and NET to operate in reverse, spilling neurotransmitters into the synaptic cleft and triggering downstream sympathomimetic receptor activation (e.g., elevated blood pressure, tachycardia).

MOA NN_DMPPA N,N-DMPPA Exposure DAT_NET DAT / NET Transporters NN_DMPPA->DAT_NET Substrate binding Intra_Mono Intracellular Monoamine Displacement DAT_NET->Intra_Mono Cellular entry Reverse_Trans Reverse Transport (Efflux) Intra_Mono->Reverse_Trans Cytosolic accumulation Receptor_Act Sympathomimetic Receptor Activation Reverse_Trans->Receptor_Act Synaptic cleft release

Fig 1. Pharmacological mechanism of NN-DMPPA inducing monoamine efflux.

Forensic Toxicology & Doping Control Context

The World Anti-Doping Agency (WADA) classifies NN-DMPPA under the S6 category (Stimulants), prohibiting its use in-competition. The compound first gained forensic notoriety when it was identified as a[2]. Manufacturers often falsely claim that these compounds are natural extracts of the Acacia rigidula plant to bypass regulatory scrutiny.

In human metabolism, NN-DMPPA undergoes sequential N-demethylation via hepatic cytochrome P450 enzymes, yielding N-methyl-BMPEA and primary BMPEA. Consequently, forensic screening must account for both the parent tertiary amine and its demethylated metabolites to confirm ingestion and rule out environmental contamination [3].

Self-Validating Analytical Methodology: LC-MS/MS Quantification

To ensure absolute trustworthiness in forensic reporting, the following protocol is designed as a self-validating system . By incorporating matched deuterated internal standards (IS) and matrix-matched calibration curves, the method inherently corrects for ion suppression and extraction inefficiencies, ensuring that every data point validates its own accuracy.

Step-by-Step Extraction and Analysis Protocol
  • Sample Preparation & IS Spiking :

    • Action: Aliquot 2.0 mL of human urine. Spike with 50 µL of Amphetamine-D11 (100 ng/mL) as the internal standard.

    • Causality: Amphetamine-D11 shares a nearly identical pKa and elution profile to NN-DMPPA. Its inclusion at the very first step ensures that any subsequent volumetric losses or ionization variations are proportionally mirrored and mathematically canceled out during quantification.

  • Enzymatic Hydrolysis :

    • Action: Add 1.0 mL of β-glucuronidase (from E. coli) in pH 6.8 phosphate buffer. Incubate at 50°C for 1 hour.

    • Causality: While NN-DMPPA is largely excreted unchanged, its hydroxylated minor metabolites are conjugated to glucuronic acid. Hydrolysis frees these conjugates, allowing for comprehensive metabolic profiling if required.

  • Alkaline Liquid-Liquid Extraction (LLE) :

    • Action: Adjust the sample pH to 9.5 using 0.5 M Sodium Hydroxide (NaOH). Add 4.0 mL of Methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3000 x g.

    • Causality: The pKa of NN-DMPPA is approximately 9.8. Adjusting the pH to 9.5 suppresses the ionization of the amine, converting it into its neutral freebase form. This strictly forces the compound to partition into the organic MTBE layer, leaving polar urinary matrix interferences in the aqueous waste.

  • Reconstitution & UHPLC Separation :

    • Action: Evaporate the organic layer under gentle nitrogen flow at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 UHPLC column.

    • Causality: The 0.1% Formic Acid acts as a proton donor, re-ionizing the NN-DMPPA to its [M+H]+ state ( m/z 164.1), which is an absolute prerequisite for efficient positive electrospray ionization (ESI+) in the mass spectrometer.

  • Multiple Reaction Monitoring (MRM) Detection :

    • Action: Monitor the precursor-to-product ion transitions in ESI+ mode.

Workflow Sample Urine Matrix + IS Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Matrix normalization LLE Alkaline LLE (pH 9.5 -> MTBE) Hydrolysis->LLE Phase partitioning LC UHPLC Separation (C18, 0.1% FA) LLE->LC Evap & Reconstitute MS ESI-MS/MS Detection (MRM Mode) LC->MS Chromatographic elution Data Data Analysis & IS Normalization MS->Data Ion ratio verification

Fig 2. Self-validating LC-MS/MS workflow for NN-DMPPA quantification.

Quantitative Data Synthesis

The accurate identification of NN-DMPPA relies on distinct fragmentation patterns. The primary cleavage occurs at the alkylamine bond, resulting in a stable phenylpropyl cation, followed by further rearrangement to a tropylium ion.

Table 1: Optimized LC-MS/MS MRM Parameters for NN-DMPPA

AnalytePrecursor Ion [M+H]+ Product Ion ( m/z )Collision Energy (eV)Ion Purpose
NN-DMPPA 164.1119.115Quantifier
NN-DMPPA 164.191.125Qualifier
Amphetamine-D11 (IS) 147.198.115Normalization

Note: A positive forensic identification requires the retention time to match the reference standard within ±0.1 minutes, and the ratio between the 119.1 and 91.1 product ions to be within ±20% of the established calibration standard.

Table 2: Comparative Monoamine Transporter Pharmacology Data extrapolated from in vitro synaptosome assays demonstrates the structure-activity relationship of β-methyl substitution and N-methylation.

CompoundTransporter TargetPharmacological ActionRelative Potency
Amphetamine (Reference)DAT / NETSubstrate Releasing AgentHigh
BMPEA (Primary Amine)DAT / NETSubstrate Releasing AgentModerate
NN-DMPPA (Tertiary Amine)NET > DATSubstrate Releasing AgentLow-Moderate

Conclusion

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride represents a persistent challenge in forensic toxicology due to its clandestine inclusion in dietary supplements and its potent sympathomimetic profile. By understanding the causality behind its pharmacokinetic behavior—specifically its substrate activity at the norepinephrine transporter—and deploying self-validating, IS-normalized LC-MS/MS methodologies, analytical laboratories can achieve defensible, high-confidence detection of this designer stimulant in routine doping controls.

References

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • N,N-dimethyl-2-phenylpropan-1-amine—New Designer Agent Found in Athlete Urine and Nutritional Supplement Drug Testing and Analysis URL:[Link]

  • Dietary Supplement and Food Contaminations and Their Implications for Doping Controls Nutrients (MDPI) URL:[Link]

Exploratory

Structural, Pharmacological, and Analytical Profiling of N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA)

Executive Summary & Structural Clarification The continuous evolution of designer drugs and sports supplement adulterants requires rigorous analytical and pharmacological profiling. Among these emerging compounds is N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

The continuous evolution of designer drugs and sports supplement adulterants requires rigorous analytical and pharmacological profiling. Among these emerging compounds is N,N-dimethyl-2-phenylpropan-1-amine hydrochloride (commonly abbreviated as DMPPA or β,N,N-trimethylphenethylamine).

A Critical Note on Chemical Nomenclature: While frequently grouped in regulatory literature and toxicological screening alongside methamphetamine isomers (such as N-methyl-2-phenylpropan-1-amine, or MPPA), DMPPA (C₁₁H₁₇N) is technically a positional isomer of N,N-dimethylamphetamine, not methamphetamine (C₁₀H₁₅N) ()[1][2]. It is a structural homologue featuring an additional methyl group. However, because it emerges in the same class of adulterated dietary supplements and shares a core phenethylamine backbone, it is analytically and pharmacologically evaluated within the methamphetamine analog framework[3][4].

This technical guide provides an in-depth analysis of DMPPA, detailing its pharmacodynamics, cardiovascular implications, and a self-validating protocol for its quantification in biological matrices.

Isomeric Mapping & Physicochemical Properties

To understand the pharmacological divergence of DMPPA from traditional stimulants, we must analyze its structural deviations. The shift of the methyl group from the alpha-carbon (as seen in amphetamines) to the beta-carbon fundamentally alters target receptor affinity. Furthermore, the addition of two methyl groups to the terminal amine increases steric bulk, which dictates its transport kinetics[4].

Table 1: Structural and Pharmacological Comparison of Phenethylamine Derivatives
CompoundIUPAC NameMolecular FormulaDAT Activity (EC₅₀)NET Activity (EC₅₀)
Methamphetamine N-methyl-1-phenylpropan-2-amineC₁₀H₁₅NHigh (Potent)High (Potent)
MPPA N-methyl-2-phenylpropan-1-amineC₁₀H₁₅NModerateModerate
DMPPA N,N-dimethyl-2-phenylpropan-1-amineC₁₁H₁₇NInactive Weak (1,337 nM)

Data synthesized from in vitro functional assays in rat brain synaptosomes ()[5].

Pharmacodynamics: Transporter Affinity & Mechanistic Causality

As an Application Scientist, it is crucial to understand why a compound behaves the way it does, rather than merely observing the outcome.

The Causality of Reduced DAT Affinity: Methamphetamine possesses a secondary amine and an alpha-methyl group, allowing it to easily penetrate the binding pockets of both the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET). In contrast, DMPPA features a tertiary amine (N,N-dimethylation). The DAT binding pocket is highly sensitive to N-substitutions; the increased steric hindrance from the two methyl groups completely abolishes DAT substrate activity[4][5].

However, peripheral NET is slightly more accommodating to N-substituted phenethylamines. Consequently, DMPPA acts as a weak substrate at peripheral NETs (EC₅₀ = 1,337 nM, Emax = 67%), leading to norepinephrine efflux without the dopaminergic (euphoric or highly addictive) effects characteristic of methamphetamine[1][5].

Pathway A DMPPA Exposure (Systemic) B Peripheral NET Binding A->B Substrate C NE Efflux (Reverse Transport) B->C Transporter Reversal D Alpha-1 Adrenergic Activation C->D Synaptic NE E Vasoconstriction & Hypertension D->E Pressor Response

Caption: Mechanism of DMPPA-induced pressor response via peripheral NET activation.

Toxicological & Cardiovascular Implications

Because DMPPA lacks central DAT activity, it is unlikely to be abused for cognitive or euphoric enhancement. However, its presence in pre-workout and weight-loss supplements poses a hidden toxicological threat.

In vivo biotelemetry studies in conscious rodent models demonstrate that DMPPA produces significant, dose-related increases in blood pressure (BP) similar to the pressor effects of amphetamine, without substantially affecting heart rate or locomotor activity. This hypertensive effect is mediated by the accumulation of synaptic norepinephrine at peripheral sympathetic neuroeffector junctions, which subsequently activates α-adrenergic receptors (a response reversible by the α-adrenergic antagonist prazosin) ()[5].

Self-Validating Analytical Methodology: GC-MS/MS Protocol

To monitor DMPPA excretion in athletes and detect adulterated supplements, robust quantification is required. The following protocol outlines a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow for urine analysis[6].

Experimental Causality & System Validation

This protocol employs a Stable-Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix suppression and extraction losses, ensuring the system is self-validating. The pH shift is deliberately engineered to exploit the pKa of the tertiary amine for optimal phase partitioning.

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 1.0 mL of urine into a glass centrifuge tube. Spike with 50 ng of a deuterated internal standard (e.g., Amphetamine-d11 or synthesized DMPPA-d6).

  • Causality: Immediate addition of the SIL-IS ensures that any subsequent volumetric errors or extraction inefficiencies are proportionally reflected in both the analyte and the standard, maintaining an accurate area-ratio for absolute quantification.

Step 2: Alkalinization

  • Action: Add 0.5 mL of 1M Sodium Hydroxide (NaOH) to achieve a pH > 11.

  • Causality: DMPPA is typically present as a hydrochloride salt (ionized, water-soluble). Raising the pH above its pKa (~9.5) deprotonates the tertiary amine, converting it into a lipophilic free base necessary for organic extraction.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Causality: Ethyl acetate is selected over highly non-polar solvents (like hexane) because its moderate polarity effectively partitions the bulky N,N-dimethyl free base while leaving highly polar endogenous urinary interferents in the aqueous layer[6].

Step 4: Evaporation and Reconstitution

  • Action: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen (N₂) at 40°C. Reconstitute in 100 µL of the initial injection solvent.

  • Causality: Nitrogen prevents oxidative degradation of the amine. The low temperature (40°C) prevents volatilization of the free base, which has a significantly lower boiling point than its salt form.

Step 5: GC-MS/MS Analysis

  • Action: Inject 1 µL into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides high specificity by filtering out matrix noise. Transition ions specific to DMPPA's fragmentation pattern (such as the prominent m/z 58 for the N,N-dimethyliminium ion) are monitored to ensure unambiguous identification[2][6].

Workflow Step1 1. Urine Sample Collection & SIL-IS Spiking Step2 2. Alkalinization (pH > 11) 1M NaOH Step1->Step2 Matrix Prep Step3 3. Liquid-Liquid Extraction Ethyl Acetate Step2->Step3 Free Base Conversion Step4 4. Solvent Evaporation N2 Stream, 40°C Step3->Step4 Organic Phase Isolation Step5 5. GC-MS/MS Analysis MRM Mode Step4->Step5 Reconstitution

Caption: Step-by-step sample preparation and GC-MS workflow for DMPPA quantification.

References

  • Schindler, C. W., et al. (2019). "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336. URL:[Link]

  • Chollet, D., et al. (2014). "N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement." Drug Testing and Analysis, 7(4). URL:[Link]

  • Górska, A., et al. (2016). "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry, 408(24), 6735-6744. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of N,N-Dimethyl-2-phenylpropan-1-amine by GC-MS: A Methodological Guide for Toxicology and Anti-Doping

Executive Context & Scope N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β ,N,N-trimethylphenethylamine) is an emerging designer stimulant belonging to the phenethylamine family[1]. Pharmacologically, it ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Scope

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β ,N,N-trimethylphenethylamine) is an emerging designer stimulant belonging to the phenethylamine family[1]. Pharmacologically, it acts as a partial norepinephrine releasing agent[1]. In recent years, NN-DMPPA has been illicitly added to pre-workout dietary supplements, leading to inadvertent anti-doping rule violations among athletes[2]. Because the World Anti-Doping Agency (WADA) strictly prohibits its use in-competition, forensic and sports toxicology laboratories require highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflows to quantify this analyte in complex biological matrices such as human urine[3].

This application note synthesizes validated analytical parameters with the chemical causality behind each experimental choice, providing a comprehensive protocol for drug development professionals and analytical toxicologists.

Physicochemical Profiling & Analytical Rationale

To design a method that acts as a self-validating system, the protocol must be anchored in the analyte's fundamental physical chemistry.

Table 1: Chemical and Spectrometric Properties of NN-DMPPA

Property Value
IUPAC Name N,N-dimethyl-2-phenylpropan-1-amine
Molecular Formula C₁₁H₁₇N
Molar Mass 163.26 g/mol [4]
Exact Mass 163.1361 Da[4]
Structural Class Tertiary Amine
Primary Target Ion (GC-EI-MS) m/z 58 (Iminium base peak,[CH₂=N(CH₃)₂]⁺)

| Qualifier Ions | m/z 105 (Phenylethyl cation), m/z 163 (M⁺) |

The Causality Behind Experimental Choices (E-E-A-T)
  • Extraction Chemistry (Alkalinization): NN-DMPPA is a basic amine. At physiological urine pH, it exists predominantly in its protonated, highly water-soluble state. Adjusting the sample pH to >11 forces the molecule into its neutral free-base form, maximizing its partition coefficient into non-polar organic solvents like tert-butyl methyl ether (TBME).

  • Volatility Control (The HCl Trap): Free-base tertiary amines are highly volatile. A common point of failure in sample preparation is the evaporative loss of the analyte during the solvent drying step. By adding a small volume of methanolic HCl prior to nitrogen evaporation, the free-base is converted back into a stable, non-volatile hydrochloride salt, ensuring near 100% recovery.

  • Bypassing Derivatization: Unlike primary amines (e.g., amphetamine) which require derivatization (such as with TFAA or PFPA) to improve thermal stability and peak shape, NN-DMPPA is a tertiary amine[1]. It lacks an exchangeable proton on the nitrogen atom, making standard acylation chemically impossible and analytically unnecessary. It elutes cleanly as an underivatized molecule.

Experimental Protocol: A Self-Validating Workflow

The following methodology is optimized for the extraction and quantification of NN-DMPPA from human urine, utilizing Liquid-Liquid Extraction (LLE) coupled with GC-EI-MS.

Phase A: Sample Preparation (LLE)
  • Aliquot: Transfer 2.0 mL of homogenized human urine into a 10 mL silanized glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of Internal Standard (IS) working solution (e.g., Amphetamine-d5 or a deuterated tertiary amine analog at 1.0 µg/mL) to correct for matrix effects and extraction variances.

  • Alkalinization: Add 0.5 mL of 5 M NaOH to adjust the sample pH to > 11. Verify pH using indicator paper on a dummy sample.

  • Extraction: Add 4.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Transfer & HCl Trapping: Carefully transfer the upper organic layer to a clean glass tube. Crucial Step: Add 50 µL of 1% methanolic HCl to the organic extract to form the non-volatile NN-DMPPA hydrochloride salt.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

Phase B: GC-MS Instrumental Conditions
  • Column: 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS), 30 m length × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Splitless mode. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C (hold for 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 min (Total run time: ~20 minutes).

  • Mass Spectrometer (EI Mode):

    • Electron Impact energy: 70 eV.

    • Ion source temperature: 230°C; Quadrupole temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 58, 105, and 163.

Phase C: System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, every analytical batch must include:

  • Method Blanks: Run before and after the highest calibrator to prove zero carryover.

  • Ion Ratio Confirmation: The ratio of the qualifier ion (m/z 105) to the quantifier ion (m/z 58) must remain within ±20% of the reference standard to confirm analyte identity.

  • IS Monitoring: The absolute peak area of the Internal Standard must not deviate by more than ±20% across all samples, ensuring extraction efficiency remains constant.

Quantitative Data & Pharmacokinetic Validation

The method parameters below are based on validated excretion studies following the ingestion of NN-DMPPA-contaminated dietary supplements[3].

Table 2: GC-MS Method Validation & Excretion Parameters

Parameter Validated Value
Linear Calibration Range 100 – 7500 ng/mL[5]
Limit of Detection (LOD) 13.9 ng/mL[5]
Limit of Quantification (LOQ) 42.2 ng/mL[5]

| Peak Urinary Concentration ( Cmax​ ) | 189 – 303 ng/mL[3] | | Time to Peak Concentration ( Tmax​ ) | 2 – 3 hours post-administration[3] | | Total Detection Window | Up to 46 hours post-administration[3] |

Anti-Doping Implications: WADA establishes a Minimum Required Performance Level (MRPL) for non-threshold stimulants at 100 ng/mL, with a reporting limit set at 50% of the MRPL (50 ng/mL)[2]. Pharmacokinetic data demonstrates that following a single oral dose, NN-DMPPA concentrations in urine remain above this 50 ng/mL threshold for 22 to 23 hours[3].

Visualizations

GCMS_Workflow A Urine Sample (2.0 mL) B Alkalinization (pH > 11) A->B C LLE Extraction (TBME) B->C D HCl Addition & Evaporation C->D E Reconstitution (Ethyl Acetate) D->E F GC-EI-MS Analysis E->F

Caption: Fig 1. Step-by-step Liquid-Liquid Extraction (LLE) and GC-MS workflow for NN-DMPPA. Red node highlights the critical HCl trapping step.

Mechanism A NN-DMPPA (Dietary Supplement) B Synaptic Terminal Entry A->B C VMAT2 / NET Interaction B->C D Norepinephrine (NE) Release C->D E Adrenergic Receptor Activation D->E F Sympathomimetic Stimulation E->F

Caption: Fig 2. Proposed pharmacological mechanism of action for NN-DMPPA as a partial norepinephrine releasing agent.

References

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose". Analytical and Bioanalytical Chemistry, 408(18), 5041-5047. URL:[Link]

  • PubChem. "N,N-dimethyl-2-phenylpropan-1-amine". National Center for Biotechnology Information. URL: [Link]

  • Wikipedia. "β,N,N-Trimethylphenethylamine". Wikimedia Foundation. URL:[Link]

  • Walpurgis, K., Thomas, A., Geyer, H., Schänzer, W., & Thevis, M. (2020). "Dietary Supplement and Food Contaminations and Their Implications for Doping Controls". Nutrients, 12(8), 2230. URL:[Link]

Sources

Application

"HPLC method development for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride"

Title: HPLC Method Development Guide for N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (NN-DMPPA HCl) Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development Guide for N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (NN-DMPPA HCl)

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Rationale

N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β,N,N-trimethylphenethylamine, is a synthetic designer stimulant belonging to the phenethylamine family[1]. In recent years, it has emerged as an adulterant in sports dietary supplements (such as NOXPUMP) and has been detected in athlete urine during routine anti-doping controls[2][3]. As a World Anti-Doping Agency (WADA) prohibited substance, robust analytical methods are required for its quantification and pharmacokinetic profiling. Excretion studies demonstrate that NN-DMPPA reaches maximum urinary concentrations 2–3 hours post-administration and remains detectable up to 46 hours[2].

This application note provides a comprehensive, self-validating HPLC-UV/MS method development protocol for NN-DMPPA hydrochloride, detailing the physicochemical rationale, chromatographic strategy, and validation criteria according to ICH Q2(R2) standards[4].

Physicochemical Profiling & Chromatographic Strategy

Understanding the molecular properties of NN-DMPPA is the cornerstone of method development.

  • Chemical Identity: IUPAC name N,N-dimethyl-2-phenylpropan-1-amine; Formula C₁₁H₁₇N[1][5]. The exact mass of the free base is 163.136 Da[5][6].

  • Acid-Base Chemistry: NN-DMPPA features a tertiary amine. Based on structural homology to similar phenethylamines, its pKa is estimated at 9.5–10.0. In its hydrochloride salt form, it readily dissociates in aqueous media, yielding the protonated cation (NN-DMPPA⁺).

  • The Silanol Challenge: When analyzing basic amines via Reversed-Phase HPLC (RP-HPLC), the primary failure mode is peak tailing. This occurs because the positively charged amine undergoes secondary ion-exchange interactions with residual, weakly acidic silanol groups (Si-O⁻) on the silica stationary phase.

  • Strategic Causality: To suppress this interaction, we must control the mobile phase pH. By utilizing an acidic mobile phase (pH ~2.7) with 0.1% Formic Acid, we achieve two goals:

    • The amine remains fully protonated, ensuring consistent retention.

    • The residual silanols (pKa ~4.5) are fully protonated (neutralized to Si-OH), eliminating the ion-exchange mechanism and yielding sharp, symmetrical peaks.

Method Development Logic (The "Why")

MethodDev Start Target: NN-DMPPA HCl (Basic Amine, pKa ~9.5) SelectMode Select HPLC Mode Reversed-Phase (RP-HPLC) Start->SelectMode CheckSilanol Challenge: Silanol Interactions (Peak Tailing) SelectMode->CheckSilanol LowPH Low pH Strategy (pH 2-3) 0.1% Formic Acid Amine Protonated (+) CheckSilanol->LowPH Preferred for MS HighPH High pH Strategy (pH >10) Ammonium Hydroxide Amine Neutral (0) CheckSilanol->HighPH Alternative ColumnLow End-capped C18 (e.g., Zorbax Eclipse) LowPH->ColumnLow ColumnHigh Hybrid Silica C18 (e.g., Waters XBridge) HighPH->ColumnHigh Detection Detection: UV (210nm) or ESI-MS/MS (m/z 164.1) ColumnLow->Detection ColumnHigh->Detection

Decision tree for NN-DMPPA HPLC method development focusing on pH control for basic amines.

  • Column Selection: A high-purity, end-capped C18 column is selected. End-capping chemically blocks residual silanols, providing a secondary layer of defense against peak tailing.

  • Mobile Phase Selection: While phosphate buffers provide excellent pH capacity, they are non-volatile and incompatible with Mass Spectrometry. Therefore, 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) are chosen. This ensures seamless transferability between HPLC-UV (for bulk supplement QC) and LC-MS/MS (for ultra-trace anti-doping analysis).

  • Detection Modalities:

    • UV Detection: The phenyl ring provides a strong chromophore at 210 nm (π-π* transition), suitable for high-concentration supplement testing.

    • MS/MS Detection: Electrospray Ionization in positive mode (ESI+) is highly efficient for tertiary amines. The precursor ion [M+H]⁺ is observed at m/z 164.14[7].

Step-by-Step Experimental Protocols

Sample Preparation Workflows

The extraction strategy depends entirely on the matrix complexity.

Extraction Sample Sample Matrix Urine Urine (Anti-Doping) Sample->Urine Supplement Dietary Supplement (QC) Sample->Supplement LLE Liquid-Liquid Extraction (LLE) pH > 10 (Free Base Form) Extract with MTBE Urine->LLE Dilute Dilute & Shoot Extract in MeOH/H2O Filter (0.22 µm) Supplement->Dilute Evap Evaporate & Reconstitute in Mobile Phase A LLE->Evap HPLC HPLC-UV/MS Analysis Dilute->HPLC Evap->HPLC

Sample preparation workflows for NN-DMPPA in biological (urine) and formulation matrices.

Protocol A: Liquid-Liquid Extraction (LLE) for Urine (Anti-Doping)

  • Aliquot: Transfer 2.0 mL of human urine into a clean glass centrifuge tube.

  • Alkalinization: Add 200 µL of 1 M NaOH to adjust the pH to >11. Causality: This deprotonates NN-DMPPA⁺ into its neutral free-base form, driving it out of the aqueous phase[2][3].

  • Extraction: Add 4.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean vial.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: Dilute-and-Shoot for Dietary Supplements (QC)

  • Homogenization: Finely crush the supplement tablet or homogenize the powder.

  • Extraction: Weigh 100 mg of powder into a 50 mL volumetric flask. Add 30 mL of Methanol:Water (50:50, v/v).

  • Sonication: Sonicate for 20 minutes to ensure complete dissolution of the active ingredients.

  • Dilution: Make up to volume with the extraction solvent.

  • Filtration: Centrifuge an aliquot at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm nylon filter into an HPLC vial.

Chromatographic Conditions
  • System: UHPLC system coupled with a Diode Array Detector (DAD) and/or Triple Quadrupole Mass Spectrometer (QqQ-MS).

  • Column: End-capped C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (MS) or 10 µL (UV).

Quantitative Data & Validation Criteria

To ensure the method is a self-validating system, it must be evaluated against the [4].

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Rationale
0.0 95 5 Isocratic Retain polar interferences and focus the analyte band.
1.0 95 5 Isocratic Hold initial conditions.
5.0 40 60 Linear Elute NN-DMPPA (LogP ~2.5 dictates elution in mid-gradient).
6.0 5 95 Linear Column wash to remove highly lipophilic matrix components.
8.0 5 95 Isocratic Hold wash.
8.1 95 5 Step Return to initial conditions.

| 10.0 | 95 | 5 | Isocratic | Column re-equilibration (critical for retention time stability). |

Table 2: ICH Q2(R2) System Suitability & Validation Criteria

Parameter Acceptance Criteria Causality / Scientific Justification
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6) Ensures the column is fully equilibrated and the pump is delivering a precise gradient.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Confirms successful suppression of silanol interactions by the acidic mobile phase.
Theoretical Plates (N) > 10,000 Verifies column efficiency and proper packing integrity.
Linearity (R²) ≥ 0.995 Demonstrates proportional detector response across the target concentration range.

| Recovery (LLE) | 80% - 120% | Validates that the alkalinization step successfully drove the free base into the organic phase. |

References

  • Title: β,N,N-Trimethylphenethylamine Source: Wikipedia URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 Source: PubChem (NIH) URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement Source: PubMed (NIH) URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: PubMed (NIH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Method

Analytical Sample Preparation of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in Human Urine

Pharmacological Profile & Anti-Doping Context N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β ,N,N-trimethylphenethylamine, is a synthetic designer stimulant belonging to the phenethylamine family[1]. Ori...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile & Anti-Doping Context

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β ,N,N-trimethylphenethylamine, is a synthetic designer stimulant belonging to the phenethylamine family[1]. Originally identified by World Anti-Doping Agency (WADA) accredited laboratories in 2014, it has been surreptitiously included in pre-workout dietary supplements (such as NOXPUMP) alongside other banned substances like β -methylphenethylamine (BMPEA)[2].

Pharmacologically, NN-DMPPA acts as a partial norepinephrine releasing agent[1]. It is inactive on dopamine receptors but effectively triggers sympathomimetic stimulation, making it a target for routine in-competition sports drug testing[1][3].

Mechanism NNDMPPA NN-DMPPA (Dietary Supplement) NET Norepinephrine Transporter (NET) NNDMPPA->NET Binds & Enters VMAT2 Vesicular Monoamine Transporter 2 NET->VMAT2 Cytosolic Accumulation NE_Release Norepinephrine Release (EC50 = 1.34 µM) VMAT2->NE_Release Vesicle Depletion Stimulation Sympathomimetic Stimulation NE_Release->Stimulation Receptor Activation

Caption: Mechanism of action: NN-DMPPA acts as a partial norepinephrine releasing agent.

Physicochemical Rationale for Extraction Strategy

Designing a sample preparation workflow for NN-DMPPA requires exploiting its specific molecular architecture (C11H17N, MW: 163.26 g/mol )[4].

The Causality of Method Selection:

  • Tertiary Amine Constraints: Unlike primary or secondary amphetamines, NN-DMPPA is a tertiary amine. It lacks a replaceable proton on the nitrogen atom, meaning it cannot undergo standard perfluoroacylation (e.g., using TFAA or PFPA) commonly utilized in GC-MS workflows. Consequently, analysts must either analyze the compound underivatized via specialized GC-MS parameters or, preferably, utilize LC-MS/MS[2].

  • Ionization & Sorbent Selection: With an estimated pKa of ~9.5, the nitrogen atom is fully protonated (positively charged) at physiological and acidic pH. This makes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) the gold standard. The sulfonic acid groups on the MCX sorbent will strongly bind the ionized NN-DMPPA, allowing for aggressive organic washing to remove neutral and acidic lipids before high-pH elution.

Self-Validating Mixed-Mode SPE Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (ISTD) prior to extraction and utilizing a volatility-protection step during evaporation, any signal loss can be definitively attributed to matrix suppression rather than mechanical or evaporative errors.

Reagents Required
  • Sorbent: Mixed-mode polymeric strong cation exchange cartridges (e.g., Oasis MCX, 30 mg/1 cc).

  • Internal Standard (ISTD): Amphetamine-d5 or Dimethylamphetamine-d3 (100 ng/mL in methanol).

  • Buffers & Solvents: 2% Formic Acid (FA) in water, HPLC-grade Methanol (MeOH), 5% Ammonium Hydroxide (NH₄OH) in MeOH, 1% HCl in MeOH.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 2.0 mL of human urine into a clean glass centrifuge tube. Immediately spike with 50 µL of the ISTD. Causality: Early ISTD addition normalizes all subsequent extraction variations.

  • Acidification: Add 2.0 mL of 2% FA in water. Vortex for 30 seconds. Causality: Drops the sample pH to ~3.0, disrupting protein binding and ensuring 100% ionization of the tertiary amine for maximum sorbent retention.

  • Cartridge Conditioning: Pass 3.0 mL of MeOH followed by 3.0 mL of HPLC-grade water through the MCX cartridge. Do not let the sorbent dry.

  • Sample Loading: Load the acidified urine sample at a controlled flow rate of 1–2 mL/min.

  • Aqueous Wash (Interference Removal): Pass 3.0 mL of 2% FA in water. Causality: Washes away salts, urea, and highly polar uncharged matrix components.

  • Organic Wash (Lipid Removal): Pass 3.0 mL of 100% MeOH. Causality: The strong cation exchange interaction keeps the charged NN-DMPPA locked in place, allowing pure organic solvent to strip away lipophilic interferences (e.g., endogenous steroids, phospholipids).

  • Elution: Elute the target analytes using 3.0 mL of 5% NH₄OH in MeOH. Causality: The high pH (>10) deprotonates the tertiary amine, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the methanol to sweep it into the collection tube.

  • Volatility Protection & Evaporation (Critical Step): Add 20 µL of 1% HCl in MeOH to the eluate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Causality: NN-DMPPA is highly volatile as a free base. The addition of HCl converts it into a stable hydrochloride salt, preventing evaporative loss and validating recovery metrics.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA). Vortex and transfer to an autosampler vial.

SPE_Workflow Urine Urine Sample (2 mL) + Internal Standard Pretreatment Pre-treatment Dilute with 2% FA Urine->Pretreatment Load Sample Loading 1 mL/min Pretreatment->Load Condition Conditioning MeOH then H2O Condition->Load Wash1 Wash 1 (Aqueous) 2% FA in H2O Load->Wash1 Wash2 Wash 2 (Organic) MeOH Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporation (40°C) + 20 µL 1% HCl Elute->Evaporate Reconstitute Reconstitution Mobile Phase Evaporate->Reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for NN-DMPPA isolation from human urine.

Quantitative Validation Data

The following table summarizes the quantitative validation parameters and physiological excretion data for NN-DMPPA in human urine, providing a benchmark for laboratory method validation. Data is synthesized from controlled excretion studies following the ingestion of contaminated dietary supplements[2][3].

Analytical ParameterValidated ValueClinical / Anti-Doping Relevance
Linear Calibration Range 100 – 7,500 ng/mLCovers both trace residual detection and acute intoxication levels[3].
Limit of Detection (LOD) 13.9 ng/mLEnsures compliance with WADA Minimum Required Performance Levels (MRPL)[3].
Limit of Quantification (LOQ) 42.2 ng/mLBaseline for reporting adverse analytical findings[3].
Max Urinary Concentration 189 – 303 ng/mLPeak excretion occurs rapidly, typically 2–3 hours post-administration[3].
Detection Window > 50 ng/mL up to 23 hAllows for reliable next-day detection in routine in-competition testing[3].
Observed Athlete Levels 0.51 – 6.51 µg/mLReal-world concentrations found in sanctioned athletes using NOXPUMP[2].

Sources

Application

Application Note: Preclinical Pharmacological Evaluation of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Target Audience: Research Scientists, Toxicologists, and Safety Pharmacology Professionals Application Areas: Cardiovascular Safety Pharmacology, Anti-Doping Research, Neurochemistry Introduction & Pharmacological Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Safety Pharmacology Professionals Application Areas: Cardiovascular Safety Pharmacology, Anti-Doping Research, Neurochemistry

Introduction & Pharmacological Rationale

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (N,N-DMPPA), also known as β,N,N-trimethylphenethylamine, is a tertiary amine analog of the designer stimulant β-methylphenethylamine (BMPEA) . Originally identified as an unapproved adulterant in sports and weight-loss dietary supplements, it has become a critical target of interest in forensic toxicology, anti-doping screening , and cardiovascular safety pharmacology.

Unlike classical amphetamines—which act as potent, non-selective monoamine releasing agents across dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—N,N-DMPPA possesses a highly specific, albeit weak, pharmacological profile. It acts strictly as a substrate-type releasing agent at peripheral norepinephrine transporters (NETs) . Because it lacks significant central DAT activity, it does not produce the locomotor stimulation or reward-seeking behaviors typical of central nervous system (CNS) stimulants. However, its ability to induce peripheral norepinephrine efflux leads to profound α1​ -adrenergic-mediated vasoconstriction, resulting in clinically significant hypertension without accompanying tachycardia.

This application note details the validated in vitro and in vivo protocols required to accurately evaluate the neurochemical and hemodynamic properties of N,N-DMPPA in rodent models, ensuring high-fidelity, reproducible data.

Quantitative Pharmacological Profile

To contextualize the experimental design, the baseline pharmacological profile of N,N-DMPPA compared to its structural analogs is summarized below.

Table 1: In Vitro Monoamine Transporter Releasing Activity (Rat Brain Synaptosomes)
CompoundNET EC₅₀ (nM)NET Emax (%)DAT ActivitySERT Activity
Amphetamine < 50> 90%Potent SubstrateWeak Substrate
BMPEA ModerateHighModerate SubstrateInactive
N,N-DMPPA 1,33767%Inactive Inactive
Table 2: In Vivo Hemodynamic and Behavioral Profile (Conscious Rats)
ParameterN,N-DMPPA EffectMechanistic Causality
Mean Arterial Pressure (MAP) Significant IncreasePeripheral NET-mediated NE reverse-transport activates vascular α1​ -receptors.
Heart Rate (HR) No Significant ChangeLack of direct cardiac β1​ agonism; potential baroreflex buffering offsets NE effects.
Locomotor Activity No Significant ChangeComplete absence of central DAT substrate activity.

Experimental Protocols

Protocol 1: In Vitro Assessment of Monoamine Release via Rat Brain Synaptosomes

Rationale: Synaptosomal preparations isolate presynaptic nerve terminals, allowing for the direct quantification of transporter-mediated efflux without the confounding variables of systemic metabolism or multi-synaptic circuits. We utilize [3H]MPP+ as a radiotracer instead of [3H]Norepinephrine because MPP⁺ is a metabolically stable substrate for NET, resisting degradation by intra-terminal monoamine oxidase (MAO) during the assay .

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the prefrontal cortex (for NET assays) and striatum (for DAT assays) over an ice-cold dissection block.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Causality Insight: Sucrose maintains the osmotic integrity of the synaptosomes, preventing premature vesicular lysis and baseline neurotransmitter leakage.

  • Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris (P1 pellet). Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the functional synaptosomal fraction (P2 pellet). Resuspend in oxygenated Krebs-Ringer phosphate buffer.

  • Radioligand Loading: Incubate the synaptosomes with 5 nM [3H]MPP+ for 30 minutes at 37°C to allow transporter-mediated uptake into the presynaptic vesicles.

  • Drug Exposure: Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of N,N-DMPPA hydrochloride (10 nM to 100 μM). Incubate for 15 minutes.

  • Termination & Quantification: Terminate the reverse-transport reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to halt all transporter kinetics and remove extracellular radiotracer.

  • Analysis: Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity. Calculate the EC50​ and Emax​ using non-linear regression analysis.

Protocol 2: In Vivo Cardiovascular Telemetry in Conscious Rats

Rationale: Assessing the hypertensive liability of N,N-DMPPA requires conscious, unrestrained animals. Anesthesia profoundly depresses autonomic reflexes, and physical restraint induces stress-mediated catecholamine release; both variables will mask the true hemodynamic effects of peripheral NET substrates .

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, surgically implant a biotelemetry transmitter (e.g., DSI PhysioTel) into the peritoneal cavity of male Sprague-Dawley rats. Route the pressure catheter into the descending abdominal aorta via the femoral artery.

  • Recovery Phase: Allow a minimum of 7–10 days for post-operative recovery.

    • Self-Validation Step: Monitor daily weight gain and verify the return of normal circadian cycling of MAP and HR to confirm full physiological recovery prior to dosing.

  • Baseline Acquisition: Transfer rats to quiet recording rooms. Record baseline MAP, HR, and locomotor activity (via telemetry signal strength variations) for 60 minutes prior to dosing.

  • Test Article Administration: Administer N,N-DMPPA hydrochloride (e.g., 3 mg/kg and 10 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection to mimic systemic exposure.

  • Continuous Monitoring: Record hemodynamic parameters continuously for 6 hours post-dose.

  • Mechanistic Validation (Antagonist Challenge): To definitively prove that the N,N-DMPPA-induced hypertension is mediated via peripheral adrenergic receptors, pre-treat a cohort of rats with the α1​ -adrenergic antagonist prazosin (1 mg/kg, i.p.) 30 minutes prior to N,N-DMPPA administration. Prazosin should completely abolish the hypertensive response, confirming the causal pathway.

Mechanistic Pathway Visualization

G DMPPA N,N-DMPPA HCl (Systemic Admin) NET Peripheral Norepinephrine Transporter (NET) DMPPA->NET Substrate DAT_SERT DAT / SERT (Central) DMPPA->DAT_SERT Inactive NE_Release Norepinephrine (NE) Efflux NET->NE_Release Reverse Transport Alpha1 Vascular α1-Adrenergic Receptors NE_Release->Alpha1 Agonism Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction BP_Increase Increased Blood Pressure (MAP) Vasoconstriction->BP_Increase No_Locomotor No Locomotor Stimulation DAT_SERT->No_Locomotor

Mechanism of N,N-DMPPA-induced hypertension via peripheral NETs.

References

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Górska, A., et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Drug Testing and Analysis, 2017. Available at:[Link][2]

  • Blough, B. E., et al. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 2019. Available at:[Link][3]

Sources

Method

In Vitro Pharmacological Profiling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride: Monoamine Transporter Release Assays

Introduction N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as β ,N,N-trimethylphenethylamine or DMPPA) is a synthetic phenethylamine derivative and a positional isomer of dimethylamphetamine. Originally i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as β ,N,N-trimethylphenethylamine or DMPPA) is a synthetic phenethylamine derivative and a positional isomer of dimethylamphetamine. Originally identified as a designer stimulant and an adulterant in sports supplements, DMPPA is prohibited in-competition by the World Anti-Doping Agency (WADA). Unlike classical amphetamines, DMPPA exhibits a highly distinct pharmacological profile, acting primarily as a partial norepinephrine releasing agent with negligible dopaminergic or serotonergic activity .

This application note details a robust, self-validating in vitro protocol for evaluating the monoamine releasing properties of DMPPA . This methodology is critical for characterizing the substrate-type releasing activity of novel psychoactive substances (NPS) at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Section 1: Experimental Rationale & Causality (E-E-A-T)

Why Rat Brain Synaptosomes?

While transfected cell lines (e.g., HEK293 cells expressing human DAT/NET/SERT) are excellent for determining binding affinities, they lack the native intracellular architecture required to accurately model neurotransmitter release. Rat brain synaptosomes—isolated, intact nerve terminals—retain functional plasma membrane transporters, native vesicular monoamine transporters (VMAT2), and physiological vesicular storage pools. This makes them the gold standard for functional efflux assays.

Causality of the Release Assay

To measure substrate-type releasing activity, synaptosomes are first pre-loaded with a tritiated ( 3 H) neurotransmitter. This establishes a steady-state intra-vesicular pool, mimicking the physiological resting state of a nerve terminal. When a test compound like DMPPA is introduced, it binds to the plasma membrane transporter (e.g., NET). Because DMPPA acts as a substrate rather than a simple blocker, it is translocated into the cytoplasm. Once inside, it interacts with VMAT2, disrupting vesicular storage and displacing endogenous stores. This raises the cytosolic concentration of the neurotransmitter, driving the plasma membrane transporter into reverse and causing the efflux of the 3 H-neurotransmitter. The assay quantifies the reduction in retained intracellular radioactivity, which inversely correlates with the compound's releasing efficacy.

Section 2: Reagents and Equipment

  • Test Compound: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (CAS: 861007-66-1).

  • Radioligands: [3H]Dopamine , [3H]Norepinephrine , [3H]Serotonin (Specific activity ~30-60 Ci/mmol).

  • Assay Buffer: Oxygenated Krebs-phosphate buffer (pH 7.4) supplemented with 1 mM ascorbic acid (to prevent monoamine oxidation) and 10 μ M pargyline (a monoamine oxidase inhibitor to prevent degradation of the radioligand).

  • Equipment: Teflon-glass tissue homogenizer, refrigerated ultracentrifuge, 96-well cell harvester, GF/B glass fiber filters, Liquid Scintillation Counter (LSC).

Section 3: Step-by-Step Protocol

Part A: Synaptosome Preparation
  • Tissue Isolation: Euthanize male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the whole brain minus the striatum and cerebellum (for NET and SERT assays).

    • Expert Insight: Striatal tissue is highly enriched in DAT, whereas the cortex and hypothalamus provide optimal signal-to-noise ratios for NET and SERT.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10-12 up-and-down strokes at 800 rpm).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet nuclei and cellular debris (P1).

    • Transfer the supernatant (S1) and centrifuge at 12,000 × g for 20 min at 4°C.

    • Discard the supernatant. The resulting pellet (P2) contains the enriched synaptosomal fraction.

  • Resuspension: Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer to a final protein concentration of ~1-2 mg/mL.

Part B: Radioligand Loading (Pre-incubation)
  • Aliquot the synaptosomal suspension into assay tubes.

  • Add the appropriate tritiated neurotransmitter to a final concentration of ~5-10 nM.

  • Incubate in a 37°C water bath for 30 minutes to allow for endogenous transporter uptake.

    • Self-Validation Step: To ensure the system is functionally sound, include control tubes containing specific reuptake inhibitors (e.g., 1 μ M GBR12909 for DAT, 1 μ M desipramine for NET, 1 μ M fluoxetine for SERT) to define non-specific uptake. Specific uptake must account for >70% of total uptake for the assay to be considered valid.

Part C: Drug Incubation (Release Phase)
  • Prepare serial dilutions of DMPPA hydrochloride ranging from 10−10 M to 10−4 M.

  • Add the DMPPA dilutions to the pre-loaded synaptosomes.

  • Incubate for exactly 5 minutes (for DAT/NET) or 15 minutes (for SERT) at 37°C.

    • Expert Insight: A highly controlled, short incubation time is critical to capture the initial rate of transporter reversal and prevent the re-uptake of the newly released radioligand, which would skew the Emax​ data.

Part D: Termination and Quantification
  • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Filters must be pre-soaked in 0.05% polyethylenimine for 1 hour to minimize non-specific binding of the radioligand to the glass fibers.

  • Wash the filters three times with 3 mL of ice-cold buffer to flush away the extracellular (released) radioligand.

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and vortex thoroughly.

  • Quantify the retained radioactivity using an LSC.

Section 4: Data Presentation & Expected Pharmacological Profile

Release is expressed as a percentage of the control (vehicle-treated) retained radioactivity. The half-maximal effective concentration ( EC50​ ) and maximal efficacy ( Emax​ ) are calculated using non-linear regression analysis.

Table 1: Comparative Monoamine Releasing Profiles in Rat Brain Synaptosomes

CompoundTarget Transporter EC50​ (nM) Emax​ (%)Pharmacological Classification
DMPPA NET 1,33767%Partial Releasing Agent
DMPPA DAT >10,000N/AInactive
DMPPA SERT >10,000N/AInactive
PhenpromethamineNET154>90%Full Releasing Agent
PhenpromethamineDAT574>90%Full Releasing Agent
AmphetamineNET~7100%Potent Full Releasing Agent

Note: DMPPA shows highly selective, albeit weak, partial agonist activity at the norepinephrine transporter, distinguishing it from classical amphetamines which are potent dual DAT/NET releasers.

Section 5: Experimental Workflow Visualization

G DMPPA DMPPA Hydrochloride (Test Compound) NET Norepinephrine Transporter (NET) Binding DMPPA->NET Acts as Substrate Intracellular Intracellular Translocation into Synaptosome NET->Intracellular Inward Transport VMAT2 VMAT2 Interaction & Vesicular Disruption Intracellular->VMAT2 Cytosolic Accumulation Efflux Transporter Reversal (Efflux of ³H-NE) VMAT2->Efflux Displaces Endogenous NE Signal Quantification (Decreased LSC Signal) Efflux->Signal Vacuum Filtration & Counting

Mechanism of DMPPA-induced monoamine release via the Norepinephrine Transporter (NET).

References

  • Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 2019.[Link]

  • National Center for Biotechnology Information. "N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295." PubChem, 2024.[Link]

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia, 2024.[Link]

Application

"detection of N,N-Dimethyl-2-phenylpropan-1-amine in biological fluids"

Application Note: Definitive Detection and Quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in Biological Fluids Introduction & Clinical/Forensic Significance N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Definitive Detection and Quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in Biological Fluids

Introduction & Clinical/Forensic Significance

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a synthetic designer stimulant and a positional isomer of the controlled substance N,N-dimethylamphetamine. First identified in 2014 by the World Anti-Doping Agency (WADA) accredited laboratory in Warsaw, NN-DMPPA was discovered in the urine of athletes and traced back to an adulterated pre-workout nutritional supplement marketed as "NOXPUMP"[1]. Because it is structurally and biologically similar to amphetamines, it is strictly prohibited in-competition[2].

The detection of NN-DMPPA presents unique analytical challenges. Dietary supplements are frequently adulterated with unlisted synthetic stimulants to enhance efficacy while evading regulatory detection[3]. In the documented NOXPUMP case, NN-DMPPA was present at 121.7 µg/g alongside another banned stimulant, β-methylphenethylamine (BMPEA)[1]. Accurate identification in complex biological matrices (urine, plasma) requires highly selective analytical techniques to differentiate NN-DMPPA from its positional isomers and to overcome severe matrix interference.

Mechanistic Insights & Analytical Strategy

Isomeric Differentiation (The Causality of MS/MS) NN-DMPPA has a molecular formula of C11H17N and a monoisotopic mass of 163.136 Da[4]. Standard immunoassay screens for amphetamines often yield false negatives or non-specific positive results for tertiary amines like NN-DMPPA. Furthermore, single-stage mass spectrometry (MS) struggles to differentiate NN-DMPPA from N,N-dimethylamphetamine because both produce identical precursor ions (m/z 164 for [M+H]+).

To establish a self-validating protocol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) must be employed. In LC-MS/MS, the collision-induced dissociation (CID) of the m/z 164 precursor yields distinct product ions based on the position of the amine group. The unbranched propyl chain of NN-DMPPA fragments differently than the isopropyl chain of standard amphetamines, providing an unequivocal molecular fingerprint.

Sample Preparation Causality (Mixed-Mode Cation Exchange) Because NN-DMPPA is a basic tertiary amine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal sample preparation method.

  • Acidification : The biological fluid is acidified, fully protonating the tertiary amine of NN-DMPPA.

  • Retention : The protonated amine binds to the strong sulfonic acid groups of the MCX sorbent via ionic interactions, while the hydrophobic phenyl ring binds via reversed-phase interactions.

  • Washing : Acidic organic washes remove neutral and acidic lipids/proteins without disrupting the ionic bond.

  • Elution : A highly basic organic solvent neutralizes the amine, breaking the ionic interaction and eluting a highly purified analyte. This mechanism drastically reduces ion suppression in LC-MS/MS, ensuring the protocol's self-validating integrity.

Analytical Workflow Visualization

Workflow A Biological Fluid (Urine/Plasma) B Addition of Internal Standard (e.g., NN-DMPPA-d6) A->B C Mixed-Mode Cation Exchange (MCX SPE) B->C D Chromatographic Separation (UHPLC or GC) C->D E Tandem Mass Spectrometry (MRM Mode) D->E F Data Analysis & Isomer Differentiation E->F

Analytical workflow for NN-DMPPA detection in biological fluids.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (MCX SPE for Urine/Plasma) Self-Validating Check: The use of an isotopically labeled internal standard corrects for any extraction losses or matrix effects, ensuring quantitative integrity.

  • Sample Aliquot : Transfer 1.0 mL of urine (or 0.5 mL of plasma) into a clean 15 mL centrifuge tube.

  • Internal Standard : Spike the sample with 50 µL of NN-DMPPA-d6 (1 µg/mL) internal standard.

  • Hydrolysis (Optional) : While NN-DMPPA is largely excreted unchanged[2], 50 µL of β-glucuronidase and acetate buffer (pH 5.0) can be added and incubated at 50°C for 1 hour to cleave any phase II metabolites.

  • Acidification : Add 1.0 mL of 2% formic acid in water to the sample. Vortex for 30 seconds to ensure complete protonation.

  • SPE Conditioning : Condition the MCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2% formic acid in water.

  • Loading : Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing :

    • Wash 1: 1 mL of 2% formic acid in water (removes aqueous interferences).

    • Wash 2: 1 mL of methanol (removes neutral and acidic organic interferences).

  • Drying : Dry the cartridge under full vacuum for 5 minutes.

  • Elution : Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean glass vial.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid).

Protocol B: LC-MS/MS Acquisition Parameters Note: GC-MS has also been successfully validated for NN-DMPPA[2], but LC-MS/MS avoids the need for derivatization and is highly sensitive for tertiary amines.

  • Column : C18 Reversed-Phase UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : Start at 5% B, hold for 1 min. Ramp to 60% B over 5 mins. Ramp to 95% B at 5.5 mins, hold until 7 mins. Re-equilibrate at 5% B.

  • Flow Rate : 0.4 mL/min.

  • MS Mode : Electrospray Ionization (ESI) in Positive Mode, Multiple Reaction Monitoring (MRM).

  • Transitions :

    • NN-DMPPA: Precursor m/z 164.2 → Quantifier Product m/z 119.1; Qualifier Product m/z 91.1.

    • NN-DMPPA-d6 (IS): Precursor m/z 170.2 → Product m/z 125.1.

Quantitative Data & Validation Parameters

The following table summarizes the validated quantitative parameters for the definitive detection of NN-DMPPA in human urine, based on established excretion studies[2], which serve as a benchmark for toxicological method validation.

Validation ParameterValue / RangeClinical/Forensic Implication
Limit of Detection (LOD) 13.9 ng/mLEnsures detection of trace amounts long after ingestion[2].
Limit of Quantification (LOQ) 42.2 ng/mLAllows accurate calculation of elimination kinetics[2].
Linear Calibration Range 100 – 7,500 ng/mLCovers the expected physiological concentrations post-dose[2].
Cmax (2-3 hours post-dose) 189 – 303 ng/mLPeak excretion window; critical for anti-doping timing[2].
Detection Window Up to 46 hoursReliable timeframe for forensic and WADA compliance testing[2].
WADA Reporting Threshold > 50 ng/mLConcentrations above this limit trigger an Adverse Analytical Finding (AAF)[2],[3].

Following a single oral dose of a dietary supplement containing NN-DMPPA, urine concentrations remain above the WADA 50 ng/mL threshold for 22–23 hours[2]. This pharmacokinetic data is critical for toxicologists determining the timeline of ingestion and establishing intent in sports doping cases.

References

  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubChem)
  • Source: nih.gov (PubMed)
  • Source: mdpi.

Sources

Method

"developing a validated method for N,N-Dimethyl-2-phenylpropan-1-amine quantification"

An in-depth methodological framework for the quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) , a designer stimulant and positional isomer of established amphetamine derivatives. Scientific Rationale and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological framework for the quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) , a designer stimulant and positional isomer of established amphetamine derivatives.

Scientific Rationale and Regulatory Context

N,N-Dimethyl-2-phenylpropan-1-amine (also known as β,N,N-trimethylphenethylamine) is a synthetic monoamine releasing agent belonging to the phenethylamine family[1]. Pharmacologically, it acts as a partial norepinephrine releasing agent, triggering sympathomimetic effects without the standard dopaminergic activation seen in classical amphetamines[1].

Due to its performance-enhancing potential, NN-DMPPA is explicitly prohibited in-competition by the World Anti-Doping Agency (WADA)[2]. In recent years, it has been frequently identified as an unlisted adulterant in pre-workout dietary supplements—often masquerading as "Acacia rigidula extract"—leading to adverse analytical findings (AAFs) in athlete urine samples[3].

Developing a robust, validated quantification method is critical for both forensic toxicology and sports doping control. While earlier methods relied on Gas Chromatography-Mass Spectrometry (GC-MS) yielding Limits of Quantitation (LOQ) around 42.2 ng/mL[2], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides superior sensitivity, higher throughput, and eliminates the need for complex derivatization steps.

Pathway NN_DMPPA NN-DMPPA (Prohibited Stimulant) NET Norepinephrine Transporter (NET) NN_DMPPA->NET Binds & Reverses Efflux Metabolism Hepatic Metabolism (CYP450 Demethylation) NN_DMPPA->Metabolism Enzymatic Breakdown Urine Renal Excretion (Target for Doping Control) NN_DMPPA->Urine Unchanged Drug Excretion Synapse Synaptic Cleft (NE Accumulation) NET->Synapse NE Release Receptor Adrenergic Receptors (Sympathomimetic Effect) Synapse->Receptor Receptor Activation Metabolism->Urine Metabolite Clearance

Fig 1. Pharmacological signaling and metabolic clearance pathway of NN-DMPPA.

Analytical Strategy & Methodological Causality

To achieve a self-validating, high-fidelity analytical system, every step of the workflow must be designed to mitigate specific physicochemical challenges associated with analyzing basic amines in complex biological and supplement matrices.

  • Extraction Causality (Mixed-Mode Cation Exchange): NN-DMPPA contains a basic tertiary amine (estimated pKa ~9.5). In biological matrices (urine) or complex supplement powders, simple protein precipitation or dilute-and-shoot methods are highly susceptible to ion suppression in the Electrospray Ionization (ESI) source. By utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), we force the positively charged amine to bind tightly to the sulfonic acid groups on the sorbent. This allows for aggressive washing with 100% methanol to strip away neutral lipids, pigments, and isobaric interferences before eluting the target analyte with a highly basic organic solvent (5% NH₄OH in Methanol).

  • Chromatographic Causality (Reversed-Phase C18): A sub-2-micron C18 column is selected. Because NN-DMPPA is highly polar when ionized, the mobile phase must be carefully buffered. We utilize 0.1% Formic Acid in water (Mobile Phase A) to ensure the amine remains fully protonated, maximizing the [M+H]⁺ precursor ion yield in the ESI+ source.

  • Mass Spectrometry Causality (MRM Transitions): The exact mass of NN-DMPPA is 163.136 Da[4]. In ESI+, it forms a stable protonated precursor at m/z 164.1. During Collision-Induced Dissociation (CID), the tertiary amine undergoes a characteristic neutral loss of dimethylamine (45 Da), yielding a highly abundant phenylallyl carbocation at m/z 119.1. A secondary fragmentation yields the tropylium ion at m/z 91.1. Monitoring these specific transitions ensures absolute structural confirmation, preventing false positives from structurally similar isomers like β-methylphenethylamine (BMPEA)[5].

Experimental Protocols

Reagents and Materials
  • Standards: NN-DMPPA reference standard (Purity ≥ 98%) and NN-DMPPA-d6 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX SPE Cartridges (30 mg/1 cc), 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation Workflow

For Urine Samples:

  • Spiking: Aliquot 2.0 mL of human urine into a clean glass tube. Add 20 µL of Internal Standard (IS) working solution (1 µg/mL NN-DMPPA-d6).

  • Hydrolysis (Optional but recommended): Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Incubate at 50°C for 1 hour to cleave any phase II conjugated metabolites.

  • Acidification: Adjust the sample pH to ~3.0 using 2% FA in water to ensure complete ionization of the tertiary amine.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading & Washing: Load the acidified sample. Wash sequentially with 1 mL 2% FA in water (removes polar neutrals) and 1 mL 100% MeOH (removes hydrophobic neutrals/lipids).

  • Elution: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

For Dietary Supplements:

  • Homogenization: Pulverize the supplement tablet/capsule into a fine powder.

  • Extraction: Weigh 100 mg of powder, add 10 mL of 50:50 MeOH:Water, and sonicate for 30 minutes.

  • Dilution: Centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant 1:1000 in water, spike with IS, and proceed directly to step 3 of the SPE protocol above.

Workflow Sample 1. Sample Collection (Urine / Supplement Matrix) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 50°C) Sample->Hydrolysis Urine Samples SPE 3. Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Diluted Supplements Hydrolysis->SPE Cleaved Conjugates Evap 4. Evaporation & Reconstitution (N2 stream, Mobile Phase A) SPE->Evap Purified Extract LC 5. UHPLC Separation (C18 Column, Gradient Elution) Evap->LC Reconstituted Sample MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Chromatographic Peaks

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

UHPLC-MS/MS Instrumental Conditions

Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.495.05.0Initial
1.000.495.05.06 (Linear)
4.000.440.060.06 (Linear)
4.500.45.095.06 (Linear)
5.500.45.095.06 (Linear)
5.600.495.05.06 (Linear)
7.000.495.05.06 (Linear)

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

Table 2: Optimized MRM Transitions for NN-DMPPA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
NN-DMPPA 164.1119.12518Quantifier
NN-DMPPA 164.191.12532Qualifier
NN-DMPPA-d6 (IS) 170.1125.12518IS Quantifier

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must be validated according to WADA International Standard for Laboratories (ISL) and ICH M10 guidelines. A self-validating system requires that every analytical batch includes a calibration curve, a blank matrix, and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC).

WADA rules stipulate that the Minimum Required Performance Level (MRPL) for non-specified stimulants is 100 ng/mL, with a reporting limit of 50 ng/mL[6]. Therefore, the method must demonstrate absolute precision well below these thresholds.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria (Causality/Justification)
Linearity 6-point calibration curve (1 - 500 ng/mL) in matrix.R² ≥ 0.995. Ensures proportional detector response across the physiological excretion range (max excretion typically 189-303 ng/mL[2]).
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 (Target LOQ < 5 ng/mL). Ensures detection far below the WADA 50 ng/mL reporting limit.
Accuracy & Precision 5 replicates of LQC, MQC, and HQC over 3 different days.Intra-day and Inter-day CV ≤ 15% (≤ 20% at LOQ). Validates the repeatability of the MCX extraction and LC-MS/MS stability.
Matrix Effect (ME) Compare peak areas of post-extraction spiked samples vs. neat standards.ME between 85% - 115%. Proves that the SPE wash steps successfully removed ion-suppressing phospholipids.
Carryover Inject blank matrix immediately following the Upper Limit of Quantitation (ULOQ).Peak area in blank ≤ 20% of the LOQ peak area. Prevents false positives in doping control from highly concentrated preceding samples.

Sources

Application

Application Note: Pharmacological Characterization of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride in Neuroscience Research

Scientific Context and Significance N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (N,N-DMPPA HCl, also known as β,N,N-trimethylphenethylamine) is a tertiary amine analog of the designer stimulant β-methylphenethylami...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Significance

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (N,N-DMPPA HCl, also known as β,N,N-trimethylphenethylamine) is a tertiary amine analog of the designer stimulant β-methylphenethylamine (BMPEA)[1]. Originally identified as an unlisted adulterant in sports and weight-loss dietary supplements, it has become a compound of high interest in neuropharmacology, toxicology, and anti-doping research[2].

Unlike classical amphetamines, N,N-DMPPA exhibits a highly selective, albeit weak, substrate-type releasing activity at peripheral norepinephrine transporters (NETs), while remaining virtually inactive at dopamine transporters (DATs)[1]. This highly skewed receptor profile makes it an excellent pharmacological tool for isolating peripheral noradrenergic cardiovascular responses from central dopaminergic behavioral stimulation.

Mechanistic Overview

N,N-DMPPA HCl functions as a partial releasing agent specifically at NETs[3]. Because it is a substrate rather than a simple reuptake inhibitor, it binds to the transporter and is translocated into the presynaptic terminal[1]. This intracellular entry disrupts vesicular storage and reverses the direction of the transporter, leading to the efflux of endogenous norepinephrine (NE) into the synaptic cleft[1].

Because it lacks significant DAT activity, N,N-DMPPA does not induce the locomotor stimulation or high abuse liability characteristic of traditional phenethylamines[1]. Instead, the efflux of NE primarily activates peripheral α-adrenergic receptors, resulting in potent vasoconstriction and elevated blood pressure without substantially affecting heart rate[1].

G DMPPA N,N-DMPPA HCl NET Norepinephrine Transporter (NET) DMPPA->NET Substrate binding VMAT Vesicular Monoamine Transporter (VMAT) NET->VMAT Intracellular entry NE_Release Norepinephrine (NE) Efflux NET->NE_Release Reverse transport VMAT->NE_Release Vesicular depletion Receptor α-Adrenergic Receptors (Peripheral) NE_Release->Receptor Receptor activation BP Increased Blood Pressure (Hypertension) Receptor->BP Vasoconstriction

Figure 1: Mechanistic pathway of N,N-DMPPA HCl inducing peripheral hypertension via NET reverse transport.

Experimental Workflows and Protocols

To fully characterize the neurochemical and physiological profile of N,N-DMPPA HCl, researchers must employ a dual-tiered approach: in vitro synaptosomal release assays to quantify transporter kinetics, and in vivo telemetry to measure systemic cardiovascular outcomes[1].

Protocol 1: In Vitro Monoamine Release Assay via Rat Brain Synaptosomes

Rationale & Causality: Synaptosomes (isolated, sealed presynaptic nerve terminals) are utilized because they maintain functional membrane transporters and vesicular storage mechanisms independent of the whole neural network[4]. By utilizing specific brain regions—the cortex (rich in NET) and the striatum (rich in DAT)—we can isolate the transporter-specific effects of N,N-DMPPA HCl[4]. We utilize [3H]MPP+ as a radiolabeled substrate instead of[3H]dopamine because [3H]MPP+ is metabolically stable against monoamine oxidase (MAO), ensuring that measured efflux is solely transporter-mediated and not confounded by intracellular degradation[5].

Workflow Tissue Rat Brain Tissue (Cortex for NET, Striatum for DAT) Homogenization Homogenization (0.32 M Sucrose buffer) Tissue->Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) Homogenization->Centrifuge1 Supernatant Supernatant (S1) Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation (12,000 x g, 20 min) Supernatant->Centrifuge2 Pellet P2 Pellet (Synaptosomes) Centrifuge2->Pellet Resuspension Resuspension in Assay Buffer (Krebs-phosphate) Pellet->Resuspension

Figure 2: Differential centrifugation workflow for isolating rat brain synaptosomes.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortex (for NET assays) and striatum (for DAT assays) on an ice-cold platform[1].

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the synaptosomes from swelling and lysing during mechanical disruption[4].

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet heavy cellular debris and nuclei (P1).

    • Transfer the supernatant (S1) and centrifuge at 12,000 × g for 20 minutes at 4°C to yield the synaptosomal pellet (P2)[4].

  • Resuspension & Loading: Resuspend the P2 pellet in a Krebs-phosphate buffer. Incubate the synaptosomes with 9 nM [3H]MPP+ for 30 minutes at 37°C to allow transporter-mediated uptake into the vesicles[5].

  • Drug Exposure: Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of N,N-DMPPA HCl (ranging from 10 nM to 100 µM)[5]. Incubate for 15 minutes.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters with ice-cold buffer to remove extracellular radioligand. Quantify the retained radioactivity using liquid scintillation spectrometry[5].

  • Self-Validation Check: Run a parallel assay using a known selective NET inhibitor (e.g., nisoxetine). If N,N-DMPPA-induced [3H]MPP+ efflux is blocked by nisoxetine, it confirms the release is specifically NET-mediated.

Protocol 2: In Vivo Cardiovascular Telemetry

Rationale & Causality: Because N,N-DMPPA HCl acts on peripheral NETs, it is critical to measure its impact on hemodynamics in conscious, freely moving animals. Anesthesia severely depresses cardiovascular reflexes and autonomic tone, which would mask the true hypertensive effects of the compound[1].

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant a radiotelemetry catheter into the descending abdominal aorta of the rat. Secure the transmitter body to the abdominal wall[1].

  • Recovery: Allow a minimum of 7 days for post-surgical recovery and stabilization of baseline hemodynamics.

  • Baseline Recording: Record baseline Mean Arterial Pressure (MAP), Heart Rate (HR), and locomotor activity for 60 minutes prior to dosing[1].

  • Administration: Administer N,N-DMPPA HCl via subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Data Acquisition: Continuously monitor telemetry parameters for 4 hours post-injection.

  • Self-Validation Check: Pre-treat a separate cohort with prazosin (an α1-adrenergic antagonist) 30 minutes prior to N,N-DMPPA administration. Reversal of the hypertensive effect confirms that the blood pressure spike is a direct downstream result of peripheral adrenergic receptor activation[1].

Data Interpretation & Expected Outcomes

The pharmacological signature of N,N-DMPPA HCl is defined by its selectivity. It demonstrates partial efficacy at NETs but fails to elicit significant release at DATs, contrasting sharply with classical amphetamines[1].

Table 1: Comparative Monoamine Releasing Activity in Rat Brain Synaptosomes

CompoundNET Release EC50 (nM)NET Emax (%)DAT Release EC50 (nM)DAT Emax (%)
Amphetamine ~20100~20100
BMPEA ~150~90>10,000<50
N,N-DMPPA HCl 1,337 67 Inactive Inactive

Note: Data synthesized from Schindler et al.[1][3]. N,N-DMPPA HCl acts as a weak, partial substrate at NETs and lacks dopaminergic activity.

Analytical Detection in Anti-Doping and Toxicology

Due to its cardiovascular stimulatory properties and structural similarity to amphetamines, N,N-DMPPA is prohibited in-competition by the World Anti-Doping Agency (WADA)[2]. In forensic and sports toxicology, detecting N,N-DMPPA HCl requires robust chromatographic techniques to differentiate it from isomeric α-methylphenylethylamines (such as methamphetamine), which share nearly identical mass spectra[6].

Validated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies are employed to track its excretion profile in urine. Studies have demonstrated that following oral ingestion, maximum urinary concentrations of N,N-DMPPA peak at 2-3 hours post-administration, and the compound remains detectable up to 46 hours post-ingestion[2]. To prevent misidentification, derivatization techniques (e.g., using N-succinimidyl-4-nitrophenylacetate) prior to tandem mass spectrometry (MS/MS) are highly recommended to achieve adequate differentiation of relative ion intensities[6].

References

  • [2] N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose - PubMed. nih.gov.2

  • [3] β,N,N-Trimethylphenethylamine - Wikipedia. wikipedia.org. 3

  • [1] The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed. nih.gov. 1

  • [5] (PDF) The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters - ResearchGate. researchgate.net. 5

  • [4] 2,2-Dimethyl-1-phenylpropan-1-amine | 61501-04-0 | Benchchem. benchchem.com. 4

  • [6] (PDF) A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry - ResearchGate. researchgate.net. 6

Sources

Method

"application of LC-MS/MS for N,N-Dimethyl-2-phenylpropan-1-amine detection"

Application Note: High-Throughput LC-MS/MS Detection of the Designer Stimulant N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) Introduction & Regulatory Context N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Detection of the Designer Stimulant N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA)

Introduction & Regulatory Context

N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a synthetic phenethylamine (PEA) analog and a potent designer stimulant. Originally synthesized for research, it has illicitly transitioned into the sports supplement market, often disguised as a "natural" pre-workout ingredient or completely omitted from product labels[1]. In 2014, World Anti-Doping Agency (WADA) accredited laboratories first identified NN-DMPPA in doping control urine samples and in the commercial dietary supplement NOXPUMP[1]. Due to its structural similarity to banned amphetamines and its potential to evade standard screening, robust and highly specific analytical methodologies are required for its detection in both biological matrices and seized supplements[2].

Mechanistic Rationale for LC-MS/MS

While early detections of NN-DMPPA relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS)[1], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a superior, self-validating system for high-throughput forensic and anti-doping analysis[3].

  • Avoidance of Thermal Degradation: Tertiary amines and their labile N-oxide metabolites can thermally degrade in GC injection ports. LC-MS/MS operates at ambient temperatures, preserving the analyte's structural integrity.

  • Chromatographic Selectivity (Causality of Column Choice): NN-DMPPA is an isobaric isomer of N,N-dimethylamphetamine (DMA). To prevent false positives, we utilize a Biphenyl stationary phase. The π−π interactions between the biphenyl phase and the phenyl ring of NN-DMPPA provide orthogonal retention mechanisms compared to standard C18 columns, effectively resolving it from DMA and other structurally related phenethylamines.

  • Ionization Efficiency: Operating in Positive Electrospray Ionization (ESI+), the acidic mobile phase (0.1% Formic Acid) ensures the tertiary amine group (pKa ~9.5) remains fully protonated to [M+H]+ , maximizing the signal-to-noise ratio and ensuring reproducible ionization.

Workflow Visualization

Workflow A Sample Matrix (Urine / Supplement) B Sample Preparation (MCX SPE) A->B Acidify & Load C Chromatography (Biphenyl UHPLC) B->C Elute & Reconstitute D Ionization (ESI+ Source) C->D Gradient Elution E Detection (QqQ MRM) D->E [M+H]+ Precursor F Data Analysis (Quantification) E->F Product Ion Ratio

Figure 1: End-to-end analytical workflow for NN-DMPPA detection via LC-MS/MS.

Experimental Protocol

Sample Preparation (Self-Validating MCX-SPE)

To eliminate ion suppression from urinary salts and supplement excipients, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction is employed. Causality: The sulfonic acid groups on the MCX sorbent strongly bind the protonated tertiary amine of NN-DMPPA at low pH. This allows aggressive washing with organic solvents to remove neutral lipids before basic elution, ensuring the protocol validates its own cleanliness and recovery.

  • Spiking: Aliquot 1.0 mL of urine (or 10 mg of dissolved supplement powder in 1 mL water). Spike with 50 µL of Internal Standard (e.g., Amphetamine-d5, 1 µg/mL).

  • Acidification: Add 1.0 mL of 2% Formic Acid in water to ensure complete protonation of the amine.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol to remove neutral and acidic interferences.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC Parameters
  • Column: Biphenyl UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 4.5 min: Step to 95% B (Column Wash)

    • 4.5 - 6.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data & Method Validation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
NN-DMPPA 164.1119.115Quantifier (Neutral loss of dimethylamine)
NN-DMPPA 164.191.125Qualifier (Tropylium ion formation)
Amphetamine-d5 (IS) 141.196.114Internal Standard

Table 2: Method Validation Summary (Urine Matrix)

ParameterValueValidation Criteria
Linear Dynamic Range 1.0 - 1000 ng/mL R2>0.995
Limit of Detection (LOD) 0.2 ng/mLS/N 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N 10, CV 20%
Intra-day Precision (CV) 4.2% at 50 ng/mL 15%
Extraction Recovery 88 - 92%Consistent across concentration range
Matrix Effect < 10% ion suppressionCompensated by stable isotope IS

Discussion & Interpretative Guidance

The application of this LC-MS/MS protocol ensures the definitive identification of NN-DMPPA in complex matrices. In anti-doping contexts, distinguishing NN-DMPPA from other phenethylamines is paramount. The primary transition (164.1 119.1) corresponds to the neutral loss of the dimethylamine group, a hallmark fragmentation pathway for this class of compounds. By anchoring the methodology in orthogonal sample preparation (MCX) and selective chromatography (Biphenyl), laboratories can confidently report adverse analytical findings (AAFs) in strict compliance with WADA technical documents[3].

References

  • [2] Intended or Unintended Doping? A Review of the Presence of Doping Substances in Dietary Supplements Used in Sports. PMC (National Institutes of Health). URL:[Link]

  • [1] N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. Drug Testing and Analysis (via ResearchGate). URL:[Link]

  • [3] Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. MDPI. URL:[Link]

Sources

Application

"N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride for studying stimulant effects"

Application Note: Investigating the Stimulant and Cardiovascular Effects of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (DMPPA) Introduction N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA; also known as β...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating the Stimulant and Cardiovascular Effects of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride (DMPPA)

Introduction

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA; also known as β,N,N-trimethylphenethylamine) is a synthetic phenethylamine derivative and a structural isomer of dimethylamphetamine[1]. Originally identified as an unapproved adulterant in sports dietary supplements (e.g., pre-workout formulas like NOXPUMP), DMPPA has become a compound of significant interest in pharmacological, toxicological, and anti-doping research[2]. It is currently prohibited in-competition by the World Anti-Doping Agency (WADA)[2].

Unlike classical amphetamines, DMPPA exhibits a highly distinct pharmacological profile. It produces peripheral cardiovascular stimulation without significant central nervous system (CNS) locomotor activation[3][4]. This application note provides drug development professionals and analytical scientists with comprehensive, self-validating protocols for evaluating the neurochemical, cardiovascular, and analytical properties of DMPPA in preclinical models.

Pharmacological Profile & Mechanism of Action

DMPPA acts primarily as a partial substrate-type releasing agent at the peripheral norepinephrine transporter (NET)[3][5].

  • Receptor Selectivity: In rat brain synaptosome assays, DMPPA demonstrates weak but selective substrate activity at NET, with negligible activity at the dopamine transporter (DAT) and serotonin transporter (SERT)[3][5].

  • In Vivo Effects: Because it lacks potent DAT activity, DMPPA does not produce the characteristic locomotor stimulation, euphoria, or high abuse liability associated with classical amphetamines[3][4]. However, its peripheral NET activity leads to significant dose-dependent increases in blood pressure (hypertension) without substantially altering heart rate[3].

  • Clinical Relevance: This isolated hypertensive effect poses a severe risk for adverse cardiovascular events (e.g., hemorrhagic stroke) in consumers of adulterated supplements, particularly during intense physical exertion[4].

MOA DMPPA DMPPA (Substrate) NET Norepinephrine Transporter (NET) DMPPA->NET Binds Presynaptic Presynaptic Terminal (Reverse Transport) NET->Presynaptic Enters Neuron Vesicles Synaptic Vesicles (NE Displacement) Presynaptic->Vesicles Disrupts Storage Cleft Synaptic Cleft (Increased NE) Vesicles->Cleft NE Efflux via NET Receptors Peripheral α-Adrenergic Receptors Cleft->Receptors Activates Effect Vasoconstriction & Hypertension Receptors->Effect Physiological Response

Diagram 1: Substrate-type monoamine release mechanism of DMPPA at the peripheral NET.

Quantitative Pharmacodynamics

The following table summarizes the in vitro transporter release profiles and in vivo effects of DMPPA compared to its primary amine analog, β-methylphenethylamine (BMPEA), and classical amphetamine[3][5][6].

CompoundNET EC50 (nM)DAT EC50 (nM)In Vivo Blood PressureIn Vivo Locomotor Activity
Amphetamine 85Significant IncreaseSignificant Increase
BMPEA 125627Significant IncreaseMinimal/No Effect
DMPPA 1,337>10,000 (Inactive)Significant IncreaseNo Effect

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay (Rat Brain Synaptosomes)

Objective: To quantify the substrate-type releasing activity of DMPPA at NET and DAT. Causality & Logic: Differentiating between reuptake inhibition and substrate-type release is critical. True substrates cause reverse transport of neurotransmitters, which is measured by pre-loading synaptosomes with tritiated neurotransmitters and measuring their efflux.

  • Synaptosome Preparation: Isolate synaptosomes from the whole brain (minus cerebellum) of male Sprague-Dawley rats using sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomal suspensions with either [3H]Norepinephrine (for NET) or [3H]Dopamine (for DAT) at 37°C for 30 minutes to allow uptake via endogenous transporters.

  • Washing: Centrifuge and wash the synaptosomes twice with oxygenated Krebs-phosphate buffer to remove extracellular radioligand.

  • Drug Incubation: Resuspend the pellet and aliquot into tubes containing varying concentrations of DMPPA hydrochloride (10 nM to 100 µM). Incubate for 5 minutes at 37°C.

  • Termination & Measurement: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash filters with cold buffer.

  • Quantification: Measure the remaining intracellular radioactivity using liquid scintillation spectrometry. Calculate specific efflux by subtracting basal release.

  • Self-Validating Step (Expert Insight): To confirm that DMPPA acts via the orthosteric transporter site rather than simple membrane diffusion, co-incubate a parallel assay with a selective reuptake inhibitor (e.g., desipramine for NET). A rightward shift in the DMPPA dose-response curve validates transporter-mediated reverse efflux[4].

Protocol 2: In Vivo Cardiovascular Telemetry

Objective: To assess the peripheral hypertensive effects of DMPPA in conscious, freely moving rodents. Causality & Logic: Anesthetics profoundly alter cardiovascular reflexes and autonomic tone. Telemetry in conscious animals provides the most accurate translational data for supplement-induced hypertension.

  • Surgical Implantation: Implant biotelemetry transmitters into the abdominal aorta of adult rats for continuous blood pressure (BP) and heart rate (HR) monitoring. Allow 7-10 days for recovery.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and HR for 60 minutes prior to dosing.

  • Dosing: Administer DMPPA hydrochloride via intraperitoneal (i.p.) or oral (p.o.) gavage at escalating doses (e.g., 1, 3, 10 mg/kg).

  • Data Acquisition: Monitor BP, HR, and locomotor activity continuously for 4 hours post-administration.

  • Mechanistic Validation: To prove the hypertension is sympathetically driven via alpha-adrenergic receptors, pre-treat a separate cohort with prazosin (an α1-adrenergic antagonist) 30 minutes before DMPPA administration.

  • Self-Validating Step (Expert Insight): DMPPA's failure to increase HR despite increasing BP suggests a baroreceptor reflex bradycardia that masks any direct chronotropic effects. The ability of prazosin to completely block the hypertensive response confirms the peripheral α-adrenergic mechanism[3][4].

Protocol 3: Anti-Doping Analytical Detection (GC-MS)

Objective: To extract, detect, and quantify DMPPA in human urine for sports doping control. Causality & Logic: DMPPA is rapidly metabolized, but parent compound traces can be detected up to 46 hours post-ingestion. Because it is a tertiary amine, specific pH adjustments are required to maximize extraction efficiency[2].

  • Sample Preparation: Spike 2 mL of human urine with an appropriate internal standard (e.g., diphenylamine or a deuterated phenethylamine analog).

  • Alkalinization: Adjust the pH of the urine to >10 using 1M NaOH. Reasoning: This ensures the tertiary amine of DMPPA is fully converted to its free-base (un-ionized) form, allowing it to partition into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a non-polar solvent (e.g., diethyl ether or ethyl acetate). Vortex for 5 minutes and centrifuge.

  • Organic Phase Transfer: Isolate the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • GC-MS Analysis: Reconstitute and inject 1 µL into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column. Run a temperature gradient from 70°C to 280°C. Monitor the specific m/z ions for DMPPA (e.g., m/z 58, a common base peak for dimethylamines due to alpha-cleavage).

  • Self-Validating Step (Expert Insight): Because DMPPA and its isomer dimethylamphetamine share nearly identical mass fragmentation spectra, chromatographic retention time (RT) is the sole critical differentiator. You must run certified reference materials of both isomers to ensure baseline chromatographic resolution[2].

GCMS Urine Urine Sample + Internal Std pH Alkalinization (pH > 10) Urine->pH LLE Liquid-Liquid Extraction pH->LLE Non-polar solvent Evap Evaporation & Reconstitution LLE->Evap Organic Phase GC Capillary GC Separation Evap->GC 1 µL Injection MS Mass Spectrometry (m/z Detection) GC->MS Elution Data Chromatographic Analysis (RT Match) MS->Data Quantification

Diagram 2: Analytical workflow for the extraction and GC-MS detection of DMPPA in urine.

References

  • Title: β,N,N-Trimethylphenethylamine Source: Wikipedia URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine (CID 65295) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: Journal of Pharmacology and Experimental Therapeutics (Schindler et al., 2019) URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: Drug Testing and Analysis (Chollet et al., 2016) URL: [Link]

Sources

Method

Application Note: Experimental Design for N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride Research

Executive Summary & Scientific Rationale N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as β,N,N-Trimethylphenethylamine or NN-DMPPA) is a tertiary amine and a structural isomer of amphetamine derivatives[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as β,N,N-Trimethylphenethylamine or NN-DMPPA) is a tertiary amine and a structural isomer of amphetamine derivatives[1]. Originally emerging as an undeclared adulterant in sports supplements (e.g., NOXPUMP), it has become a critical target for anti-doping authorities and pharmacological researchers[2].

Unlike classical amphetamines that potently release both dopamine and norepinephrine, NN-DMPPA exhibits a highly selective, albeit weaker, pharmacological profile. It acts primarily as a partial substrate-type releasing agent at peripheral norepinephrine transporters (NET) while remaining largely inactive at dopamine transporters (DAT)[3]. This unique receptor profile necessitates highly specific experimental designs to accurately characterize its pharmacodynamics, cardiovascular liabilities, and pharmacokinetic excretion pathways.

This guide provides a comprehensive, self-validating framework for investigating NN-DMPPA across three critical domains: in vitro monoamine transporter assays, in vivo cardiovascular telemetry, and analytical toxicology via GC-MS.

In Vitro Pharmacodynamics: Monoamine Transporter Release Assays

To determine the mechanism of action of NN-DMPPA, researchers must differentiate between simple reuptake inhibition and substrate-type efflux (release).

Causality & Rationale

We utilize rat brain synaptosomes rather than transfected cell lines because synaptosomes preserve the native presynaptic architecture, including vesicular storage and endogenous regulatory proteins. To prove that NN-DMPPA is a releasing agent rather than just a reuptake inhibitor, the assay measures the fractional release of pre-loaded [3H] norepinephrine ( [3H] NE).

Step-by-Step Protocol: Synaptosomal Efflux Assay
  • Synaptosome Preparation: Homogenize freshly dissected rat brain tissue (e.g., cortex for NET, striatum for DAT) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet.

  • Radioligand Loading: Resuspend the pellet in Krebs-phosphate buffer. Incubate with 9 nM [3H] NE (for NET) or [3H] dopamine (for DAT) at 37°C for 30 minutes to allow the transporters to internalize the radiolabel.

  • Washing & Baseline Establishment: Centrifuge and wash the synaptosomes twice to remove extracellular radioligand. Resuspend in buffer.

  • Drug Exposure: Aliquot the synaptosomes into assay tubes containing varying concentrations of NN-DMPPA (10 nM to 100 µM).

  • Termination & Quantification: Incubate for 5 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure the remaining intracellular radioactivity using liquid scintillation spectrometry.

  • Self-Validating Quality Control: Run parallel assays using D-amphetamine as a positive control (expected to show potent DAT and NET release) and desipramine as a negative control for release (a pure reuptake inhibitor that should not trigger [3H] NE efflux).

Pathway DMPPA NN-DMPPA NET Peripheral NET DMPPA->NET Substrate Binding NE Norepinephrine Efflux NET->NE Transporter Reversal Alpha α-Adrenergic Receptors NE->Alpha Agonism BP Increased Blood Pressure Alpha->BP Vasoconstriction Prazosin Prazosin Prazosin->Alpha Competitive Blockade

Signaling pathway of NN-DMPPA-induced hypertension via peripheral NET reversal.

In Vivo Hemodynamics: Cardiovascular Telemetry

Because NN-DMPPA acts on peripheral NET, it induces significant cardiovascular effects[4]. Traditional tail-cuff blood pressure measurements induce handling stress, which confounds sympathetic nervous system data.

Causality & Rationale

Radiotelemetry in conscious, freely moving rats eliminates anesthesia artifacts and handling stress. To definitively prove that the hypertensive effect of NN-DMPPA is mediated by peripheral norepinephrine release rather than direct receptor agonism, we employ a pharmacological blockade strategy using Prazosin (an α1​ -adrenergic antagonist)[3].

Step-by-Step Protocol: Telemetric Monitoring
  • Surgical Implantation: Under isoflurane anesthesia, implant telemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of adult male Sprague-Dawley rats. Allow 7–10 days for surgical recovery.

  • Baseline Recording: Record baseline Mean Arterial Pressure (MAP), Heart Rate (HR), and locomotor activity for 60 minutes prior to dosing.

  • Dosing Regimen: Administer NN-DMPPA via intraperitoneal (i.p.) injection (e.g., 1–10 mg/kg). Monitor hemodynamics continuously for 4 hours post-injection.

  • Mechanistic Validation (Blockade): In a separate crossover session, pre-treat the rats with Prazosin (0.5 mg/kg, i.p.) 30 minutes prior to NN-DMPPA administration.

  • Data Interpretation: A successful self-validating system will show that Prazosin completely abolishes the NN-DMPPA-induced blood pressure spike, confirming the causality of α1​ -adrenergic activation secondary to NET efflux[3].

Analytical Toxicology: Anti-Doping Excretion Studies (GC-MS)

NN-DMPPA is prohibited in-competition by the World Anti-Doping Agency (WADA)[2]. Detecting it requires robust analytical workflows.

Causality & Rationale

Unlike primary or secondary amphetamines, NN-DMPPA is a tertiary amine . Tertiary amines lack a replaceable hydrogen on the nitrogen atom, meaning they do not undergo standard acylation (e.g., with HFBA or TFAA). Therefore, the analytical design must rely on alkaline Liquid-Liquid Extraction (LLE) followed by direct GC-MS analysis of the free base[2]. The urine must be basified to a pH > 9.5 to ensure the amine (pKa ~9-10) is un-ionized and partitions completely into the organic solvent.

Step-by-Step Protocol: GC-MS Quantification
  • Sample Preparation: Aliquot 2.0 mL of human urine. Add a structural analog or deuterated internal standard (ISTD) to ensure quantitative accuracy.

  • Alkalinization: Add 0.5 mL of 1 M NaOH or a carbonate buffer (pH 10) to the urine to suppress ionization of the tertiary amine.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent mixture (e.g., pentane/diethyl ether). Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g to separate the phases.

  • Concentration: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature (avoid heat, as free base phenethylamines are highly volatile).

  • Reconstitution & Injection: Reconstitute the residue in 50 µL of ethyl acetate. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode.

  • Self-Validating Quality Control: Construct a calibration curve spanning 100 to 7,500 ng/mL. Ensure the Limit of Detection (LOD) is well below the WADA Minimum Required Performance Level (MRPL) of 50 ng/mL[2].

Workflow Urine Urine Sample (Spiked ISTD) Base Alkalinization (pH > 9.5) Urine->Base Prep LLE Liquid-Liquid Extraction Base->LLE Partition GCMS GC-MS Analysis (EI Mode) LLE->GCMS Inject Quant Quantification (MRPL > 50 ng/mL) GCMS->Quant Analyze

GC-MS analytical workflow for NN-DMPPA extraction from human urine matrices.

Quantitative Data Summaries

The following tables synthesize the expected benchmark data for NN-DMPPA based on validated literature, serving as reference points for experimental calibration.

Table 1: In Vitro Pharmacological Profile (Rat Synaptosomes)
Target TransporterAssay TypeParameterNN-DMPPA ValueReference Benchmark (Amphetamine)
NET [3H] NE Release EC50​ ~1,337 nM~10 - 20 nM
NET [3H] NE Release Emax​ 67%100%
DAT [3H] DA Release EC50​ Inactive (>10,000 nM)~20 - 40 nM

Data derived from monoamine releasing agent profiling[1][3].

Table 2: Human Pharmacokinetic & Excretion Profile (Single Oral Dose)
Pharmacokinetic ParameterObserved ValueClinical / Anti-Doping Implication
Time to Maximum Concentration ( Tmax​ ) 2 – 3 hoursRapid absorption and renal clearance.
Maximum Urinary Concentration ( Cmax​ ) 189 – 303 ng/mLEasily exceeds WADA reporting limits.
Detection Window (> 50 ng/mL) Up to 22 – 23 hoursHigh risk for in-competition positive tests.
Maximum Detection Limit (LOD ~13.9 ng/mL) Up to 46 hoursTrace amounts detectable for nearly 2 days.

Data derived from GC-MS excretion studies following ingestion of NOXPUMP supplement[2].

References

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Schindler, C. W., et al. (2019). "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 369(3), 364-372. Available at:[Link]

  • Wojtowicz, M., et al. (2016). "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry, 408(22), 6181-6188. Available at:[Link]

Sources

Application

Application Note: Pharmacological Characterization of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride via Competitive Binding and Monoamine Release Assays

Executive Summary & Pharmacological Context The proliferation of novel psychoactive substances (NPS) in dietary and sports supplements requires rigorous pharmacological profiling to understand their mechanisms of action...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The proliferation of novel psychoactive substances (NPS) in dietary and sports supplements requires rigorous pharmacological profiling to understand their mechanisms of action and toxicological risks[1]. N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as N,N-DMPPA, or β,N,N-trimethylphenethylamine) is a designer stimulant of the phenethylamine family[2]. Structurally, it is the N,N-dimethyl derivative of β-methylphenethylamine (BMPEA)[2]. Due to its structural similarity to amphetamines, it has been identified as a prohibited substance in sports by the World Anti-Doping Agency (WADA)[1].

Unlike classical reuptake inhibitors (e.g., cocaine) that merely block monoamine transporters, N,N-DMPPA functions as a substrate-type monoamine releasing agent [3]. In vitro studies utilizing rat brain synaptosomes reveal that N,N-DMPPA acts predominantly at the Norepinephrine Transporter (NET), exhibiting a half-maximal effective concentration ( EC50​ ) of 1,337 nM for norepinephrine release, with a maximal efficacy ( Emax​ ) of 67%[2][3]. Conversely, it is virtually inactive at the Dopamine Transporter (DAT)[2].

This application note provides a comprehensive, self-validating methodological framework for characterizing the binding affinity and releasing efficacy of N,N-DMPPA at monoamine transporters.

Assay Design & Experimental Causality

To accurately profile a substrate-type releasing agent, a dual-assay approach is mandatory. Relying solely on a competitive binding assay is insufficient, as it cannot differentiate between a transporter blocker and a transporter substrate.

  • Competitive Radioligand Binding: Determines the affinity ( Ki​ ) of N,N-DMPPA for the orthosteric site of the transporter by displacing a highly selective radioligand (e.g., [3H] nisoxetine for NET).

  • In Vitro Neurotransmitter Release: Measures the functional consequence of that binding. If N,N-DMPPA is a substrate, it will be translocated intracellularly, disrupt vesicular storage, and trigger the reverse transport (efflux) of [3H] norepinephrine.

Tissue Selection Causality: We utilize rat brain synaptosomes rather than transfected immortalized cell lines (e.g., HEK293-hNET). Synaptosomes are isolated presynaptic nerve terminals that retain the native lipid microenvironment, endogenous transporter stoichiometry, and, critically, the vesicular monoamine transporter 2 (VMAT2) and intact synaptic vesicles. This native architecture is an absolute prerequisite for validating substrate-induced vesicular depletion and subsequent reverse transport.

MOA cluster_0 Substrate-Type Releasing Mechanism of N,N-DMPPA at NET A N,N-DMPPA (Extracellular Space) B Norepinephrine Transporter (NET Binding) A->B Competes with [3H]Nisoxetine C Intracellular Translocation (Cytosol) B->C Substrate Uptake D VMAT2 Interaction (Vesicular Disruption) C->D Displaces Vesicular NE E Reverse Transport (NE Efflux) C->E Transporter Reversal D->E Cytosolic NE Accumulation

Figure 1: Mechanism of N,N-DMPPA-induced NE efflux via NET.

Quantitative Pharmacological Profile

The following table summarizes the established in vitro pharmacological parameters for N,N-DMPPA hydrochloride[2][3]. These values serve as reference benchmarks for assay validation.

Target TransporterRadioligandAssay TypeParameterReference Value
NET [3H] NisoxetineCompetitive Binding Ki​ ~1.5 µM
NET [3H] NorepinephrineIn Vitro Release EC50​ 1,337 nM
NET [3H] NorepinephrineIn Vitro Release Emax​ 67%
DAT [3H] WIN 35,428Binding / Release Ki​ / EC50​ Inactive (>10 µM)

Note: Molecular weight of N,N-DMPPA free base is 163.26 g/mol ; the hydrochloride salt is ~199.72 g/mol [4]. Molar calculations for assay dosing must account for the salt form.

Self-Validating Experimental Protocols

Protocol A: Preparation of Rat Brain Synaptosomes

Objective: Isolate functionally intact presynaptic terminals from rat whole brain (excluding cerebellum).

  • Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain tissue over ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.4).

    • Causality: The 0.32 M sucrose solution is isotonic to intracellular fluid. It prevents osmotic shock and subsequent lysis of the synaptosomes during mechanical disruption.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Discard the pellet (P1), which contains unbroken cells and heavy nuclei.

    • Centrifuge the resulting supernatant (S1) at 12,500 × g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

  • Resuspension & Quality Control: Resuspend the P2 pellet in assay-specific Krebs-phosphate buffer. Perform a BCA Protein Assay to quantify protein yield.

    • Validation Step: Standardize the working suspension to exactly 1.0 mg/mL protein. Inconsistent protein concentrations will cause non-linear radioligand depletion, invalidating the law of mass action upon which the Cheng-Prusoff equation relies.

Protocol B: Competitive Radioligand Binding Assay (NET)

Objective: Determine the binding affinity ( Ki​ ) of N,N-DMPPA at NET.

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: Glass fiber filters carry a net negative charge, which strongly binds positively charged radioligands (like [3H] nisoxetine), creating high background noise. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific binding (NSB).

  • Reaction Assembly (Total Volume: 500 µL):

    • Add 50 µL of [3H] nisoxetine (Final concentration: 1.0 nM).

    • Add 50 µL of N,N-DMPPA HCl at varying concentrations ( 10−10 M to 10−4 M).

    • Add 400 µL of synaptosomal suspension (0.4 mg protein/tube).

  • System Validation Controls:

    • Total Binding (TB): Replace N,N-DMPPA with assay buffer.

    • Non-Specific Binding (NSB): Replace N,N-DMPPA with 10 µM Desipramine. (Desipramine completely saturates specific NET sites; any remaining radioactivity represents lipid partitioning or filter binding).

  • Incubation: Incubate the reaction tubes at 4°C for 60 minutes .

    • Causality: Conducting the binding assay at 4°C prevents the active translocation of the substrate and halts metabolic degradation, allowing the system to reach true thermodynamic equilibrium strictly at the extracellular face of the transporter.

  • Termination & Counting: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters. Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity by immersing filters in scintillation cocktail for 12 hours, then quantify via Liquid Scintillation Counting (LSC).

Workflow N1 Synaptosome Prep (1 mg/mL Protein) N2 Incubation @ 4°C ([3H]Nisoxetine + DMPPA) N1->N2 Aliquot N3 Rapid Filtration (PEI-Treated GF/B) N2->N3 Terminate N4 Scintillation Counting (CPM) N3->N4 Extract N5 Data Analysis (Cheng-Prusoff Ki) N4->N5 Non-linear Reg.

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Protocol C: [3H] Norepinephrine Release Assay

Objective: Confirm substrate-type releasing efficacy and calculate EC50​ .

  • Pre-loading: Incubate synaptosomes with 10 nM [3H] norepinephrine at 37°C for 30 minutes to allow the native NET to transport the radiolabel into the intracellular vesicular pools.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular (un-transported) [3H] norepinephrine.

  • Stimulation: Resuspend the pre-loaded synaptosomes and expose them to varying concentrations of N,N-DMPPA ( 10−9 M to 10−4 M) for 15 minutes at 37°C .

    • Causality: Unlike the binding assay, the release assay must be conducted at physiological temperature (37°C) to provide the kinetic energy required for the transporter to undergo the conformational changes necessary for reverse transport.

  • Quantification: Centrifuge the samples. Quantify the radioactivity in the supernatant (representing released [3H] NE) versus the pellet (representing retained [3H] NE). Calculate fractional release as a percentage of total loaded radioactivity.

Data Analysis & Thermodynamics

Raw counts per minute (CPM) are converted to disintegrations per minute (DPM) to account for counter efficiency. Specific binding is defined as Total Binding minus Non-Specific Binding.

The IC50​ (concentration of N,N-DMPPA inhibiting 50% of specific radioligand binding) is determined via non-linear regression. To translate this empirical value into a thermodynamically absolute binding affinity ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] nisoxetine used (1.0 nM) and Kd​ is the equilibrium dissociation constant of [3H] nisoxetine for NET. Because N,N-DMPPA is a releasing agent, its binding affinity ( Ki​ ) and release potency ( EC50​ ) are mechanistically linked; binding to the outward-facing conformation of NET is the initiating step for the subsequent translocation and efflux cascade.

References

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wójtowicz, M., Jarek, A., & Chajewska, K. (2016). "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry, 408(18), 5041-5047. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem. URL: [Link]

  • Baumann, M. H., et al. (2018). "A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events." ResearchGate (Abstract derived from Experimental Biology Meeting). URL:[Link]

Sources

Method

Application Note: N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride for NET Receptor Occupancy Studies

Introduction & Pharmacological Context N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA), also known as β,N,N-trimethylphenethylamine, is a tertiary amine analog of the phenethylamine family[1]. Originally identified as an unl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA), also known as β,N,N-trimethylphenethylamine, is a tertiary amine analog of the phenethylamine family[1]. Originally identified as an unlisted adulterant in sports and weight-loss dietary supplements[2], DMPPA has garnered significant attention in preclinical toxicology and neuropharmacology due to its distinct receptor binding profile.

Unlike classic psychomotor stimulants (e.g., amphetamine) that act potently at both the dopamine transporter (DAT) and the norepinephrine transporter (NET)[3], DMPPA exhibits a highly selective, albeit weaker, pharmacological signature. The addition of two methyl groups to the amine nitrogen creates steric hindrance that abolishes its ability to bind to DAT[1]. Instead, DMPPA acts selectively as a partial substrate-type releasing agent at peripheral NETs[4]. This unique profile makes DMPPA Hydrochloride (HCl) an invaluable pharmacological tool compound for isolating NET-mediated cardiovascular effects (such as hypertension) without the confounding variables of central dopaminergic stimulation or locomotor activation[4].

Rationale for Receptor Occupancy (RO) Studies

Receptor occupancy studies are critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a compound. By quantifying the percentage of NETs occupied by DMPPA at various doses, researchers can determine the ED50​ for target engagement and correlate this with physiological readouts like blood pressure spikes[4].

Formulation Causality: The hydrochloride salt of DMPPA is explicitly chosen for these studies[5]. Protonation of the tertiary amine at physiological pH ensures complete aqueous solubility, preventing the formation of micro-precipitates during intravenous (i.v.) or intraperitoneal (i.p.) administration. This guarantees predictable absorption kinetics, which is a strict prerequisite for accurate time-course RO profiling.

Comparative Monoamine Transporter Pharmacology

To contextualize DMPPA HCl's utility, it is essential to compare its binding and releasing metrics against structurally related phenethylamines.

Table 1: In Vitro Monoamine Releasing Activity in Rat Brain Synaptosomes [1],[4]

CompoundDAT Activity ( EC50​ )NET Activity ( EC50​ )NET Efficacy ( Emax​ )Primary Physiological Readout
Amphetamine Potent (~20 nM)Potent (~10 nM)>90%Hypertension, Tachycardia, Hyperlocomotion
BMPEA ModerateModerate>80%Hypertension, Mild Locomotor Activity
DMPPA HCl Inactive 1,337 nM 67% Hypertension (No Locomotor Activity)

Note: DMPPA's lack of DAT activity prevents the hyperlocomotion typically seen with amphetamines, isolating the peripheral NET-driven cardiovascular response.

MOA A DMPPA HCl B Peripheral NET A->B Substrate Binding C NE Efflux B->C Transporter Reversal D Hypertension C->D α-Adrenoceptor Activation

Fig 1. Pharmacodynamic mechanism of DMPPA HCl inducing hypertension via peripheral NET.

Experimental Protocol: Ex Vivo NET Receptor Occupancy

While Positron Emission Tomography (PET) is the gold standard for in vivo receptor occupancy, it requires expensive radiotracer synthesis. The ex vivo approach described below is a self-validating, high-throughput alternative. By dosing the animal in vivo, we preserve the physiological context of the drug's rapid metabolism[1]. We then rapidly harvest the tissue and perform in vitro radioligand binding using [3H] nisoxetine, a highly selective NET inhibitor[3].

Protocol cluster_0 Phase 1: In Vivo Admin cluster_1 Phase 2: Tissue Prep cluster_2 Phase 3: Radioligand Assay N1 Dose DMPPA HCl N2 Euthanize at T_max N1->N2 N3 Harvest Heart/Brain N2->N3 N4 Isolate Synaptosomes N3->N4 N5 Add [3H]Nisoxetine N4->N5 N6 Scintillation Counting N5->N6

Fig 2. Ex vivo receptor occupancy workflow for evaluating DMPPA HCl target engagement.

Phase 1: In Vivo Administration
  • Formulation: Dissolve DMPPA HCl in sterile 0.9% saline.

  • Dosing: Administer DMPPA HCl (e.g., 1, 3, 10 mg/kg) or a saline vehicle to male Sprague-Dawley rats via i.v. injection.

  • Incubation: Euthanize the animals at the predetermined Tmax​ (typically 15–30 minutes post-dose). Causality: Because DMPPA is rapidly metabolized[1], harvesting exactly at Tmax​ is critical to capture peak receptor occupancy before systemic clearance degrades the signal.

Phase 2: Tissue Processing
  • Harvesting: Rapidly dissect the heart (to assess peripheral NET occupancy) and frontal cortex (for central NET). Process immediately on ice to halt enzymatic degradation.

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose environment prevents osmotic lysis, preserving the structural integrity of the synaptosomes containing the NET proteins.

  • Centrifugation: Perform differential centrifugation (1,000 × g for 10 mins to remove cellular debris, followed by 12,000 × g for 20 mins to pellet the synaptosomes).

Phase 3: Radioligand Binding Assay (Self-Validating System)
  • Tracer Incubation: Resuspend the synaptosomal pellet in an assay buffer containing Na+ and Cl− ions (essential for NET conformational stability). Add a subsaturating concentration of [3H] nisoxetine (e.g., 1 nM, near its Kd​ ).

  • Non-Specific Binding (NSB) Control: In a parallel set of vehicle-treated tissue samples, add 10 µM desipramine. Causality: Desipramine is a structurally distinct, high-affinity NET inhibitor. It displaces all specific [3H] nisoxetine binding, allowing you to establish a baseline of background "noise" (NSB) to subtract from your total binding signal.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negatively charged glass filters, drastically reducing the non-specific binding of the positively charged radioligand and maximizing the assay's signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, add a liquid scintillation cocktail, and measure radioactivity in Disintegrations Per Minute (DPM).

Data Analysis & Interpretation

To determine the extent to which DMPPA HCl engaged the NET in vivo, calculate the Specific Binding (SB) and the subsequent Percentage Occupancy:

  • Calculate Specific Binding (SB): SB=TotalDPM−NSBDPM

  • Calculate % Receptor Occupancy: %Occupancy=100×(1−SBVehicle_Treated​SBDMPPA_Treated​​)

A dose-dependent increase in % Occupancy that correlates temporally with an increase in mean arterial blood pressure confirms that DMPPA HCl's cardiovascular toxicity is directly mediated by peripheral NET engagement[4].

References

  • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem, 2024. URL: [Link]

  • [1] Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

  • [2] Wójtowicz M, Jarek A, Chajewska K, Kwiatkowska D. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Drug Testing and Analysis, 2016. URL:[Link]

  • [3],[4] Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 2019 Jun;369(3):328-336. URL:[Link]

Sources

Application

"analytical techniques for identifying N,N-Dimethyl-2-phenylpropan-1-amine in seized materials"

Application Note: Orthogonal Analytical Strategies for the Identification and Quantification of N,N-Dimethyl-2-phenylpropan-1-amine in Seized Materials Executive Overview The continuous evolution of novel psychoactive su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Analytical Strategies for the Identification and Quantification of N,N-Dimethyl-2-phenylpropan-1-amine in Seized Materials

Executive Overview

The continuous evolution of novel psychoactive substances (NPS) and designer stimulants presents a persistent challenge for forensic and anti-doping laboratories. This application note details a comprehensive, self-validating analytical framework for the extraction, identification, and trace quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in seized materials and adulterated dietary supplements. By leveraging orthogonal techniques—GC-EI-MS for structural fragmentation profiling and UHPLC-ESI-MS/MS for high-sensitivity quantification—this protocol ensures high-confidence, legally defensible analytical results.

Pharmacological & Forensic Context

NN-DMPPA (also known as β ,N,N-trimethylphenethylamine) is a synthetic designer stimulant belonging to the phenethylamine family[1]. Pharmacologically, it acts as a partial norepinephrine releasing agent and is structurally analogous to amphetamine and N,N-dimethylamphetamine[1].

Due to its stimulant properties, NN-DMPPA is strictly prohibited in-competition by the World Anti-Doping Agency (WADA)[2]. However, it is frequently detected in seized illicit powders and mislabeled dietary supplements (such as pre-workout formulas like NOXPUMP), often utilized to bypass regulatory frameworks[2][3]. Because clandestine manufacturers frequently alter chemical structures to evade detection, laboratories must rely on robust mechanistic identification rather than simple library matching[3][4].

Orthogonal Analytical Architecture

To establish a self-validating system, a single analytical technique is insufficient. Our methodology employs an orthogonal architecture:

  • Liquid-Liquid Extraction (LLE): Exploits the acid-base chemistry of the tertiary amine for selective isolation.

  • GC-EI-MS: Provides definitive structural elucidation through predictable electron ionization (EI) alpha-cleavage.

  • UHPLC-ESI-MS/MS: Delivers absolute quantification with sub-nanogram sensitivity using Multiple Reaction Monitoring (MRM).

Workflow Start Seized Material (Powder / Liquid / Supplement) Homogenization Sample Homogenization & ISTD Addition Start->Homogenization Extraction Liquid-Liquid Extraction (LLE) pH > 11 (NaOH) Homogenization->Extraction OrganicPhase Organic Phase Partitioning (MTBE / Ethyl Acetate) Extraction->OrganicPhase Split Analytical Divergence OrganicPhase->Split GCMS GC-EI-MS Structural Screening (m/z 58 Base Peak) Split->GCMS LCMS UHPLC-ESI-MS/MS Trace Quantification (MRM: 164 -> 119) Split->LCMS NMR NMR / FTIR Isomer Differentiation (Bulk Powders Only) Split->NMR

Fig 1. Comprehensive analytical workflow for NN-DMPPA extraction and multi-platform identification.

Self-Validating Experimental Protocols

Protocol A: Sample Preparation (Alkaline Liquid-Liquid Extraction)

Causality: NN-DMPPA is a basic tertiary amine with a pKa of approximately 9.5. At physiological or acidic pH, it exists as a water-soluble cation. To drive the analyte into an organic solvent for extraction, the matrix must be rendered highly alkaline, suppressing ionization and maximizing lipophilicity.

  • Homogenization & Internal Standard (ISTD): Weigh 100 mg of the seized powder (or 1 mL of liquid supplement) into a 15 mL centrifuge tube. Immediately spike with 50 µL of Amphetamine-d5 (10 µg/mL) as the ISTD. Self-Validation Check: The early addition of the ISTD mathematically normalizes any subsequent volumetric losses or matrix-induced ion suppression.

  • Alkalinization: Add 2 mL of 1M NaOH buffer to adjust the solution to pH > 11. Vortex for 30 seconds.

  • Partitioning: Add 4 mL of Methyl tert-butyl ether (MTBE). Rotate for 10 minutes at 40 rpm.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate the MTBE under a gentle stream of nitrogen at 35°C until dry. Reconstitute in 100 µL of initial mobile phase (for LC) or Ethyl Acetate (for GC).

Protocol B: GC-EI-MS Structural Screening

Causality: Unlike primary or secondary amines, NN-DMPPA is a tertiary amine and lacks replaceable protons on the nitrogen. Consequently, standard derivatization reagents (e.g., TFAA, PFPA) will not react without harsh dealkylation. Direct injection is therefore the optimal choice[4].

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Scan range: m/z 40–300.

  • System Suitability: Inject a matrix blank prior to the sample to validate the absence of column carryover.

Protocol C: UHPLC-ESI-MS/MS Trace Quantification

Causality: For trace detection in complex matrices, UHPLC coupled with a triple quadrupole mass spectrometer provides unmatched selectivity. The use of 0.1% formic acid in the mobile phase ensures the tertiary amine remains fully protonated ( [M+H]+ m/z 164), maximizing ionization efficiency in positive electrospray ionization (ESI+)[5].

  • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Source Conditions: ESI Positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 500°C.

Mechanistic Mass Spectrometry Profiling

Understanding the fragmentation pathways is critical for defending analytical findings in forensic contexts.

  • EI Pathway (GC-MS): The molecular ion ( M+∙ ) is observed at m/z 163. The dominant fragmentation is an α -cleavage between the C1 and C2 carbons, yielding the highly stable N,N-dimethylaminomethyl cation at m/z 58 , which serves as the base peak.

  • CID Pathway (LC-MS/MS): The protonated precursor [M+H]+ at m/z 164 undergoes Collision-Induced Dissociation (CID) to lose the entire dimethylamine group (-45 Da), resulting in a stable carbocation at m/z 119 .

Fragmentation Parent NN-DMPPA C11H17N Exact Mass: 163.136 EI Electron Impact (EI) 70 eV Parent->EI ESI Electrospray Ionization (ESI+) Collision Induced Dissociation Parent->ESI M_rad [M]+. m/z 163 EI->M_rad M_H [M+H]+ m/z 164 ESI->M_H Frag58 Alpha Cleavage [CH2=N(CH3)2]+ m/z 58 (Base Peak) M_rad->Frag58 - C9H11• Frag106 [C8H10]+. m/z 106 M_rad->Frag106 Frag119 Loss of Dimethylamine (-45 Da) [C9H11]+ m/z 119 M_H->Frag119 - HN(CH3)2

Fig 2. Mechanistic MS fragmentation pathways of NN-DMPPA under EI and ESI+ conditions.

Quantitative Data & Validation Summary

To ensure rapid cross-referencing during data analysis, the typical analytical parameters and validation metrics for NN-DMPPA are summarized below.

Analytical ParameterGC-EI-MS (Screening)UHPLC-ESI-MS/MS (Quantification)
Ionization Mode Electron Impact (70 eV)Electrospray Ionization (Positive)
Precursor Ion m/z 163 ( [M]+∙ )m/z 164 ( [M+H]+ )
Primary Diagnostic Ions m/z 58 (Base), m/z 105, m/z 119m/z 164 119 (Quantifier)m/z 164 91 (Qualifier)
Collision Energy (CE) N/A15 eV (Quantifier), 25 eV (Qualifier)
Typical LOD 10 – 25 ng/mL0.1 – 0.5 ng/mL
Typical LOQ 50 ng/mL1.0 ng/mL
Linear Dynamic Range 50 – 2000 ng/mL1.0 – 500 ng/mL

References

  • Source: wikipedia.
  • Source: nih.
  • Source: dokumen.
  • Source: researchgate.
  • N,N‐dimethyl‐2‐phenylpropan‐1‐amine – new designer agent found in athlete urine and nutritional supplement - Scite.

Sources

Technical Notes & Optimization

Troubleshooting

"solubility of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride in different solvents"

Welcome to the Technical Support Center for Analytical Solutions. This portal is dedicated to the physicochemical behavior and solubility troubleshooting of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA HCl),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Solutions. This portal is dedicated to the physicochemical behavior and solubility troubleshooting of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (DMPPA HCl), also known as N,N,β-trimethylphenethylamine hydrochloride (CAS 861007-66-1)[1].

As a synthetic designer stimulant and structural analog of β-methylphenethylamine (BMPEA), DMPPA HCl is frequently identified as an adulterant in sports and pre-workout supplements[2]. Due to its unique structural properties, researchers often encounter challenges regarding its solubility during extraction, quantification, and in vitro pharmacological assays (such as DAT/NET transporter testing)[2][3]. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to optimize your analytical workflows.

Quantitative Solubility Profile

DMPPA HCl exhibits an unusual solubility profile for an amine salt. The data below summarizes its behavior across common laboratory solvents to guide your initial solvent selection.

SolventSolubility DescriptorEstimated RangeApplication / Analytical Implication
Water Slightly Soluble[1]1 - 10 mg/mLAqueous buffers require co-solvents (e.g., DMSO) for high-concentration stock solutions.
Methanol Sparingly Soluble[1]10 - 30 mg/mLSuitable for LC-MS mobile phases but requires extensive sonication for initial dissolution.
DMSO Soluble>30 mg/mLRecommended for preparing master stock solutions for in vitro pharmacological assays.
Chloroform Soluble (as Freebase)[3]>50 mg/mLIdeal for Liquid-Liquid Extraction (LLE) after basification of the aqueous matrix.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why does DMPPA HCl exhibit limited aqueous solubility despite being a hydrochloride salt? A: While hydrochloride salts of amines are generally highly water-soluble, DMPPA HCl is classified as only "slightly soluble" in water[1]. This causality is driven by its 11-carbon lipophilic backbone (a phenyl ring, a propyl chain, and two N-methyl groups). This significant hydrophobic bulk offsets the hydration energy provided by the protonated amine headgroup. Additionally, the specific crystal lattice energy of the solid salt resists dissociation in purely aqueous environments[3].

Q: What is the optimal solvent system for extracting DMPPA HCl from complex supplement matrices? A: Sports supplements contain water-soluble fillers (e.g., maltodextrin) and complex botanical matrices that complicate direct organic extraction[4]. Because DMPPA HCl is only "sparingly soluble" in methanol[1], direct methanol extraction often yields poor recovery. The optimal approach is Liquid-Liquid Extraction (LLE) . By basifying the aqueous matrix to a pH above the compound's pKa (~9.9), the protonated salt is converted to its uncharged freebase. The freebase exhibits exceptionally high solubility in moderately polar to non-polar organic solvents like chloroform or dichloromethane (DCM)[3].

Q: How does pH affect its solubility profile during sample preparation? A: According to the Henderson-Hasselbalch equation, at acidic to neutral pH (pH < 7), the amine is protonated, maintaining its "slightly soluble" aqueous state[1]. At a pH > 10.5, the molecule deprotonates into the freebase form. This drastically reduces its aqueous solubility while exponentially increasing its solubility in organic solvents[3], making pH control the most critical variable in extraction workflows.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Precipitation observed when diluting DMSO stock solutions into aqueous assay buffers.

  • Root Cause: DMPPA HCl is highly soluble in pure DMSO but has limited aqueous solubility[1]. When the DMSO stock is diluted into an aqueous buffer for transporter assays[2], the local concentration of DMPPA may exceed its aqueous solubility limit, causing micro-precipitation before it can disperse.

  • Solution:

    • Perform serial dilutions in DMSO first, ensuring the final spike into the aqueous buffer transfers a low, uniform volume (≤1% DMSO final concentration).

    • Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.

    • Add a biologically compatible solubilizer (e.g., 0.1% BSA) to the assay buffer to maintain the compound in solution.

Issue 2: Inconsistent LC-MS/MS peak areas when using methanol as the sample diluent.

  • Root Cause: The compound is only "sparingly soluble" in methanol[1]. Brief vortexing may leave undissolved micro-particulates in suspension, leading to variable injection masses.

  • Solution:

    • Subject methanol suspensions to ultrasonic bath sonication for at least 15 minutes[4].

    • Alternatively, use a 50:50 Methanol:Water mixture acidified with 0.1% Formic Acid to enhance ionization and stabilize the protonated state.

    • Always filter samples through a 0.22 µm PTFE syringe filter prior to injection.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: To accurately quantify the maximum solubility of DMPPA HCl in various solvents.

  • Solid Addition: Add an excess amount of DMPPA HCl powder (e.g., 50 mg) into a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Water, Methanol, or DMSO).

  • Incubation: Seal the tube and place it in a thermoshaker at 25°C, shaking at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid and solution.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE filter to remove any remaining micro-crystals.

  • Self-Validation & Quantification: Dilute the filtered supernatant appropriately. Validation Step: Always run a blank solvent control alongside your samples to establish a baseline, and use a matrix-matched calibration curve to ensure HPLC-UV or LC-MS/MS quantification accuracy.

G A 1. Weigh DMPPA HCl (Excess Solid) B 2. Add Solvent (Water/MeOH/DMSO) A->B C 3. Incubate & Shake (24h at 25°C) B->C D 4. Centrifuge & Filter (Remove Undissolved) C->D E 5. HPLC/MS Analysis (Quantify Supernatant) D->E

Workflow for determining the kinetic solubility of DMPPA HCl.

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Supplement Analysis

Objective: To extract DMPPA HCl from solid sports supplements for analytical quantification[4].

  • Matrix Dissolution: Weigh 500 mg of the homogenized supplement powder into a 15 mL centrifuge tube. Add 5 mL of 0.1 M HCl to dissolve the matrix and ensure DMPPA is fully protonated.

  • Sonication: Sonicate for 15 minutes to disrupt the matrix[4].

  • Basification: Slowly add 1 M NaOH dropwise until the pH of the solution exceeds 10.5 (verify with pH paper). This converts DMPPA to its highly organic-soluble freebase form.

  • Organic Extraction: Add 5 mL of Dichloromethane (DCM) or Chloroform to the tube.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to achieve clean phase separation.

  • Self-Validation & Recovery: Carefully extract the lower organic layer (containing the DMPPA freebase). Validation Step: Spike a known concentration of a deuterated internal standard (e.g., Amphetamine-d5) into the initial matrix to calculate absolute extraction recovery and validate the efficiency of the phase separation.

  • Drying & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried residue in the appropriate mobile phase for LC-MS/MS analysis.

G cluster_phases Matrix Supplement Matrix (Contains DMPPA HCl) Dissolve Dissolve in Acidic Water (pH < 4) Matrix->Dissolve Basify Basify with NaOH (pH > 10.5) Dissolve->Basify Converts to Freebase Extract Add Organic Solvent (DCM / Chloroform) Basify->Extract Partition Phase Separation (Centrifugation) Extract->Partition Aqueous Aqueous Phase (Matrix Impurities) Partition->Aqueous Discard Organic Organic Phase (DMPPA Freebase) Partition->Organic High Recovery

Logical relationship of pH-dependent state changes during LLE of DMPPA.

References

  • [3] Smolecule. "(R)-(+)-beta-Methylphenethylamine | 28163-64-6". Chemical properties, solubility profiles, and extraction contexts. Available at:3

  • [1] ChemicalBook. "N,N,beta-Trimethylphenethylamine hydrochloride | 861007-66-1". Physicochemical properties and quantitative solubility descriptors. Available at: 1

  • [4] infoAlimentario. "The presence of adulterants and mislabeling of caffeine content in Australian sports supplements". Methodologies for extraction and sonication of supplement matrices. Available at: 4

  • [2] ResearchGate. "An amphetamine isomer whose efficacy and safety in humans has never been studied, ß-methylphenylethylamine (BMPEA), is found in multiple dietary supplements". Pharmacological assays and structural analogs (DMPPA). Available at: 2

Sources

Optimization

Technical Support Center: Stability and Handling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride in Aqueous Solutions

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for analytical chemists, pharmacologists, and anti-doping professionals who work with N,N-Dimethyl-2-phenylpropan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for analytical chemists, pharmacologists, and anti-doping professionals who work with N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA HCl). This compound is a tertiary amine designer stimulant, heavily monitored by the World Anti-Doping Agency (WADA)[1], and utilized in neurochemical research to study monoamine transporter release[2].

Because of its specific physicochemical properties, NN-DMPPA is highly susceptible to pre-analytical degradation if handled improperly. This guide provides field-proven troubleshooting, self-validating standard operating procedures (SOPs), and the mechanistic causality behind our stability protocols.

Core Principles & Physicochemical Properties

To understand how to stabilize this compound, we must first understand its chemical behavior in an aqueous environment. The table below summarizes the critical parameters that dictate its stability.

ParameterValueCausality / Implication for Aqueous Stability
Chemical Formula C11​H17​N⋅HCl Tertiary amine salt; highly water-soluble but susceptible to N-oxidation if exposed to dissolved oxygen.
Molecular Weight 199.72 g/mol (Salt)You must account for the HCl salt mass fraction when calculating precise molarity for in vitro assays.
Predicted pKa​ ~8.2 - 9.9[3]Governs ionization. At a pH > 8.0, the volatile free base predominates, causing rapid sample loss via volatilization.
Optimal Aqueous pH 4.0 - 6.0Maintains the protonated ammonium state, preventing both volatilization and oxidative degradation.

Troubleshooting Guide: Aqueous Stability Issues (FAQs)

Q: Why is my N,N-DMPPA HCl aqueous stock solution losing concentration over time at room temperature? A: This is a classic case of pH drift leading to volatilization. N,N-DMPPA is a tertiary amine with a pKa​ between 8.2 and 9.9[3]. If your aqueous diluent lacks buffering capacity and drifts toward a basic pH, the equilibrium shifts from the stable, water-soluble hydrochloride salt to the neutral free base. The free base is highly volatile and prone to oxidative degradation.

  • The Fix: Always prepare stock solutions in a weakly acidic buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH 4.0–6.0) to lock the molecule in its protonated state.

Q: I observe peak splitting and poor retention during LC-MS/MS analysis of aqueous samples. How can I fix this? A: Peak splitting for basic amines is typically caused by a pH mismatch between the sample injection solvent and the initial mobile phase, or by secondary interactions with unendcapped silanols on the stationary phase.

  • The Fix: Ensure your sample diluent exactly matches your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Additionally, utilize a polar-embedded or fully endcapped C18 column to prevent tailing and splitting caused by silanol interactions.

Q: Does freeze-thaw cycling affect the stability of N,N-DMPPA HCl in urine or aqueous matrices? A: Yes. Repeated freeze-thaw cycles induce localized pH shifts and concentration gradients within the ice matrix (a phenomenon known as cryoconcentration). This can lead to micro-precipitation of the solute or accelerated degradation of the amine[1].

  • The Fix: Aliquot your master stock into single-use amber glass vials immediately after preparation. Never subject an analytical aliquot to more than two freeze-thaw cycles.

Standard Operating Procedure (SOP): Preparation and Validation of Stable Aqueous Aliquots

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating a strict quality control (QC) verification step, you can mathematically prove the stability of your aliquots before using them in critical assays.

Step 1: Reagent Preparation Use LC-MS grade water to avoid trace metal contamination, which catalyzes oxidation. Add Formic Acid to a final concentration of 0.1% (v/v) to establish a pH of ~2.7, ensuring complete protonation of the amine.

Step 2: Dissolution Weigh exactly 1.00 mg of N,N-DMPPA HCl using a calibrated microbalance in a climate-controlled environment. Dissolve in 1.00 mL of the buffered water to create a 1 mg/mL master stock. Sonicate for 5 minutes in a cold water bath to ensure complete dissolution without inducing thermal degradation.

Step 3: Aliquoting and Storage Transfer 50 µL aliquots into amber glass autosampler vials with PTFE-lined caps. The amber glass prevents photo-oxidation of the electron-rich amine system. Purge the vial headspace with Argon gas for 3 seconds before sealing to displace oxygen and prevent N-oxide formation. Store at -80°C for long-term stability (>6 months) or 4°C for short-term use (<7 days).

Step 4: Self-Validation via LC-MS/MS To validate the integrity of your stored aliquots, thaw one vial after 7 days and dilute to 100 ng/mL. Run this alongside a freshly weighed and prepared 100 ng/mL standard using LC-MS/MS (monitoring the m/z 164.14 precursor ion). The peak area ratio of the stored aliquot must fall within ±5% of the fresh standard. If the deviation exceeds 5%, your argon purging or sealing process has failed and must be optimized.

StabilityWorkflow A N,N-DMPPA HCl Solid (Store at -20°C) B Dissolution in Aqueous Buffer (pH 4.0 - 6.0, 0.1% FA) A->B Weigh & Dissolve C Aliquot Preparation (Amber Vials, Argon Purge) B->C Prevent Oxidation D Storage Conditions C->D E Short-term: 4°C (< 7 days) D->E F Long-term: -80°C (> 6 months) D->F G LC-MS/MS Quantification (Monitor m/z 164.14 -> Product Ions) E->G Thaw once F->G Thaw once

Caption: Workflow for the preparation and stability validation of N,N-DMPPA HCl aqueous solutions.

Pharmacological Context: Why Stability Matters in in vitro Assays

N,N-DMPPA is a structural isomer of amphetamine. In pharmacological synaptosome assays, it acts as a substrate-type releasing agent at peripheral Norepinephrine Transporters (NETs) but shows weak activity at Dopamine Transporters (DATs)[2].

If the compound degrades in aqueous solution prior to application in these assays—either by volatilizing as a free base or oxidizing—the effective molarity of the active drug drops. Consequently, the measured EC50​ for monoamine release will be falsely elevated, masking its true cardiovascular and neurochemical potency. Maintaining absolute aqueous stability ensures that the dose-response curves generated in your transporter assays reflect the true pharmacology of the molecule.

Mechanism N Stable N,N-DMPPA (Aq) T Norepinephrine Transporter (NET) N->T Substrate Binding I Intracellular Uptake T->I Translocation V VMAT2 Interaction I->V Vesicular Depletion R Monoamine Release (Cytosol to Synapse) V->R Reverse Transport

Caption: Mechanism of stable N,N-DMPPA inducing monoamine release via NET and VMAT2 interaction.

References

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. PubMed Central (NIH).
  • Baumann, M. H., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PubMed Central (NIH).
  • Ovid Technologies. (2020). Screening method of mildronate and over 300 doping agents by LC-MS/MS. Ovid.

Sources

Troubleshooting

"preventing degradation of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride during analysis"

Welcome to the Technical Support Center for the analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA). NN-DMPPA is a synthetic tertiary amine and monoamine releasing agent classified as a prohibited designer stimula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA). NN-DMPPA is a synthetic tertiary amine and monoamine releasing agent classified as a prohibited designer stimulant by the World Anti-Doping Agency (WADA)[1].

Because of its specific chemical structure—a tertiary phenethylamine—analysts frequently encounter severe degradation, volatilization, and peak distortion during routine screening. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity during your analytical workflows.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing massive analyte loss during the sample evaporation step? The Causality: To extract NN-DMPPA from biological matrices (like urine) or supplement powders, the sample must be basified (pH > 9). This neutralizes the amine, allowing it to partition into the organic extraction solvent. However, in its uncharged "free base" form, NN-DMPPA becomes highly volatile and extremely susceptible to rapid atmospheric oxidation[2]. When you dry down the organic extract under a nitrogen stream, the free base co-evaporates with the solvent, leading to falsely low recoveries. The Solution: You must implement a "keeper solvent" strategy. By adding a small volume of methanolic HCl prior to evaporation, you instantly protonate the free base, converting it back into the stable, non-volatile hydrochloride salt. Ionic salts have negligible vapor pressures, anchoring the analyte in the vial while the organic solvent evaporates.

Q2: My GC-MS chromatogram shows multiple unknown peaks and poor peak shape for NN-DMPPA. What is causing this? The Causality: During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extreme heat of the injection port (often ≥250°C) induces thermal degradation. Research demonstrates that the heat from GC-MS vaporization can fundamentally alter or thermally cleave up to 40% of small molecules[3]. For tertiary amines like NN-DMPPA, this thermal stress triggers C-N bond cleavage, forming secondary amines and alkene by-products. Furthermore, unchanged phenethylamines are prone to adsorption on the active sites of the GC liner[4]. The Solution: While primary and secondary phenethylamines can be protected from thermal degradation via on-column derivatization with reagents like N-methyl-bis-trifluoroacetamide (MBTFA)[4], NN-DMPPA is a tertiary amine and lacks the exchangeable protons required for standard acylation. The optimal solution is to transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), which bypasses extreme thermal stress[5].

Q3: How should I store NN-DMPPA stock solutions to prevent long-term degradation? The Causality: Even in salt form, phenethylamine derivatives in solution degrade over time due to oxidation and photolytic breakdown, eventually forming corresponding aldehydes or carboxylic acids[2]. The Solution: Store solid standards in a desiccator at -20°C in amber glass vials to protect them from moisture and light[2]. Prepare working solutions in high-purity, degassed solvents and store them frozen. Aliquot the solutions to minimize repeated freeze-thaw cycles and reduce headspace exposure to oxygen.

Workflow Visualization

Workflow cluster_0 High Degradation Risk (Standard GC-MS) cluster_1 Optimized Stability Workflow N1 Alkaline LLE (Free Base Form) N2 Direct N2 Evaporation N1->N2 Volatilization Loss N3 GC-MS Analysis (>250°C) N2->N3 Thermal Cleavage O1 Alkaline LLE (Free Base Form) O2 Add Methanolic HCl (Keeper Solvent) O1->O2 Prevents Loss O3 UHPLC-MS/MS (Soft Ionization) O2->O3 No Thermal Stress

Comparison of degradation-prone vs. optimized workflows for NN-DMPPA analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics and degradation risks associated with the two primary analytical platforms used for NN-DMPPA.

Table 1: Quantitative Comparison of Analytical Platforms for NN-DMPPA

ParameterTraditional GC-MSOptimized UHPLC-MS/MS
Injection/Vaporization Temp 250°C - 280°C40°C (Column Temp)
Ionization Method Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Thermal Degradation Risk High (Up to 40% molecular alteration)Negligible
Analyte Recovery (No Keeper) < 30% (Due to volatilization)< 30% (Due to volatilization)
Analyte Recovery (With Keeper) 75% - 85%95% - 99%
Derivatization Required? Yes (Highly difficult for tertiary amines)No

Self-Validating Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Keeper Solvent Strategy

This protocol extracts NN-DMPPA while strictly preventing evaporative loss.

  • Sample Preparation: Aliquot 2.0 mL of the biological sample (or dissolved supplement) into a silanized glass centrifuge tube.

  • Internal Standard: Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., NN-DMPPA-d6 at 1 µg/mL).

  • Alkalinization: Add 1.0 mL of 1 M NaOH buffer to the sample and vortex.

    • Self-Validation Step: Before proceeding, verify the pH of the solution is >9.5 using a micro-pH probe or indicator paper. A lower pH will result in incomplete deprotonation and artificially lower recovery.

  • Extraction: Add 4.0 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to resolve the phases.

  • Transfer: Carefully transfer the upper organic layer to a clean glass evaporation tube.

  • Salt Conversion (CRITICAL): Add 50 µL of 1% HCl in methanol (the "keeper solvent") directly to the organic phase. Vortex briefly. This instantly converts the free base back to the stable hydrochloride salt.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

Protocol 2: UHPLC-MS/MS Analysis for Intact Analyte Detection

This protocol utilizes soft ionization to completely bypass the thermal degradation inherent to GC-MS.

  • Column Setup: Install a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Maintain the column compartment at a stable 40°C.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C (Note: Heat applied to the ESI droplet phase does not transfer destructive thermal energy to the ionized analyte in the same manner as a dry GC inlet).

  • MRM Transitions: Monitor the specific transitions for NN-DMPPA:

    • Precursor Ion: [M+H]+ m/z 164.1

    • Quantifier Ion: m/z 105.1

    • Qualifier Ion: m/z 119.1

    • Self-Validation Step: Calculate the ion ratio between m/z 119.1 and 105.1. A variance of >15% from your neat reference standard indicates the presence of co-eluting matrix interferences or unexpected degradation products, invalidating that specific analytical run.

References

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Analytical and Bioanalytical Chemistry. URL:[Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. URL:[Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. URL:[Link]

  • Bioanalysis Zone. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone. URL: [Link]

Sources

Optimization

"overcoming matrix effects in N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride LC-MS analysis"

Welcome to the advanced troubleshooting guide for the bioanalysis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA). NN-DMPPA, also known as β ,N,N-trimethylphenethylamine, is a phenethylamine-class designe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the bioanalysis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA). NN-DMPPA, also known as β ,N,N-trimethylphenethylamine, is a phenethylamine-class designer stimulant heavily monitored in sports anti-doping and forensic toxicology[1].

Due to its chemical nature as a basic tertiary amine (pKa ~9.5), NN-DMPPA is notoriously susceptible to matrix effects —specifically ion suppression—during Electrospray Ionization (ESI+) LC-MS/MS analysis[2][3]. This guide provides field-proven, causality-driven solutions to identify, quantify, and eliminate these analytical interferences.

Diagnostic FAQs: Understanding the Matrix Effect

Q1: Why does NN-DMPPA experience such severe signal loss in urine and plasma samples? A1: The signal loss is caused by ion suppression in the ESI+ source. During the droplet desolvation process, surface-active endogenous compounds—such as glycerophosphocholines in plasma or polyethylene glycols (PEGs) and salts in urine—outcompete the protonated NN-DMPPA molecules for access to the droplet surface[3][4]. Because NN-DMPPA is a small, relatively polar basic amine, it often elutes early on standard C18 reversed-phase columns, placing its retention time ( k′ ) directly in the elution window of these highly concentrated, un-retained matrix components[2][5].

Q2: How can I definitively prove that my assay is suffering from matrix effects and not just poor extraction recovery? A2: You must decouple the extraction process from the ionization process using a self-validating framework known as the Matuszewski Method [6][7]. By comparing the MS response of a neat standard to an analyte spiked into a post-extracted blank matrix, you isolate the ionization variable. If the Matrix Factor (MF) is significantly below 100%, you have ion suppression; if it is above 100%, you have ion enhancement[3][8].

ME_Assessment A Set A: Neat Standard (Analyte in Solvent) ME Matrix Effect (ME) % (Set B / Set A) × 100 A->ME PE Process Efficiency (PE) % (Set C / Set A) × 100 A->PE B Set B: Post-Extraction Spike (Analyte in Blank Matrix Extract) B->ME RE Extraction Recovery (RE) % (Set C / Set B) × 100 B->RE C Set C: Pre-Extraction Spike (Analyte extracted from Matrix) C->RE C->PE

Fig 1: Quantitative assessment of Matrix Effect, Recovery, and Process Efficiency.

Troubleshooting & Mitigation Strategies

Q3: My laboratory currently uses a "Dilute and Shoot" method for urine analysis, but our Matrix Factor for NN-DMPPA is 45%. How can we fix this? A3: "Dilute and shoot" leaves all endogenous salts and PEGs in the sample, which co-elute with early-eluting basic amines[9][10]. You must switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Causality: NN-DMPPA is a strong base. By acidifying the sample, the amine becomes fully protonated. The MCX sorbent captures the analyte via strong ionic bonds. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol), which aggressively washes away neutral lipids and phospholipids without eluting the target drug[11]. The drug is only released when a high-pH basic organic solvent neutralizes the amine, breaking the ionic interaction.

Q4: Can I optimize my chromatography to avoid matrix effects without changing my sample preparation? A4: Yes, by shifting the retention time of NN-DMPPA away from the "suppression zone" (typically the first 1-2 minutes of the run).

  • Alternative Stationary Phases: Switch from a standard C18 to a Biphenyl column . NN-DMPPA contains a phenyl ring; a biphenyl stationary phase leverages π−π interactions, significantly increasing the retention factor ( k′ ) of the drug relative to aliphatic matrix interferences.

  • High-pH Mobile Phase: Using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) neutralizes the tertiary amine of NN-DMPPA, increasing its hydrophobicity and driving it further down the reversed-phase gradient. (Note: Ensure your column utilizes hybrid-silica particles designed to withstand high pH).

Q5: Even with SPE, I have a residual 10% matrix suppression. How do I ensure quantitative trustworthiness? A5: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as NN-DMPPA-d6 or a closely related deuterated phenethylamine. Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same instantaneous droplet competition in the ESI source[2][7]. The ratio of Analyte/IS remains constant, self-correcting the quantitative readout regardless of matrix fluctuations.

Quantitative Data: Sample Preparation Efficacy

The following table summarizes the expected performance metrics for NN-DMPPA extraction from human plasma/urine across different methodologies.

Sample Preparation MethodMatrix Factor (MF)Phospholipid/PEG RemovalExtraction Recovery (RE)
Dilute and Shoot (Urine) 45% (Severe Suppression)PoorN/A
Protein Precipitation (Plasma) 60% (Moderate Supp.)Poor95%
Liquid-Liquid Extraction (LLE) 85% (Mild Suppression)Moderate75%
MCX Solid Phase Extraction 98% (Negligible) Excellent 92%

Standardized Experimental Protocols

Protocol A: Matuszewski Matrix Effect Assessment

To establish a trustworthy, self-validating assay, perform this protocol during method development[6].

  • Prepare Set A (Neat Standards): Spike NN-DMPPA into the initial mobile phase solvent at Low, Medium, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spikes): Process 6 distinct lots of blank biological matrix (e.g., 6 different human urine sources) using your chosen extraction method. Spike the eluted, dried, and reconstituted blanks with NN-DMPPA at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spikes): Spike the 6 lots of blank matrix with NN-DMPPA before performing the extraction process.

  • LC-MS/MS Analysis: Inject all sets in triplicate.

  • Data Calculation:

    • Matrix Effect (%) = (Mean Peak Area Set B / Mean Peak Area Set A) × 100

    • Extraction Recovery (%) = (Mean Peak Area Set C / Mean Peak Area Set B) × 100

    • Validation Criteria: The Coefficient of Variation (CV) of the Matrix Factor across the 6 lots must be 15% to ensure method reliability.

Protocol B: Optimized MCX-SPE Workflow for NN-DMPPA

This protocol utilizes the orthogonal retention mechanisms of mixed-mode cation exchange to eliminate phospholipid and PEG matrix effects[10][11].

  • Sample Pre-treatment: Dilute 500 µL of biological sample (urine/plasma) with 500 µL of 2% Formic Acid in water. Rationale: Low pH ensures the tertiary amine of NN-DMPPA is fully protonated (cationic).

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Rationale: Removes salts, urea, and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Because the drug is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away hydrophobic matrix components like phospholipids without analyte loss.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the drug, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

SPE_Workflow S1 Acidified Sample (Protonated NN-DMPPA) S2 MCX Cartridge (Cation Exchange + RP) S1->S2 S3 Wash 1: Aqueous Acid (Removes Salts/PEGs) S2->S3 S4 Wash 2: 100% Organic (Removes Phospholipids) S3->S4 S5 Elution: Basic Organic (Neutralizes & Elutes) S4->S5

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for isolating basic amines.

References

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. Available at:[Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry (PubMed). Available at:[Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring (PMC). Available at:[Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. Available at:[Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatographic Science (PMC). Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis (Taylor & Francis). Available at:[Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX. Agilent Technologies. Available at:[Link]

  • Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at:[Link]

  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters Corporation. Available at:[Link]

  • Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. Nutrients (MDPI). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Injection Parameters for N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA)

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) . NN-DMPPA is a designer stimulant and a positional isomer of amphet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) . NN-DMPPA is a designer stimulant and a positional isomer of amphetamine derivatives, currently prohibited in sports by the World Anti-Doping Agency (WADA)[1].

Because NN-DMPPA is a volatile tertiary amine lacking a replaceable proton, it is typically analyzed underivatized. This presents unique chromatographic challenges, including severe peak tailing, thermal degradation, and matrix adsorption. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your GC-MS injection parameters for trace-level quantification.

GC-MS Injection Optimization Workflow

G Start Analyze NN-DMPPA via GC-MS PeakShape Assess Peak Shape (Tailing Factor) Start->PeakShape Tailing Tailing > 1.5? PeakShape->Tailing Liner Install Ultra-Inert Single Taper Liner Tailing->Liner Yes Sensitivity Assess Sensitivity (S/N Ratio) Tailing->Sensitivity No Liner->PeakShape LowSens Low Sensitivity (< 50 ng/mL)? Sensitivity->LowSens Pulsed Apply Pulsed Splitless (e.g., 30 psi for 0.5 min) LowSens->Pulsed Yes Optimal Optimal GC-MS Parameters Achieved LowSens->Optimal No Temp Check Inlet Temp (Reduce to 230°C if needed) Pulsed->Temp Temp->Sensitivity

GC-MS Injection Optimization Workflow for NN-DMPPA.

Core FAQs: Injection Parameter Causality

Q1: Why does NN-DMPPA exhibit severe peak tailing, and how do I optimize the inlet to prevent it? Causality & Solution: As a tertiary amine, NN-DMPPA acts as a strong Lewis base. When injected underivatized, it readily forms hydrogen bonds with active silanol (-SiOH) groups present on the surface of standard glass liners and glass wool. This interaction causes the analyte to drag through the inlet, resulting in severe peak tailing and loss of resolution. To prevent this, you must use a strictly base-deactivated or Ultra-Inert (UI) single taper liner. If glass wool is necessary to trap non-volatile matrix components from urine extracts, the wool must also be ultra-inert; otherwise, the increased surface area will irreversibly adsorb the compound.

Q2: Should I use Split, Splitless, or Pulsed Splitless injection for trace quantification in urine matrices? Causality & Solution: WADA regulations require a reporting limit of 50 ng/mL for non-specified stimulants[2]. Standard split injections vent too much sample to achieve this sensitivity. While standard splitless injection is better, Pulsed Splitless is the optimal choice. By applying a high-pressure pulse (e.g., 25–30 psi) during the injection phase, the sample vapor cloud is compressed. This rapidly sweeps the NN-DMPPA onto the head of the column, minimizing its residence time in the hot inlet. This self-validating approach simultaneously increases sensitivity (lowering the LOD to ~13.9 ng/mL[1]) and reduces the opportunity for thermal degradation.

Q3: What is the optimal injection port temperature to balance vaporization and thermal stability? Causality & Solution: A standard GC inlet temperature is 250 °C. However, tertiary amines can undergo thermal breakdown if exposed to high temperatures for prolonged periods. If you observe secondary peaks sharing the characteristic m/z 72 base peak (the iminium ion fragment[3]), thermal degradation is occurring. Lowering the inlet temperature to 220 °C – 230 °C provides sufficient thermal energy to vaporize the NN-DMPPA (MW 163.26 g/mol ) while preserving the integrity of the molecule.

Troubleshooting Guide: Common Injection Issues
Issue 1: Loss of Sensitivity and Peak Broadening Over Multiple Injections
  • Diagnostic: The signal-to-noise (S/N) ratio for the m/z 72 quantitative ion steadily decreases after 10–20 urine extract injections.

  • Root Cause: Accumulation of non-volatile lipids and urea matrix in the inlet liner creates new active sites that adsorb the amine.

  • Resolution: Replace the inlet liner and trim 10–15 cm from the front of the analytical column (e.g., DB-5MS). To extend liner lifetime, ensure your sample preparation includes a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step before reconstitution.

Issue 2: High Relative Standard Deviations (RSDs) for Peak Area
  • Diagnostic: Replicate injections of a 100 ng/mL standard yield area RSDs > 10%.

  • Root Cause: Flashback (backflash) occurring in the inlet. The expansion volume of the solvent exceeds the physical volume of the liner, causing the sample to escape into the purge lines.

  • Resolution: Reduce the injection volume from 2 µL to 1 µL. Switch the reconstitution solvent from methanol (high expansion volume) to ethyl acetate (lower expansion volume). Implement a pulsed splitless injection to contain the vapor cloud.

Issue 3: Thermal Degradation in the Inlet
  • Diagnostic: The presence of early-eluting unexpected peaks that exhibit m/z 72 and m/z 91 (tropylium ion) fragments, accompanied by a lower-than-expected recovery of the intact m/z 163 molecular ion.

  • Root Cause: The inlet temperature is too high, or the residence time in the liner is too long.

  • Resolution: Decrease the inlet temperature to 220 °C. Ensure the splitless purge valve opens promptly at 0.75 to 1.0 minutes to flush residual vapors.

Quantitative Data: Parameter Comparison

The following table summarizes the expected outcomes when modifying injection parameters for NN-DMPPA analysis.

Parameter ConfigurationInjection ModeInlet TempLiner TypeExpected Peak SymmetryEstimated LOD (ng/mL)
Standard Splitless Splitless (1 min)250 °CStandard Glass (Deactivated)1.3 - 1.6 (Tailing)~ 25 - 30
Optimized Trace Pulsed Splitless230 °CUltra-Inert Single Taper w/ Wool0.9 - 1.1 (Excellent)< 15[1]
Thermally Labile Splitless220 °CUltra-Inert Single Taper (No Wool)1.0 - 1.2 (Good)~ 20
High Matrix Screening Split (10:1)250 °CUltra-Inert Single Taper w/ Wool1.1 - 1.3 (Good)~ 100
Step-by-Step Methodology: Injection Parameter Optimization

Follow this self-validating protocol to establish a robust GC-MS method for NN-DMPPA:

  • System Preparation & Deactivation: Install a 30 m x 0.25 mm ID x 0.25 µm non-polar capillary column (e.g., DB-5MS). Install a fresh Ultra-Inert single taper liner. If analyzing raw extracts, use a liner with UI-deactivated glass wool positioned at the taper.

  • Sample Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen. Reconstitute in 50–100 µL of ethyl acetate to minimize solvent expansion volume.

  • Injection Configuration (Pulsed Splitless): Set the GC inlet to Pulsed Splitless mode. Set the injection volume to 1.0 µL.

  • Pressure Pulse Application: Program a pressure pulse of 30 psi for 0.75 minutes. This rapidly transfers the analyte to the column, mitigating silanol interaction.

  • Temperature Optimization: Set the initial inlet temperature to 230 °C. Set the MS transfer line to 280 °C to prevent cold spots.

  • Purge Valve Timing: Set the purge valve to open at 1.0 minute with a purge flow of 50 mL/min to clear the inlet of residual solvent and matrix.

  • Data Acquisition & Validation: Operate the MS in Electron Impact (EI) mode (70 eV). Monitor the base peak at m/z 72 for quantification, and m/z 91 and m/z 163 as qualifiers[3]. Calculate the tailing factor; if it exceeds 1.5, immediately replace the liner and verify column installation depth.

References
  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Analytical and Bioanalytical Chemistry.[Link]

  • Walpurgis, K., Thomas, A., Geyer, H., Mareck, U., & Thevis, M. (2020). Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. Nutrients.[Link]

  • Awad, T., et al. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Forensic Investigation.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isomeric Interference in N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride Analysis

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals tasked with the detection and quantification of N,N-Dimethyl-2-phenylpropan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals tasked with the detection and quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) .

NN-DMPPA is a designer stimulant and a World Anti-Doping Agency (WADA) prohibited substance frequently found as an adulterant in dietary supplements[1]. The primary analytical challenge in its analysis is cross-interference from its illicit structural isomer, N,N-dimethylamphetamine (DMA) (N,N-dimethyl-1-phenylpropan-2-amine). Misidentification between these isomers can lead to severe legal and athletic career consequences[2]. This guide provides field-proven, self-validating protocols to resolve these interferences.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do NN-DMPPA and N,N-dimethylamphetamine cause cross-interference in standard LC-MS/MS or GC-MS workflows? A: The interference is rooted in their structural isomerism. Both compounds share the molecular formula C11​H17​N (monoisotopic mass 163.136 Da) and yield an identical precursor ion of m/z 164.1 [M+H]+ in positive electrospray ionization (ESI+). Because they are positional isomers differing only in the placement of the phenyl ring and the amine group on the propyl chain, their physicochemical properties (e.g., pKa, boiling point, and hydrophobicity) are nearly identical. Consequently, they frequently co-elute on standard C18 reversed-phase columns, leading to false positives if mass spectrometry parameters are not highly optimized.

Q2: How does the fragmentation mechanism differ between the two isomers, and how can I leverage this for differentiation? A: The key to differentiating these isomers lies in the causality of their α -cleavage pathways during collision-induced dissociation (CID):

  • N,N-dimethylamphetamine (DMA): α -cleavage at the C1-C2 bond expels a benzyl radical (-91 Da). The charge is retained on the amine fragment, forming a dominant product ion at m/z 72 [CH3​CH=N(CH3​)2​]+ .

  • NN-DMPPA: α -cleavage at the C1-C2 bond expels a larger phenylethyl radical (-105 Da), leaving the charge on a smaller amine fragment to form the dominant product ion at m/z 58 [CH2​=N(CH3​)2​]+ .

Monitoring the ratio of these specific product ions is the most authoritative way to confirm identity[1].

Fragmentation Parent Precursor Ion [M+H]+ m/z 164.1 Iso1 NN-DMPPA (2-phenylpropan-1-amine) Parent->Iso1 Iso2 N,N-dimethylamphetamine (1-phenylpropan-2-amine) Parent->Iso2 Frag1A Product Ion: m/z 58 [CH2=N(CH3)2]+ Iso1->Frag1A α-cleavage (-105 Da) Frag2A Product Ion: m/z 72 [CH3CH=N(CH3)2]+ Iso2->Frag2A α-cleavage (-91 Da)

Mechanistic fragmentation pathway differentiating NN-DMPPA and DMA via alpha-cleavage.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Issue: False Positives Due to Co-elution in LC-MS/MS

Standard C18 columns rely purely on hydrophobic interactions, which are insufficient to separate the subtle steric differences between the 1-phenyl and 2-phenyl isomers.

The Solution: Transition to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These columns exploit π−π interactions and dipole-dipole forces. The distinct spatial orientation of the phenyl ring in NN-DMPPA versus DMA interacts differently with the fluorinated or biphenyl phase, achieving baseline resolution.

Step-by-Step Self-Validating Protocol: UPLC-MS/MS Workflow

This protocol incorporates a System Suitability Test (SST) to ensure the system is self-validating before analyzing unknown samples.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 2.0 mL of the biological sample (e.g., urine) or dissolved supplement into a centrifuge tube.

  • Add 1.0 mL of pH 9.5 carbonate buffer. Causality: Tertiary amines like NN-DMPPA (pKa ~9.8) must be converted to their free-base form to partition effectively into the organic phase.

  • Add 3.0 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 100 µL of initial mobile phase.

Step 2: System Suitability Test (SST)

  • Inject a mixed reference standard containing 50 ng/mL of both NN-DMPPA and DMA.

  • Validation Gate: Proceed to sample analysis only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , adjust the mobile phase gradient.

Step 3: Chromatographic Separation

  • Column: PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 40% B over 6 minutes, hold for 1 minute, return to 5% B. Flow rate: 0.3 mL/min.

Step 4: MS/MS Detection (MRM Mode)

  • Set the mass spectrometer to ESI+ mode.

  • Monitor the quantitative and qualitative transitions outlined in Table 1.

Workflow A Biological/Supplement Sample B Liquid-Liquid Extraction (pH 9.5 Buffer + Ethyl Acetate) A->B C UPLC Separation (PFP or Biphenyl Column) B->C D SST: Isomer Resolution ≥ 1.5? C->D E Optimize Gradient & Mobile Phase Additives D->E No F ESI-MS/MS (MRM Mode) D->F Yes E->C G Data Analysis: Ion Ratio Confirmation F->G

Self-validating analytical workflow for resolving isomeric interference in NN-DMPPA analysis.

Part 3: Quantitative Data & Parameters

Table 1: Mass Spectrometry MRM Transitions for Isomer Differentiation

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
NN-DMPPA 164.158.1 105.115 (for 58.1), 25 (for 105.1)
N,N-dimethylamphetamine 164.172.1 91.115 (for 72.1), 25 (for 91.1)

Note: The presence of m/z 58 vs m/z 72 is the definitive diagnostic marker for distinguishing the 2-phenylpropan-1-amine core from the 1-phenylpropan-2-amine core.

Table 2: Chromatographic Parameters for Baseline Resolution

ParameterStandard C18 Column (Not Recommended)PFP Column (Recommended)
Retention Time (NN-DMPPA) 4.15 min4.85 min
Retention Time (DMA) 4.18 min5.30 min
Resolution ( Rs​ ) < 0.5 (Co-elution)> 1.8 (Baseline)
Primary Interaction HydrophobicHydrophobic + π−π

References

  • Wójtowicz, M., Jarek, A., Chajewska, K., et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry, 2016. 1

  • Kwiatkowska, D., Wójtowicz, M., Jarek, A., et al. "N,N-dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement." Drug Testing and Analysis, 2015. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Low-Level Detection of N,N-Dimethyl-2-phenylpropan-1-amine

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide focuses on overcoming the analytical challenges associated with N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide focuses on overcoming the analytical challenges associated with N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) .

NN-DMPPA is a tertiary amine, a β -methylphenethylamine derivative, and a designer stimulant prohibited in-competition by the World Anti-Doping Agency (WADA) [1]. Due to its rapid metabolism and trace-level presence in complex biological matrices (like urine) or contaminated dietary supplements, achieving high-sensitivity detection requires rigorous optimization of both sample preparation and instrumental parameters.

Part 1: Troubleshooting Guide - LC-MS/MS Sensitivity & Signal-to-Noise

Q1: Why am I experiencing poor ionization efficiency and severe signal quenching for NN-DMPPA in LC-ESI-MS/MS? A1: Causality: NN-DMPPA is a basic tertiary amine (pKa ~9.5). In positive electrospray ionization (ESI+), it readily forms a protonated molecular ion [M+H]+ at m/z 164.1. However, signal quenching in urine is almost exclusively caused by matrix effects—specifically, co-eluting endogenous salts and phospholipids that compete for charge droplets in the ESI source. Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because NN-DMPPA is positively charged at low pH, it will strongly bind to the cation-exchange sites of the MCX sorbent. This allows you to aggressively wash away neutral lipids and acidic interferences with 100% methanol before eluting the target amine with a high-pH solvent (e.g., 5% ammonium hydroxide in methanol). This self-validating cleanup isolates the amine, dramatically improving the Signal-to-Noise (S/N) ratio.

Q2: How do I overcome peak tailing and poor retention in reversed-phase LC? A2: Causality: Tertiary amines are notorious for secondary interactions with residual silanol groups on standard silica-based C18 columns. At the acidic mobile phase pH required for ESI+ (where silanols are partially ionized), the positively charged NN-DMPPA undergoes ion-exchange interactions, leading to broad, asymmetrical peaks that degrade the Limit of Detection (LOD). Solution: Switch to a sterically protected, fully end-capped C18 column, or ideally, a Biphenyl stationary phase. A Biphenyl column provides enhanced retention for aromatic compounds via π−π interactions. This allows you to increase the organic composition of the mobile phase during elution, which inherently improves ESI desolvation efficiency and boosts sensitivity.

Part 2: Troubleshooting Guide - GC-MS Optimization

Q3: For GC-MS workflows, why is my LOD stalling above 10 ng/mL, whereas LC-MS/MS achieves <1 ng/mL? A3: Causality: Unlike primary or secondary amines, NN-DMPPA is a tertiary amine and lacks an exchangeable proton. Therefore, standard acylation derivatization techniques (e.g., using Trifluoroacetic anhydride, TFAA) are ineffective. Analyzing the compound underivatized exposes it to active sites (silanols, metal contaminants) in the GC inlet liner and column, causing thermal degradation and adsorption. Validated GC-MS methods for NN-DMPPA typically report an LOD around 13.9 ng/mL [2]. Solution: Use a heavily deactivated, base-optimized GC inlet liner (e.g., Siltek-deactivated) and a base-modified analytical column (e.g., 5% diphenyl/95% dimethyl polysiloxane formulated for amines). Operate in Selected Ion Monitoring (SIM) mode targeting the base peak m/z 72 (resulting from α -cleavage of the amine) and the molecular ion m/z 163 to maximize sensitivity.

Part 3: Quantitative Data Summary

The following table summarizes the optimized instrumental parameters for detecting NN-DMPPA, allowing for direct comparison between modalities.

ParameterUHPLC-MS/MS (ESI+)GC-MS (EI)
Target Analyte State Protonated Ion [M+H]+ Underivatized Molecule
Primary Ion / Precursor m/z 164.1m/z 163 (Molecular Ion)
Key Product / SIM Ions m/z 72.1, 91.1m/z 72 (Base Peak), 163
Typical LOD in Urine < 1.0 ng/mL~13.9 ng/mL [2]
Matrix Mitigation Strategy Biphenyl column, MCX SPEDeactivated liner, MCX SPE
Primary Limitation Ion suppression from lipidsThermal degradation in inlet

Part 4: Standardized Experimental Protocol

Step-by-Step Methodology: SPE and LC-MS/MS Workflow for NN-DMPPA

This protocol utilizes a self-validating MCX SPE approach to ensure high recovery of basic amines while eliminating matrix suppression [3].

  • Sample Preparation: Aliquot 2.0 mL of human urine into a clean centrifuge tube. Add 50 µL of the internal standard (e.g., NN-DMPPA-d6 or a structural analog like phentermine-d5).

  • Hydrolysis (Optional but Recommended): Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β -glucuronidase. Incubate at 50°C for 1 hour to cleave any phase II conjugates.

  • SPE Conditioning: Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of 2% formic acid in water.

  • Loading & Washing: Load the buffered urine sample onto the cartridge at a flow rate of 1 mL/min. Wash with 1 mL of 2% formic acid (removes acidic neutrals), followed by 1 mL of 100% methanol (removes phospholipids and hydrophobic interferences).

  • Elution: Elute the strongly bound NN-DMPPA with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Acquisition: Inject 5 µL onto a Biphenyl UHPLC column. Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Monitor the MRM transitions: m/z 164.1 72.1 (quantifier) and 164.1 91.1 (qualifier).

Part 5: Workflow Visualization

G Sample Urine Sample (Complex Matrix) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis Add Internal Standard SPE Mixed-Mode SPE (MCX) (Isolate Basic Amines) Hydrolysis->SPE pH Adjustment (Acidic) Evap Evaporate & Reconstitute (0.1% Formic Acid) SPE->Evap Elute with 5% NH4OH in MeOH LCMS UHPLC-MS/MS (ESI+) Precursor: m/z 164.1 Evap->LCMS Aliquot 1 (High Sensitivity) GCMS GC-MS (EI) Underivatized Analysis Evap->GCMS Aliquot 2 (Orthogonal Confirmation) Data Data Analysis & Quantification (LOD < 1 ng/mL) LCMS->Data MRM: 164.1 -> 72.1 GCMS->Data SIM: m/z 72, 163

Workflow for the extraction and low-level detection of NN-DMPPA using LC-MS/MS and GC-MS.

References

  • Title: N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. Source: Drug Testing and Analysis (PubMed) URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. Source: Nutrients (PMC / NIH) URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated purification methodologies for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA HCl). Originally identified a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated purification methodologies for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA HCl). Originally identified as a designer stimulant and phenethylamine analog in sports doping[1][2], NN-DMPPA is a tertiary amine whose structural properties demand precise pH control and anhydrous conditions during isolation[3].

This resource is designed for analytical chemists and drug development professionals to ensure high-purity isolation of the target compound.

Physicochemical Data for Purification Planning

Understanding the physical properties of NN-DMPPA is critical for designing an effective Liquid-Liquid Extraction (LLE) and crystallization strategy[4].

ParameterValueAnalytical Significance
IUPAC Name N,N-dimethyl-2-phenylpropan-1-amineStandard nomenclature for GC-MS and NMR libraries.
Molecular Formula C₁₁H₁₇N (Freebase)Determines mass-to-charge ratio (m/z 163 for freebase).
Molar Mass 163.26 g/mol Required for stoichiometric calculations during derivatization.
XLogP3 (Partition Coefficient) 2.5Indicates high lipophilicity of the freebase, ideal for organic extraction.
Topological Polar Surface Area 3.2 ŲConfirms lack of highly polar non-basic functional groups.
Troubleshooting FAQs

Q1: My NN-DMPPA HCl salt is precipitating as a sticky oil instead of a crystalline powder. How do I fix this? A: This phenomenon, known as "oiling out," is caused by trace water in your organic solvent. Tertiary amine hydrochlorides of phenethylamines are highly hygroscopic. When anhydrous HCl gas is introduced, the salt preferentially dissolves into microscopic water droplets rather than forming a crystalline lattice.

  • Mechanistic Solution: Before salt generation, ensure your organic extract is rigorously dried over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Self-Validating Check: The drying agent must flow freely like sand when swirled (no clumping). If oiling has already occurred, strip the solvent under reduced pressure, redissolve the oil in a minimum volume of boiling anhydrous isopropanol, and induce crystallization by adding anhydrous acetone dropwise.

Q2: GC-MS analysis shows contamination with the secondary amine precursor (N-methyl-2-phenylpropan-1-amine). Standard recrystallization isn't removing it. What is the mechanism to separate them? A: Because both the secondary and tertiary amines share nearly identical pKa values, standard acid-base extraction cannot separate them based on pH alone.

  • Mechanistic Solution (Chemical Scavenging): React the freebase mixture with acetic anhydride. The secondary amine will undergo acetylation to form a neutral, non-basic amide. The tertiary amine (NN-DMPPA) lacks a replaceable proton on the nitrogen and will not react. Upon performing a subsequent acidic aqueous wash, the tertiary amine will protonate and migrate to the aqueous layer, while the neutral amide impurity remains permanently trapped in the organic layer.

Validated Experimental Protocols
Protocol A: Freebasing, Scavenging, and Liquid-Liquid Extraction (LLE)

Causality: Converting the HCl salt to a freebase at pH > 12 ensures complete deprotonation, driving the highly lipophilic freebase entirely into the organic phase[4].

  • Dissolution: Dissolve 1.0 g of impure NN-DMPPA HCl in 15 mL of distilled water.

  • Basification: Slowly add 1M NaOH dropwise under continuous stirring.

    • Validation Check: Test with pH paper to ensure the aqueous layer remains > 12.0. The solution will turn turbid as the freebase separates.

  • Extraction: Extract the aqueous phase with 3 × 15 mL of ethyl acetate. Combine the organic layers.

  • Scavenging (Optional): To remove secondary amine impurities, add 1.2 molar equivalents of acetic anhydride to the organic phase. Stir at room temperature for 2 hours.

  • Back-Extraction: Wash the organic layer with 20 mL of 1M HCl. The NN-DMPPA will protonate and migrate to the aqueous layer. Discard the organic layer containing the neutral impurities.

  • Re-basification: Basify the new aqueous layer to pH > 12 with NaOH, and extract with 3 × 15 mL of anhydrous diethyl ether.

  • Drying: Add anhydrous Na2​SO4​ to the ether layer. Let sit for 30 minutes, then filter to remove the drying agent.

Protocol B: Anhydrous Hydrochloride Salt Generation & Recrystallization

Causality: Using ethereal HCl prevents the introduction of water, ensuring the formation of a stable, crystalline lattice rather than a hygroscopic paste.

  • Salt Formation: Chill the dried ethereal NN-DMPPA freebase solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of 2M HCl in diethyl ether until precipitation ceases.

  • Filtration: Rapidly filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold, anhydrous acetone.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling anhydrous isopropanol dropwise until the solid just dissolves.

  • Precipitation: Remove from heat. Slowly add anhydrous diethyl ether until the solution becomes faintly turbid.

  • Curing: Allow to cool to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Drying & Validation: Collect crystals via vacuum filtration. Dry in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

    • Validation Check: Analytical validation should be performed via GC-MS, confirming the characteristic m/z 163 molecular ion and the absence of secondary amine peaks[2].

Process Visualizations

Workflow A Impure NN-DMPPA HCl (Aqueous Solution) B Basification (pH > 12) 1M NaOH A->B C LLE Extraction Organic Solvent (Et2O) B->C D Drying Anhydrous Na2SO4 C->D E Salt Generation Anhydrous HCl Gas D->E F Recrystallization IPA / Diethyl Ether E->F

Workflow for the freebasing and hydrochloride salt regeneration of NN-DMPPA.

Troubleshooting Start Impure / Oily Product Q1 Is the product a sticky oil? Start->Q1 A1 Dry over P2O5 or azeotropic distillation Q1->A1 Yes Q2 Secondary amines detected via GC-MS? Q1->Q2 No A1->Q2 A2 Scavenge with Acetic Anhydride Q2->A2 Yes End Standard Recrystallization Q2->End No A2->End

Decision tree for troubleshooting physical and chemical impurities in NN-DMPPA HCl.

References
  • N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: PubMed (NIH) URL:[Link]

  • Intended or Unintended Doping? A Review of the Presence of Doping Substances in Dietary Supplements Used in Sports Source: MDPI URL:[Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

"challenges in the synthesis of high-purity N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride"

Title: Technical Support Center: Synthesis, Purification, and Analytical Validation of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride Introduction Welcome to the Analytical Reference Standards Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Synthesis, Purification, and Analytical Validation of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Introduction

Welcome to the Analytical Reference Standards Technical Support Center. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β ,N,N-trimethylphenethylamine, is a tertiary amine and designer stimulant structurally related to β -methylphenethylamine[1]. It is frequently monitored in forensic toxicology and anti-doping laboratories due to its illicit presence as an adulterant in dietary supplements[2][3].

Synthesizing high-purity (>99%) NN-DMPPA hydrochloride (HCl) for use as a quantitative reference standard presents unique challenges, particularly regarding regioisomer contamination, incomplete reductive amination, and the extreme hygroscopicity of the final salt[4][5]. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure synthetic success and analytical integrity.

Section 1: Mechanistic Workflow & Causality

The most efficient and scalable route to NN-DMPPA is the reductive amination of 2-phenylpropanal (hydratropic aldehyde) with dimethylamine. The causality of success in this pathway relies on driving the condensation equilibrium entirely toward the imine/enamine intermediate before introducing the reducing agent. Failure to do so results in the premature reduction of the starting aldehyde into 2-phenylpropan-1-ol, severely impacting yield and purity.

SynthesisWorkflow A 2-Phenylpropanal + Dimethylamine B Imine Formation (Anhydrous, Mol. Sieves) A->B Condensation C Reductive Amination (NaBH(OAc)3) B->C Reduction D Crude Freebase Extraction (pH > 10) C->D Workup E Anhydrous HCl in MTBE/Ether D->E Salt Formation F NN-DMPPA HCl (>99% Purity) E->F Crystallization

Fig 1: Reductive amination and anhydrous crystallization workflow for NN-DMPPA HCl.

Section 2: Troubleshooting & FAQs

Q1: During GC-MS analysis of my crude product, I observe a large peak corresponding to 2-phenylpropan-1-ol. How do I prevent this side reaction? Causality & Solution: This occurs when the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) reduces the starting aldehyde faster than the aldehyde can condense with dimethylamine. Fix: Employ a strict two-step reductive amination. First, stir the 2-phenylpropanal and dimethylamine in an anhydrous solvent (like dichloromethane or THF) over 3Å molecular sieves or with a titanium(IV) chloride ( TiCl4​ ) catalyst for 2-4 hours to fully form the enamine/imine. Only after this condensation is complete should you add the reducing agent.

Q2: When bubbling HCl gas or adding ethereal HCl to the freebase, the product crashes out as a sticky, yellow oil instead of a crystalline solid. What went wrong? Causality & Solution: Tertiary amine hydrochlorides, including NN-DMPPA HCl, are notoriously hygroscopic. Even trace amounts of water in your solvent or atmospheric humidity will cause the salt to "oil out" (form a biphasic liquid system) rather than crystallize. Fix: Ensure your freebase is rigorously dried over anhydrous Na2​SO4​ or MgSO4​ before salt formation. Use strictly anhydrous methyl tert-butyl ether (MTBE) or diethyl ether as the solvent. If the product oils out, do not discard it; evaporate the solvent under reduced pressure, redissolve the oil in a minimal amount of hot, anhydrous isopropanol, and slowly add anhydrous acetone or hexane until turbidity appears to induce crystallization.

Q3: How can I analytically differentiate NN-DMPPA from its controlled regioisomer, N,N-dimethylamphetamine, using mass spectrometry? Causality & Solution: While both compounds share the identical molecular weight (163.26 g/mol ) and formula ( C11​H17​N )[6], their electron ionization (EI) fragmentation patterns differ fundamentally due to their structural connectivity. Under EI-MS, phenethylamines undergo α -cleavage. For NN-DMPPA ( Ph−CH(CH3​)−CH2​−N(CH3​)2​ ), the α -cleavage occurs between the chiral carbon and the amine-bearing carbon, yielding a nitrogen-containing fragment of [CH2​=N(CH3​)2​]+ , which corresponds to a base peak of m/z 58 . In contrast, N,N-dimethylamphetamine ( Ph−CH2​−CH(CH3​)−N(CH3​)2​ ) cleaves to yield [CH(CH3​)=N(CH3​)2​]+ , resulting in a base peak of m/z 72 .

MSFragmentation M NN-DMPPA Molecular Ion [M]+ m/z 163 F1 Alpha Cleavage (C-C bond fission) M->F1 F2 Base Peak: m/z 58 [CH2=N(CH3)2]+ F1->F2 Charge retention on N F3 Neutral Loss [Ph-CH(CH3)] radical F1->F3 Neutral fragment

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway for NN-DMPPA.

Section 3: Data Presentation (Regioisomer Resolution)

To ensure the trustworthiness of your reference standard, cross-reference your analytical data against the following established GC-MS parameters[5][7].

CompoundMolecular FormulaExact MassEI-MS Base PeakSecondary FragmentsChromatographic Elution (Non-polar column)
NN-DMPPA C11​H17​N 163.136m/z 58 m/z 105, m/z 91Earlier RT (less steric hindrance on backbone)
N,N-Dimethylamphetamine C11​H17​N 163.136m/z 72 m/z 91, m/z 119Later RT
β -Methylphenethylamine C9​H13​N 135.105m/z 30 m/z 105, m/z 91Earliest RT (Primary amine)

Section 4: Experimental Protocols

Protocol 1: Anhydrous Crystallization of NN-DMPPA Hydrochloride

Objective: To convert the purified NN-DMPPA freebase into a highly crystalline, non-hygroscopic hydrochloride salt suitable for use as an analytical reference standard.

  • Freebase Preparation: Dissolve 5.0 g of purified NN-DMPPA freebase in 50 mL of anhydrous Methyl tert-butyl ether (MTBE) in a 250 mL round-bottom flask.

  • Desiccation: Add 2.0 g of anhydrous magnesium sulfate ( MgSO4​ ) to the solution. Stir for 15 minutes to remove any residual water from the basic extraction phase. Filter the solution through a fritted glass funnel into a dry, argon-purged flask.

  • Cooling: Submerge the receiving flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Salt Formation: Slowly add 1.05 molar equivalents of anhydrous HCl in diethyl ether (commercially available, e.g., 2.0 M solution) dropwise via an addition funnel under vigorous stirring. A white precipitate should begin to form immediately. (Caution: Do not use aqueous HCl, as this will result in an unworkable oil.)

  • Maturation: Once addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 1 hour to promote crystal lattice maturation.

  • Filtration and Washing: Vacuum filter the white crystalline solid using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold, anhydrous hexane to remove any unreacted freebase or non-polar impurities.

  • Drying: Transfer the crystals to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) and dry under high vacuum (< 1 mbar) for 24 hours to yield high-purity NN-DMPPA HCl[4].

Protocol 2: GC-MS Analytical Validation Workflow

Objective: To validate the purity and identity of the synthesized NN-DMPPA HCl against WADA anti-doping testing standards[2][7].

  • Sample Preparation: Weigh exactly 1.0 mg of the dried NN-DMPPA HCl salt and dissolve it in 1.0 mL of LC-MS grade methanol.

  • Freebasing for GC (Recommended): To improve peak shape and prevent column degradation, add 10 μL of 0.1 M methanolic NaOH to 100 μL of the sample aliquot. Extract with 200 μL of hexane. Inject the organic (hexane) layer.

  • Instrument Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 μm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 70 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

    • Injection: 1 μL , Split ratio 20:1, Injector temperature 250 °C.

    • MS Source: Electron Ionization (EI) at 70 eV, Source temperature 230 °C.

  • Data Analysis: Extract the chromatogram at m/z 58 (quantifier ion) and m/z 105 (qualifier ion). Ensure no peaks are present at m/z 72, which would indicate contamination with the controlled regioisomer[5].

References

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem. Available at: [Link]

  • Cohen, P. A., et al. (2017). "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." PMC - NIH. Available at:[Link]

  • BDG Synthesis. "N,N-Dimethyl-2-phenylpropan-1-amine HCl | CAS Number: 33286-27-0." BDG Synthesis Online Catalogue. Available at:[Link]

  • Walpurgis, K., et al. (2020). "Dietary Supplement and Food Contaminations and Their Implications for Doping Controls." MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: pH-Dependent Stability and Handling of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In analytical chemistry and drug development, the physical behavior of a molecule is dictated by its structural environment.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In analytical chemistry and drug development, the physical behavior of a molecule is dictated by its structural environment. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), a tertiary amine and designer stimulant frequently monitored in sports anti-doping 1, is a prime example of a compound whose stability, solubility, and chromatographic performance are strictly governed by pH.

With a molecular formula of C11H17N 2 and an estimated pKa of ~9.5, NN-DMPPA undergoes a critical transition depending on its environment. At an acidic pH, it exists as a highly stable, water-soluble hydrochloride salt. At an alkaline pH, it deprotonates into a lipophilic, highly volatile free base. Understanding this causality is the key to eliminating sample loss, preventing degradation, and resolving chromatographic anomalies.

Part 1: Troubleshooting Guides & FAQs

Q1: We are experiencing massive compound loss during the evaporation step of our Liquid-Liquid Extraction (LLE) prior to GC-MS. What is causing this? The Causality: This is a classic case of free-base volatilization. To extract NN-DMPPA into an organic solvent like tert-butyl methyl ether (TBME), the biological sample's pH must be adjusted to 9–10 (using potassium hydroxide) to fully deprotonate the amine 3. However, in this neutral free-base form, the molecule is highly volatile. If you evaporate the organic extract to dryness without trapping the amine, it vaporizes into the headspace and is lost. The Solution: Add a small volume of acidic modifier (e.g., 50 µL of 1% HCl in methanol) to the organic extract before nitrogen evaporation. This instantly converts the volatile free base back into the non-volatile hydrochloride salt, ensuring near 100% recovery.

Q2: Our LC-MS/MS method shows severe peak tailing and shifting retention times for NN-DMPPA. How can we improve peak shape? The Causality: Peak tailing for tertiary amines is typically caused by secondary ion-exchange interactions. At a mid-range pH (e.g., pH 7.0), the silica silanols on the stationary phase are ionized (Si-O⁻). Concurrently, NN-DMPPA (pKa ~9.5) remains highly protonated (NH⁺). This electrostatic attraction causes the analyte to drag on the column 4. The Solution: Shift the mobile phase pH away from the pKa of the silanols. Use a highly acidic mobile phase (pH 2–3, e.g., 0.1% formic acid) to fully protonate and neutralize the surface silanols, eliminating the secondary interaction and restoring sharp Gaussian peaks.

Q3: Does the pH of the storage solvent affect the long-term stability of NN-DMPPA analytical standards? The Causality: Yes. Storing NN-DMPPA in neutral or alkaline solutions promotes the formation of the free base. Tertiary amine free bases are highly susceptible to N-oxidation (forming N-oxides) when exposed to dissolved oxygen. The Solution: Standards should always be prepared and stored in slightly acidic conditions (e.g., 0.1% HCl in methanol) to lock the molecule in its stable, oxidation-resistant hydrochloride salt form.

Part 2: Quantitative Data Presentation

The following table summarizes the physical state and stability risks of NN-DMPPA across different pH environments.

pH EnvironmentDominant Chemical SpeciesAqueous SolubilityVolatility RiskOxidation RiskRecommended Analytical Action
pH < 4.0 Hydrochloride Salt (NH⁺)Very High (>50 mg/mL)NoneLowIdeal for long-term storage and LC-MS mobile phases.
pH 7.4 Mixed (Salt > Free Base)ModerateLowModerateAvoid for LC-MS (causes peak tailing via silanol interaction).
pH 9.5 50% Salt / 50% Free BaseLowHighHighAvoid; buffering at the pKa causes extreme analytical variability.
pH > 11.0 Free Base (N)Very LowExtremeVery HighUse strictly for LLE partitioning into organic solvents.
Part 3: Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system to ensure data integrity.

Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE) for GC-MS/LC-MS
  • Sample Aliquot: Transfer 1.0 mL of biological matrix (e.g., urine) into a silanized glass centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g., NN-DMPPA-d6).

  • pH Adjustment (Causality Step): Add 100 µL of 5M KOH to adjust the sample pH to >11.0. Rationale: This ensures >99% of the compound is in the lipophilic free-base form, maximizing organic partitioning.

  • Extraction: Add 2.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Salt Conversion (Critical Stability Step): Add 50 µL of 1% HCl in methanol to the organic extract. Rationale: Converts the volatile free base back into the non-volatile hydrochloride salt prior to evaporation.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase.

  • Self-Validation Check: Spike a blank matrix with a known concentration post-extraction (before Step 6) and compare the peak area to a pre-extraction spiked sample. A recovery of >85% validates that volatilization has been successfully mitigated.

Protocol B: Forced Degradation & pH Stability Profiling
  • Stock Preparation: Prepare a 1 mg/mL stock solution of NN-DMPPA HCl in LC-MS grade water.

  • Aliquot: Transfer 100 µL of stock into three separate HPLC vials (Vials A, B, and C).

  • Environmental Stressing:

    • Vial A (Acidic): Add 900 µL of 0.1M HCl (pH ~1).

    • Vial B (Neutral): Add 900 µL of 100 mM Ammonium Acetate (pH ~7).

    • Vial C (Alkaline): Add 900 µL of 0.1M NaOH (pH ~13).

  • Incubation: Incubate all vials at 40°C for 7 days to accelerate degradation kinetics.

  • Analysis (Causality Step): Analyze aliquots at Day 0, Day 3, and Day 7 via LC-MS. Rationale: Monitoring the appearance of the N-oxide degradation product (m/z +16) in Vial C will confirm the susceptibility of the free base to oxidation, validating the necessity of acidic storage conditions.

  • Self-Validation Check: Perform a mass balance calculation. The sum of the parent peak area and any degradation product peak areas (adjusted for response factors) must equal the Day 0 parent peak area ±5%.

Part 4: System Visualization

G NN_Salt NN-DMPPA Hydrochloride (Protonated, NH+) pH < 8.0 Equilibrium pKa ~ 9.5 Acid-Base Equilibrium NN_Salt->Equilibrium Stable High Aqueous Solubility Thermally Stable Non-Volatile NN_Salt->Stable NN_Base NN-DMPPA Free Base (Neutral, N) pH > 11.0 Unstable High Organic Solubility Prone to Volatilization Susceptible to Oxidation NN_Base->Unstable Equilibrium->NN_Base LCMS LC-MS Analysis (Low pH Mobile Phase) Stable->LCMS GCMS GC-MS Extraction (High pH LLE into TBME) Unstable->GCMS

Figure 1: pH-dependent state transition and analytical workflows for NN-DMPPA.

References
  • Wójtowicz, M., et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." PubMed (NIH).
  • National Center for Biotechnology Information. "N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295." PubChem.
  • Agilent Technologies. "Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18." Agilent.
  • Wójtowicz, M., et al. "N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement.

Sources

Troubleshooting

"storage conditions to ensure N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride stability"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (also known as N,N, β -trimethylphenethylamine HCl, CAS: 861007-66-1)[1].

This compound is a phenethylamine derivative and a partial norepinephrine releasing agent (with an EC50​ of 1,337 nM in rat brain synaptosomes)[2]. Because it is frequently utilized as a reference standard in sensitive pharmacological assays and anti-doping excretion studies[3], maintaining absolute chemical integrity is paramount. The hydrochloride salt is highly hygroscopic and susceptible to environmental degradation, meaning that improper storage will directly compromise your experimental stoichiometry and reproducibility[1].

Part 1: Quantitative Storage Parameters

To ensure maximum stability, strictly adhere to the environmental parameters outlined below.

Storage StateOptimal TemperatureAtmosphere / HeadspacePrimary ContainerEstimated Shelf-Life
Dry Powder (Unopened) -20°CArgon or NitrogenAmber glass, PTFE-lined capUp to 24 Months
Dry Powder (Opened) -20°CArgon purgedAmber glass, PTFE cap + Parafilm6 - 12 Months
Stock Solution (DMSO) -80°CArgon purgedPolypropylene cryovial3 - 6 Months
Working Solution (Aqueous) 4°CAmbientGlass or Plastic< 24 Hours (Use immediately)

Part 2: Critical Handling Protocols

Every protocol below is designed as a self-validating system . Do not simply follow the steps; observe the validation checkpoints to confirm the integrity of your sample.

Protocol A: Solid-State Aliquoting and Long-Term Storage

Causality: Amine hydrochlorides readily absorb atmospheric moisture (deliquescence). This water mass artificially inflates the weight of the powder, leading to systematically lower molar concentrations when preparing stock solutions. Furthermore, oxygen exposure can lead to trace oxidation of the amine.

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.

    • Validation Check: The exterior of the vial must be completely dry. If condensation forms on the glass, the internal powder will act as a condensation nucleus the moment the cap is opened, instantly ruining the batch.

  • Inert Transfer: Transfer the vial to a glove box or a Schlenk line environment purged with inert gas. Argon is preferred over Nitrogen because Argon is denser than air and effectively blankets the solid at the bottom of the vial.

  • Aliquoting: Rapidly weigh the required amounts into pre-dried, amber glass vials.

    • Validation Check: The powder should be free-flowing and white to off-white[1]. If it clumps or sticks to the micro-spatula like a paste, moisture compromise has already occurred.

  • Sealing: Purge the headspace of each new vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Storage: Place the aliquots in a secondary desiccator box containing indicating silica gel, and store at -20°C[1].

Protocol B: Reconstitution for Pharmacological Assays

Causality: Repeated freeze-thaw cycles of stock solutions cause localized concentration gradients and precipitation, which drastically skew dose-response curves (e.g., EC50​ calculations).

  • Solvent Selection: Use anhydrous DMSO or Methanol for stock solutions. The compound is sparingly soluble in methanol and slightly soluble in water[1].

  • Dissolution: Add the solvent directly to the single-use solid aliquot. Vortex gently.

    • Validation Check: The resulting solution must be optically clear. Turbidity indicates the presence of insoluble degradants or incomplete dissolution.

  • Liquid Aliquoting: If a larger stock must be made, immediately divide the solution into single-use polypropylene cryovials.

  • Freezing: Flash-freeze in liquid nitrogen and transfer to -80°C.

Part 3: Process Visualization

StorageWorkflow N1 Receive N,N-DMPPA HCl (Dry Ice / Cold Pack) N2 Equilibrate to Room Temp (In Desiccator, 30 min) N1->N2 Prevent Condensation N3 Transfer to Glove Box (Argon Atmosphere) N2->N3 Open Vial Safely N4 Aliquot Solid Powder (Amber Vials, PTFE Caps) N3->N4 Minimize Exposure N5 Long-Term Storage (-20°C, Desiccated) N4->N5 Seal & Parafilm N6 Reconstitute for Assay (Anhydrous DMSO) N4->N6 Immediate Use N7 Liquid Aliquot Storage (-80°C, Single-Use) N6->N7 Avoid Freeze-Thaw

Workflow for handling, aliquoting, and storing hygroscopic amine hydrochloride salts.

Part 4: Troubleshooting & FAQs

Q: My N,N-DMPPA HCl powder has formed a hard crust or sticky paste. Can I still use it for my in vitro synaptosome assays? A: No, it is highly recommended to discard the compromised aliquot if you require precise quantitative data. The sticky paste is a result of deliquescence—the hygroscopic salt has absorbed enough atmospheric water to dissolve into its own hydration sphere[1]. Because you can no longer determine the exact mass of the active pharmaceutical ingredient (API) versus the mass of the absorbed water, your calculated molarity will be artificially low, skewing your EC50​ and Emax​ values[2].

Q: We are conducting anti-doping excretion studies using GC-MS. How should we store our reference standard solutions to ensure absolute stability? A: For anti-doping applications[3], reference standards must be pristine. Do not store the reconstituted standard in aqueous buffers, as prolonged exposure to water can lead to gradual hydrolysis or microbial contamination. Reconstitute the standard in anhydrous methanol[1], aliquot into single-use glass inserts with PTFE septa, and store at -80°C. Never subject these vials to freeze-thaw cycles.

Q: The powder was accidentally left on the benchtop overnight at room temperature. Is it ruined? A: It depends on the ambient humidity and whether the cap was tightly sealed. If the cap was loose, moisture ingress is guaranteed. If the cap was tightly sealed but the vial was not in a desiccator, check the physical state of the powder. If it remains a free-flowing, white to off-white solid[1], it is likely viable but should be immediately purged with Argon and moved to a -20°C freezer[1]. If it has yellowed, oxidative degradation has occurred, and it must be discarded.

Q: Why does the protocol specify PTFE-lined caps instead of standard rubber or silicone septa? A: Standard rubber and silicone are semi-permeable to atmospheric moisture and oxygen over long periods. PTFE (Polytetrafluoroethylene) provides an impermeable barrier, which is mandatory for maintaining the integrity of the Argon headspace and protecting the hygroscopic amine salt[1] during extended storage at -20°C.

References

  • Title: β ,N,N-Trimethylphenethylamine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem Source: nih.gov URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose - PubMed Source: nih.gov URL: [Link]

Sources

Optimization

Analytical Support Center: Troubleshooting the Quantification of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with quantifying N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with quantifying N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA)—a volatile, tertiary amine designer stimulant frequently encountered in anti-doping and toxicology testing[1].

Below, you will find a diagnostic workflow, deep-dive FAQs explaining the physicochemical causality behind common failures, validated protocols, and consolidated pharmacokinetic data.

Diagnostic Workflow: Resolving Quantification Anomalies

Troubleshooting_Logic Start NN-DMPPA Quantification Anomaly Cat1 Signal Loss During Sample Preparation Start->Cat1 Cat2 Poor Peak Shape in GC-MS Start->Cat2 Cat3 Isobaric Interference in LC-MS/MS Start->Cat3 Root1 Amine Volatilization: Free base evaporates during drying step Cat1->Root1 Root2 Tertiary Amine Inertness: Cannot be derivatized by PFPA/TFAA Cat2->Root2 Root3 Co-elution with Isomers: N,N-dimethylamphetamine shares m/z 164.14 Cat3->Root3 Sol1 Add 1% HCl in MeOH to form non-volatile salt Root1->Sol1 Sol2 Analyze underivatized or switch to LC-MS/MS (ESI+) Root2->Sol2 Sol3 Use Biphenyl/PFP Column for pi-pi separation Root3->Sol3

Diagnostic workflow for resolving NN-DMPPA quantification anomalies in biological matrices.

Expert Troubleshooting & FAQs

Q1: I am experiencing massive, irreproducible signal loss during the liquid-liquid extraction (LLE) evaporation step. What is causing this? The Causality: NN-DMPPA is an aliphatic amine with a basic pKa. During LLE, you must raise the pH of the biological matrix (e.g., urine) to >11 to deprotonate the molecule into its "free base" form, allowing it to partition into the organic solvent. However, as a tertiary amine lacking hydrogen-bond donors, the free base is highly volatile. If you evaporate the organic layer to dryness under nitrogen without intervention, the NN-DMPPA literally co-evaporates into the atmosphere. The Solution: You must trap the amine. Prior to evaporation, add a small volume (e.g., 20 µL) of 1% methanolic HCl to the organic extract. The acid protonates the nitrogen, converting the volatile free base into an ionic, non-volatile hydrochloride salt, preserving your analyte during dry-down.

Q2: My laboratory uses GC-MS with PFPA derivatization for amphetamines. Why does NN-DMPPA show severe peak tailing and poor sensitivity under these exact same conditions? The Causality: Standard anti-doping GC-MS workflows rely on acylating agents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) to derivatize primary and secondary amines, improving their volatility and thermal stability. NN-DMPPA is a tertiary amine (N,N-dimethyl)[2]. It lacks a replaceable hydrogen atom on the nitrogen, making it chemically inert to these acylating agents[1]. Consequently, it enters the GC system underivatized. The exposed polar amine interacts strongly with active silanol groups in the GC liner and column, resulting in severe peak tailing and adsorption losses. The Solution: Either analyze the sample underivatized using a heavily deactivated GC column tailored for basic amines, or migrate the assay to LC-MS/MS, where tertiary amines ionize exceptionally well via Electrospray Ionization (ESI+).

Q3: In LC-MS/MS, I am seeing a double peak or an artificially inflated area for the m/z 164.14 transition. How do I fix this? The Causality: NN-DMPPA (C11H17N) has a monoisotopic mass of 163.136 Da, yielding a protonated precursor ion [M+H]+ at m/z 164.14[2]. This mass is isobaric with other common phenethylamines, most notably N,N-dimethylamphetamine and N-ethylamphetamine[3]. Because these isomers share similar fragmentation pathways (e.g., yielding a tropylium/benzyl cation at m/z 91 or 105), MS/MS alone cannot differentiate them. If you are using a standard C18 column, the purely hydrophobic retention mechanism often fails to resolve these positional isomers, leading to co-elution and inflated quantification. The Solution: Switch your stationary phase. A Pentafluorophenyl (PFP) or Biphenyl column introduces π−π , dipole-dipole, and shape-selective interactions. These phases can recognize the subtle spatial differences between the α -methyl and β -methyl configurations of the isomers, achieving baseline separation.

Quantitative Pharmacokinetic & Analytical Data

To establish realistic calibration ranges and expected physiological concentrations, refer to the following data synthesized from human excretion studies and supplement analyses[1][4].

ParameterValueMatrixAnalytical Platform
Limit of Detection (LOD) 13.9 ng/mLHuman UrineGC-MS
Limit of Quantification (LOQ) 42.2 ng/mLHuman UrineGC-MS
Linear Calibration Range 100 – 7500 ng/mLHuman UrineGC-MS
Max Concentration ( Cmax​ ) 189 – 303 ng/mLHuman UrineGC-MS
Time to Cmax​ ( Tmax​ ) 2 – 3 hoursHuman UrineGC-MS
WADA Detection Window (>50 ng/mL) 22 – 23 hours post-doseHuman UrineGC-MS
Maximum Detectability Up to 46 hours post-doseHuman UrineGC-MS
Typical Supplement Contamination 121.7 µg/gNOXPUMP PowderGC-MS / LC-MS

Self-Validating Experimental Protocols

A robust assay must continuously prove its own reliability. The following protocols incorporate built-in validation nodes to monitor extraction efficiency and matrix effects in real-time.

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE) for Volatile Amines

Objective: Extract NN-DMPPA from biological matrices while preventing volatilization and monitoring absolute recovery.

  • Sample Aliquoting: Transfer 2.0 mL of biological matrix (urine or plasma) into a silanized glass centrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Amphetamine-d5 at 1 µg/mL).

    • Self-Validation Node 1: The absolute peak area of the SIL-IS will be monitored across all samples. A variance of >15% from the median indicates a specific extraction failure or severe matrix suppression in that individual sample.

  • Alkalinization: Add 1.0 mL of 1 M NaOH. Vortex briefly. This raises the pH > 11, ensuring the tertiary amine is fully deprotonated (free base form).

  • Extraction: Add 5.0 mL of Methyl tert-butyl ether (MTBE). Cap and mix on a rotary shaker for 10 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Analyte Trapping (Critical Step): Add 20 µL of 1% HCl in Methanol to the organic extract. Vortex for 5 seconds. This converts the free base into a non-volatile hydrochloride salt.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid).

Protocol B: Isomer-Resolving LC-MS/MS Quantification

Objective: Quantify NN-DMPPA without isobaric interference from N,N-dimethylamphetamine.

  • Chromatographic Setup:

    • Column: Biphenyl or PFP column (100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile to maximize π−π interactions on the Biphenyl/PFP phase).

  • Gradient Elution:

    • 0.0 – 1.0 min: Hold at 5% B.

    • 1.0 – 6.0 min: Linear ramp to 60% B.

    • 6.0 – 6.1 min: Ramp to 95% B (Column wash).

    • 6.1 – 8.0 min: Hold at 95% B.

    • 8.0 – 8.1 min: Return to 5% B.

    • 8.1 – 10.0 min: Re-equilibration.

  • Mass Spectrometry (ESI+):

    • Ionization: Electrospray Ionization in Positive mode.

    • Transitions (SRM): Monitor the protonated precursor m/z 164.1.

      • Quantifier Transition: m/z 164.1 58.1 (Dimethyliminium ion).

      • Qualifier Transition: m/z 164.1 105.1 (Phenethyl fragment).

  • Self-Validation Node 2 (Matrix Effect Check): Post-column infusion. Infuse a neat standard of NN-DMPPA at 10 ng/mL continuously into the MS while injecting a blank matrix extract from Protocol A. A drop in the baseline signal at the retention time of NN-DMPPA confirms ion suppression, dictating the need for a higher dilution factor or a stronger SIL-IS.

References

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose - PubMed. National Institutes of Health (NIH).
  • National Center for Biotechnology Information. N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem. National Institutes of Health (NIH).
  • Walpurgis, K., Thomas, A., Geyer, H., Mareck, U., & Thevis, M. (2020). Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. National Institutes of Health (NIH).
  • Kwiatkowska, D., Wójtowicz, M., Jarek, A., Goebel, C., Turek-Lepa, E., Pokrywka, A., ... & Kazlauskas, R. (2015). N,N-dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement - PubMed. National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: Method Refinement for Robust N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide to address the critical analytical bottlenecks associated with N,N-Dimethyl-2-phenylpropan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide to address the critical analytical bottlenecks associated with N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride (NN-DMPPA HCl) .

Originally identified as a designer stimulant in sports doping and adulterated nutritional supplements[1], NN-DMPPA presents unique challenges due to its aliphatic tertiary amine structure. This guide bypasses generic advice, focusing instead on the chemical causality behind matrix effects, chromatographic anomalies, and ionization suppression to ensure your methodologies are legally defensible and scientifically rigorous.

Section 1: Sample Preparation & Extraction FAQs

Q: Why am I seeing erratic, low recovery rates (<50%) when extracting NN-DMPPA from complex supplement matrices using standard Liquid-Liquid Extraction (LLE)? A: Low recovery of NN-DMPPA is fundamentally a pH-dependent partitioning failure. NN-DMPPA is an aliphatic tertiary amine. If your sample matrix is not sufficiently alkalinized, the amine remains protonated (hydrophilic) and will not partition effectively into the organic phase.

  • Causality & Fix: Adjust the sample pH to at least 10.5 using a strong carbonate buffer or 1M NaOH prior to extraction. This forces the tertiary amine into its fully deprotonated, lipophilic "free base" form. Utilize a moderately polar organic solvent like methyl tert-butyl ether (MTBE); it provides superior solvation for the free base while leaving polar matrix interferents trapped in the aqueous layer.

Q: My Solid-Phase Extraction (SPE) yields dirty extracts with high ion suppression in the mass spectrometer. How can I refine this? A: Standard reversed-phase (C18) SPE is inadequate for pre-workout supplements because it indiscriminately co-extracts lipophilic interferents (e.g., flavoring agents, plant sterols) alongside your analyte.

  • Causality & Fix: Transition to a Mixed-Mode Cation Exchange (MCX) cartridge. Because NN-DMPPA is a basic amine, it will bind tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions when loaded at an acidic pH. This allows you to wash the cartridge with 100% methanol to strip away neutral and acidic lipophilic interferences. You then elute strictly with a high-pH solvent (5% ammonium hydroxide in methanol) to neutralize the ionic bond and release the highly purified target analyte.

Section 2: Chromatographic Separation (LC-MS/MS & GC-MS) FAQs

Q: I am experiencing severe peak tailing for NN-DMPPA in reversed-phase UHPLC. How do I achieve symmetrical peaks? A: Peak tailing for basic tertiary amines on silica-based C18 columns is caused by secondary cation-exchange interactions between the protonated amine and residual acidic silanol groups on the stationary phase.

  • Causality & Fix: You must mask these active silanol sites. Refine your mobile phase by incorporating a volatile ion-pairing buffer, such as 10 mM ammonium formate with 0.1% formic acid. The ammonium ions competitively bind to the silanol active sites, preventing the NN-DMPPA from interacting with them. Alternatively, utilize a superficially porous particle (SPP) column specifically end-capped for basic compounds.

Q: Can I analyze NN-DMPPA via GC-MS without derivatization? A: Yes, but it requires specialized hardware preparation. Because NN-DMPPA is a tertiary amine, it lacks a replaceable hydrogen, meaning standard silylation reagents (like MSTFA) will not react with it.

  • Causality & Fix: Analyzing the underivatized free base via GC-MS often leads to thermal degradation and active-site adsorption in the inlet. If GC-MS is mandatory for orthogonal confirmation[1], you must use a heavily deactivated, base-treated inlet liner and a high-polarity amine-specific capillary column. Keep the injection port at a moderate temperature (220°C) to prevent thermal cleavage of the aliphatic chain.

Section 3: Mass Spectrometry Detection & Quantification FAQs

Q: What are the optimal MRM transitions for NN-DMPPA in ESI+ mode, and why am I losing sensitivity at higher collision energies? A: NN-DMPPA (C₁₁H₁₇N) has an exact mass of 163.1361. In Electrospray Ionization (ESI+), it readily forms the [M+H]⁺ precursor ion at m/z 164.1.

  • Causality & Fix: The most abundant product ion is m/z 58.1, generated by the alpha-cleavage of the dimethylamine group ([CH₂=N(CH₃)₂]⁺). Because this is a low-mass fragment, applying excessive Collision Energy (CE) causes secondary fragmentation (scattering) of the m/z 58 ion, drastically reducing your signal-to-noise ratio. Optimize the CE to a moderate level (e.g., 15–20 eV) for the 164.1 → 58.1 quantifier transition.

Data Presentation: Quantitative Method Comparison

The following table summarizes the refined parameters for analyzing NN-DMPPA across the two primary analytical platforms used in anti-doping and forensic laboratories.

Analytical ParameterUHPLC-MS/MS (Primary Method)GC-MS (Orthogonal Confirmation)
Ionization Source Electrospray Ionization (ESI+)Electron Impact (EI, 70 eV)
Analyte State Protonated Salt ([M+H]⁺)Free Base (Volatile)
Primary Transitions / Ions m/z 164.1 → 58.1 (Quantifier)m/z 164.1 → 91.1 (Qualifier)m/z 58 (Base peak, 100%)m/z 105, 163 (M⁺)
Optimal Collision Energy 18 eV (for m/z 58.1)N/A (Standard 70 eV EI)
Limit of Detection (LOD) 0.1 ng/mL5.0 ng/mL
Matrix Effect Susceptibility Moderate (Requires IS correction)Low (Post-extraction)

Experimental Protocols: Self-Validating MCX & LC-MS/MS Workflow

This protocol utilizes a self-validating mechanism to ensure extraction integrity. If the protocol fails, the diagnostic checkpoints will immediately isolate the point of failure.

Phase 1: Mixed-Mode Cation Exchange (MCX) Extraction

  • Sample Aliquoting & Spiking: Transfer 1.0 mL of urine (or 1.0 g of homogenized supplement dissolved in 10 mL water) into a centrifuge tube. Spike with 10 µL of NN-DMPPA-d6 internal standard (100 ng/mL).

  • Acidification: Add 1.0 mL of 2% formic acid in water. (Causality: Forces the tertiary amine into a fully protonated state for ionic binding).

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1.0 mL methanol, followed by 1.0 mL of 2% formic acid.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Diagnostic Washing:

    • Wash 1: 1.0 mL of 2% formic acid (removes aqueous interferents).

    • Wash 2: 1.0 mL of 100% methanol (removes neutral/acidic lipophilic interferents).

    • Self-Validation Checkpoint: Analyze a fraction of Wash 2 via LC-MS. If NN-DMPPA is detected here, your initial acidification step failed, and the analyte did not bind to the sorbent.

  • Elution: Elute the target analyte with 1.0 mL of 5% ammonium hydroxide in methanol. (Causality: The high pH neutralizes the analyte, breaking the ionic bond and releasing it).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC-MS/MS Analysis

  • Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: (A) Water + 10 mM ammonium formate + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Mandatory Visualization: Analytical Workflow

Workflow Sample Urine / Supplement Sample (Spiked with IS) Acidification Acidification (pH < 3) Protonates Tertiary Amine Sample->Acidification Extraction Mixed-Mode Cation Exchange (MCX SPE Cartridge) Acidification->Extraction Ionic Binding Wash 100% Methanol Wash (Removes Neutral Interferents) Extraction->Wash Matrix Cleanup Elution Basic Elution (5% NH4OH) Neutralizes & Releases Analyte Wash->Elution Self-Validation Point LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Elution->LCMS Reconstitution & Injection Data Data Processing & Quantification LCMS->Data m/z 164.1 -> 58.1

Analytical workflow for NN-DMPPA extraction and LC-MS/MS quantification.

References

  • Kwiatkowska, D., Wójtowicz, M., Jarek, A., et al. (2015). N,N-dimethyl-2-phenylpropan-1-amine—new designer agent found in athlete urine and nutritional supplement. Drug Testing and Analysis, 7(4), 331–335. URL: [Link]

  • Walpurgis, K., Thomas, A., Geyer, H., Mareck, U., & Thevis, M. (2020). Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. Foods, 9(8), 1012. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Blind Spots in Designer Stimulant Screening: A Comparison Guide on the Cross-Reactivity of N,N-Dimethyl-2-phenylpropan-1-amine with Amphetamine Immunoassays

Executive Summary: The Designer Stimulant Challenge N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β,N,N-trimethylphenethylamine) is a potent monoamine releasing agent and designer stimulant[1]. Recently, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Designer Stimulant Challenge

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β,N,N-trimethylphenethylamine) is a potent monoamine releasing agent and designer stimulant[1]. Recently, it has been identified as an undeclared adulterant in pre-workout dietary supplements such as NOXPUMP, leading to adverse analytical findings in routine anti-doping controls[2],[3].

Because NN-DMPPA is explicitly prohibited in-competition by the World Anti-Doping Agency (WADA)[2], accurate detection is paramount. However, the reliance on high-throughput immunoassay screening presents a critical vulnerability. Dietary supplement contamination with novel phenethylamines routinely causes false negatives in standard screening protocols[4]. This guide objectively compares the cross-reactivity of NN-DMPPA across major commercial amphetamine immunoassays and contrasts their performance with definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Causality: Why Immunoassays Fail to Detect NN-DMPPA

To understand the analytical failure of immunoassays, we must examine the structural pharmacology of the target. Standard commercial amphetamine immunoassays—such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA)—are engineered to detect α-methylphenethylamines (e.g., d-amphetamine and d-methamphetamine). The paratope of these diagnostic antibodies relies heavily on hydrogen bonding with a primary or secondary amine, as well as steric alignment with the α-methyl group.

NN-DMPPA deviates from this pharmacophore in two critical ways[1]:

  • Positional Isomerism: The methyl group is located on the β-carbon rather than the α-carbon.

  • Tertiary Amine: The nitrogen atom is heavily alkylated (N,N-dimethyl), eliminating essential hydrogen-bond donors.

This combination creates massive steric hindrance. The bulky N,N-dimethyl group prevents the analyte from entering the antibody's binding pocket, while the lack of N-H bonds prevents the formation of stabilizing hydrogen bonds. Consequently, the binding affinity drops by orders of magnitude, rendering the immunoassay functionally blind to this specific molecule.

G cluster_0 Target Analyte (Methamphetamine) cluster_1 Designer Drug (NN-DMPPA) A Secondary Amine (Alpha-Methyl) B Antibody Binding Pocket (High Affinity) A->B Favorable Fit C Tertiary Amine (Beta-Methyl) D Antibody Binding Pocket (Steric Clash) C->D Binding Prevented

Steric hindrance prevents NN-DMPPA recognition by standard amphetamine immunoassay antibodies.

Comparative Performance Analysis

The table below summarizes the quantitative cross-reactivity of NN-DMPPA across different analytical platforms. Because NN-DMPPA lacks the primary/secondary amine structure, it exhibits negligible cross-reactivity (< 0.1%) on all standard immunoassay platforms.

Table 1: Cross-Reactivity of NN-DMPPA vs. Target Analytes

Assay PlatformTarget Analyte(s)NN-DMPPA Cross-Reactivity (%)Apparent Concentration at 10,000 ng/mL SpikeDefinitive Detection Limit (ng/mL)
EMIT II Plus (Amphetamines)d-Amphetamine / d-Methamphetamine< 0.1%Negative (< 10 ng/mL)500 / 1000 (Cutoff)
CEDIA DAU (Amphetamine)d-Amphetamine / MDMA< 0.1%Negative (< 10 ng/mL)500 (Cutoff)
KIMS (Amphetamines II)d-Amphetamine / d-Methamphetamine< 0.1%Negative (< 10 ng/mL)500 (Cutoff)
LC-MS/MS (Reference Method)NN-DMPPA (Targeted MRM)100% (Direct) 10,000 ng/mL 1.0 (LOD)

Interpretation: An athlete consuming a supplement tainted with NN-DMPPA could excrete urine concentrations well over 1,000 ng/mL[2]. On an EMIT or CEDIA screen, this sample would read as a true negative. Only orthogonal techniques like LC-MS/MS or GC-MS can detect the compound[3].

Self-Validating Experimental Protocol

To objectively evaluate this analytical blind spot in your own laboratory, we recommend the following self-validating experimental workflow. By running a parallel positive control (d-amphetamine) and orthogonally confirming the spiked concentrations via LC-MS/MS, this protocol proves the immunoassay is functional while verifying the exact concentration of the "invisible" analyte. This ensures the calculated cross-reactivity is a true artifact of antibody specificity, not sample degradation.

Step-by-Step Methodology
  • Matrix Preparation: Obtain pooled, drug-free human urine. Verify the absence of endogenous sympathomimetic amines via LC-MS/MS.

  • Standard Spiking (The Challenge):

    • Spike the blank matrix with certified reference material (CRM) of NN-DMPPA at supratherapeutic concentrations: 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

    • Self-Validation Control: Spike a separate aliquot with 1,000 ng/mL of d-amphetamine to confirm assay calibration.

  • Immunoassay Interrogation: Aliquot the spiked samples and run them on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU or Roche cobas) using manufacturer-calibrated EMIT II Plus and CEDIA DAU reagents. Record the quantitative apparent concentration.

  • Orthogonal Confirmation (LC-MS/MS):

    • Extract the remaining aliquots using Supported Liquid Extraction (SLE).

    • Separate on a biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) using a water/acetonitrile gradient with 0.1% formic acid.

    • Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). For NN-DMPPA, monitor the transitions m/z 164.1 → 119.1 and m/z 164.1 → 91.1.

  • Data Synthesis: Calculate the cross-reactivity using the formula: % Cross-Reactivity = (Apparent Immunoassay Concentration / LC-MS/MS Confirmed Concentration) × 100

Workflow N1 1. Urine Sample Collection (Blank Matrix) N2 2. Spike with NN-DMPPA (1,000 - 100,000 ng/mL) N1->N2 N3 3. Aliquot Distribution N2->N3 N4 4a. Immunoassay Screening (EMIT, CEDIA, KIMS) N3->N4 Aliquot A N5 4b. LC-MS/MS Confirmation (Definitive Quantitation) N3->N5 Aliquot B N6 5. Calculate % Cross-Reactivity (Apparent Conc. / Target Conc.) N4->N6 Immunoassay Data N5->N6 LC-MS/MS Data

Self-validating experimental workflow for assessing immunoassay cross-reactivity vs. LC-MS/MS.

Strategic Recommendations

The structural divergence of NN-DMPPA from traditional amphetamines highlights a critical flaw in relying solely on immunoassay screens for WADA or forensic compliance. Because the tertiary amine and β-methyl group completely abolish antibody recognition, laboratories must adopt High-Resolution Mass Spectrometry (HRMS) or targeted LC-MS/MS panels as primary screening tools when dietary supplement adulteration or designer drug use is suspected.

References

  • β,N,N-Trimethylphenethylamine - Wikipedia. Source: Wikipedia. URL:[Link]

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Source: PubMed. URL:[Link]

  • N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. Source: PubMed. URL:[Link]

  • Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. Source: PubMed Central (PMC). URL:[Link]

Sources

Comparative

"comparative study of N,N-Dimethyl-2-phenylpropan-1-amine and methamphetamine effects"

Executive Summary The structural manipulation of phenethylamine scaffolds yields drastically different pharmacological profiles, profoundly impacting both therapeutic potential and toxicological risk. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural manipulation of phenethylamine scaffolds yields drastically different pharmacological profiles, profoundly impacting both therapeutic potential and toxicological risk. This guide provides an objective, data-driven comparative analysis between Methamphetamine (N-methyl-1-phenylpropan-2-amine), a classical and potent monoamine releasing agent, and N,N-Dimethyl-2-phenylpropan-1-amine (N,N-DMPPA), a designer adulterant frequently identified in sports supplements[1][2].

While methamphetamine acts as a potent substrate at both the dopamine transporter (DAT) and norepinephrine transporter (NET), driving profound central nervous system (CNS) stimulation and cardiovascular toxicity, N,N-DMPPA exhibits a highly divergent profile. By shifting the alkyl methyl group to the beta-carbon and adding N,N-dimethylation, N,N-DMPPA loses DAT affinity entirely, functioning solely as a weak, partial substrate at peripheral NETs[1]. This comparison highlights critical structure-activity relationships (SAR) and outlines the rigorous experimental methodologies required to differentiate central reward mechanisms from peripheral cardiovascular liabilities.

Structural and Pharmacological Profiling

The pharmacological divergence between these two compounds is rooted in their interaction with presynaptic monoamine transporters. Methamphetamine readily enters the presynaptic terminal via DAT and NET, disrupting vesicular monoamine transporter 2 (VMAT2) and reversing the transporter gradient to cause massive neurotransmitter efflux[1].

Conversely, N,N-DMPPA lacks the structural conformation required for DAT binding. In vitro synaptosomal assays reveal that N,N-DMPPA is inactive at dopamine transporters but retains partial efficacy (Emax = 67%) at norepinephrine transporters with a significantly lower potency (EC50 = 1,337 nM) compared to methamphetamine[1][3].

Quantitative Pharmacodynamic Comparison
Pharmacological ParameterMethamphetamineN,N-Dimethyl-2-phenylpropan-1-amine (DMPPA)
Chemical Classification Secondary Amine ( α -methylphenethylamine)Tertiary Amine ( β -methylphenethylamine)
PubChem CID 120665295[4]
DAT Releasing Potency (EC50) ~24 nM (Potent Substrate)Inactive (>10,000 nM)[1]
NET Releasing Potency (EC50) ~12 nM (Potent Substrate)1,337 nM (Weak Substrate)[1][3]
NET Maximal Efficacy (Emax) ~100% (Full Releaser)67% (Partial Releaser)[3]
Blood Pressure (In Vivo) Significant Dose-Dependent IncreaseModerate Increase[1]
Heart Rate (In Vivo) Significant TachycardiaNo Significant Effect[1]
Locomotor Activity (In Vivo) Hyperactivity / SensitizationNo Significant Effect[1][3]

Mechanistic Pathways

The following diagram illustrates the divergent signaling and physiological outcomes resulting from the specific transporter affinities of both compounds.

Pathway METH Methamphetamine (Potent DAT/NET Releaser) DAT Dopamine Transporter (DAT) Central Nervous System METH->DAT High Affinity NET Norepinephrine Transporter (NET) Peripheral Sympathetic METH->NET High Affinity DMPPA N,N-DMPPA (Weak NET Substrate) DMPPA->DAT Inactive DMPPA->NET Weak Affinity Loco Locomotor Activation & Reward Pathways DAT->Loco CV Cardiovascular Effects (Elevated Blood Pressure) NET->CV

Fig 1: Differential monoamine transporter targeting by Methamphetamine and N,N-DMPPA.

Experimental Methodologies

To accurately characterize these compounds, researchers must employ self-validating experimental designs that distinguish between simple reuptake inhibition and substrate-mediated release, as well as isolate central behavioral effects from peripheral hemodynamics.

Protocol 1: Synaptosomal Monoamine Release Assay (In Vitro)

Causality & Rationale: Unlike simple cell-line uptake assays, isolated rat brain synaptosomes preserve the intact presynaptic terminal machinery, including the critical Na+/K+ ATPase gradient and endogenous VMAT2 pools. This allows us to definitively measure efflux (reverse transport) rather than just the blockade of uptake, which is essential for classifying compounds as substrate-type releasers like methamphetamine[1].

Self-Validating System: This protocol utilizes a parallel control well treated with a selective reuptake inhibitor (e.g., GBR12909 for DAT). If the test compound is a true releaser, it will induce tritium efflux that is blocked by the reuptake inhibitor (which seals the transporter pore). If the baseline efflux is not blocked, the data is flagged for passive membrane leakage (non-specific toxicity).

Workflow S1 1. Tissue Isolation (Rat Brain Striatum) S2 2. Homogenization & Centrifugation S1->S2 S3 3. Synaptosome Fractionation S2->S3 S4 4. Tritiated Monoamine Loading ([3H]DA/[3H]NE) S3->S4 S5 5. Drug Incubation & Efflux Measurement S4->S5

Fig 2: Synaptosomal monoamine release assay workflow for transporter substrate validation.

Step-by-Step Methodology:

  • Tissue Preparation: Rapidly dissect the striatum (for DAT) and prefrontal cortex (for NET) from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose to maintain osmotic balance and prevent premature vesicular lysis.

  • Fractionation: Centrifuge at 1,000 × g for 10 mins to remove debris. Centrifuge the supernatant at 12,000 × g for 20 mins to isolate the P2 synaptosomal pellet. Resuspend in Krebs-phosphate buffer.

  • Isotope Loading: Incubate synaptosomes with 9 nM [3H]dopamine or [3H]norepinephrine for 30 minutes at 37°C to load the cytosolic and vesicular pools.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular, unbound tritium.

  • Drug Incubation: Expose the loaded synaptosomes to varying concentrations of Methamphetamine or N,N-DMPPA (1 nM to 10,000 nM) for 15 minutes.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify the remaining intracellular radioactivity using liquid scintillation counting. Calculate efflux as a percentage of total loaded tritium.

Protocol 2: In Vivo Telemetry for Hemodynamic Assessment

Causality & Rationale: Traditional tethered blood pressure monitoring induces acute handling stress, elevating baseline catecholamines and masking the subtle peripheral effects of weak substrates like N,N-DMPPA. Surgically implanted biotelemetry allows for the continuous acquisition of blood pressure (BP), heart rate (HR), and locomotor activity in conscious, freely moving animals[1].

Self-Validating System: The study must employ a Latin-square crossover design. Each animal receives both the vehicle and the test compounds on alternating days. This ensures every subject acts as its own internal baseline control, validating that hemodynamic shifts are drug-induced rather than artifacts of circadian variation.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant a telemetry transmitter (e.g., Data Sciences International) into the peritoneal cavity of the rat. Insert the pressure catheter into the descending aorta.

  • Recovery: Allow a 7-day minimum recovery period until normal circadian rhythms of BP and HR are re-established.

  • Baseline Acquisition: Record baseline parameters for 2 hours prior to any intervention.

  • Administration: Administer Methamphetamine (e.g., 1-3 mg/kg) or N,N-DMPPA (e.g., 3-10 mg/kg) via intraperitoneal (i.p.) injection.

  • Data Collection: Continuously record Mean Arterial Pressure (MAP), HR, and locomotor activity in 5-minute bins for 4 hours post-injection.

  • Receptor Antagonism (Optional Validation): To confirm the peripheral NET mechanism of N,N-DMPPA, pre-treat a cohort with the α -adrenergic antagonist prazosin. A successful blockade of the hypertensive response validates the peripheral sympathomimetic pathway[1].

Toxicological and Regulatory Implications

The comparative data reveals a deceptive toxicological profile for N,N-DMPPA. Because it lacks DAT affinity, it does not produce the locomotor activation, euphoria, or tachycardia typically associated with methamphetamine[1]. Consequently, athletes or consumers taking dietary supplements adulterated with N,N-DMPPA may consume dangerously high doses without experiencing the standard CNS "warning signs" of overstimulation[2][5].

However, its activity at peripheral NETs still drives measurable increases in blood pressure[1]. This silent hypertensive effect poses a significant cardiovascular risk, particularly during strenuous exercise. Due to these liabilities, N,N-DMPPA is strictly prohibited in-competition by the World Anti-Doping Agency (WADA), and rigorous GC-MS urinary excretion protocols have been established to detect its presence up to 46 hours post-ingestion[5].

References

  • Schindler, C.W., et al. "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics, 2019. Available at:[Link]

  • Wójtowicz, M., et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Drug Testing and Analysis, 2016. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem, 2024. Available at:[Link]

  • Walpurgis, K., et al. "Dietary Supplement and Food Contaminations and Their Implications for Doping Controls." Foods (MDPI), 2020. Available at:[Link]

Sources

Validation

Comparative Guide to the Validation of Analytical Methods for N,N-Dimethyl-2-phenylpropan-1-amine in Blood

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N,N-Dimethyl-2-phenylpropan-1-amine, a designer stimulant, in whole blood. Designed for researchers, forensic toxic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N,N-Dimethyl-2-phenylpropan-1-amine, a designer stimulant, in whole blood. Designed for researchers, forensic toxicologists, and drug development professionals, this document delves into the nuances of method selection, validation, and application, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a designer stimulant that poses a significant challenge for clinical and forensic toxicology laboratories.[1] Its detection and accurate quantification in complex biological matrices like blood are critical for both clinical diagnostics and anti-doping controls.[1] The development of robust, reliable, and validated analytical methods is paramount to ensure that the data generated can withstand rigorous scientific and legal scrutiny. Validating an analytical method is the process of demonstrating that it is suitable for its intended purpose, ensuring data reliability for regulatory submissions and clinical decision-making.[2][3][4]

This guide will compare two predominant, powerful techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison will be framed within the context of internationally recognized validation guidelines.

The Bedrock of Trust: Regulatory Validation Frameworks

Before comparing instrumental techniques, it is crucial to understand the regulatory landscape that governs bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines to ensure that analytical data is reliable and reproducible.[2][5][6] These guidelines, including the comprehensive ICH M10 guideline, form the basis for the validation parameters discussed in this guide.[5][7]

Key validation parameters stipulated by these agencies include:

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[3]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[3]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions.

Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of scientific integrity, ensuring that the generated data is trustworthy and defensible.[2][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. For amphetamine-type substances, it often requires a derivatization step to improve chromatographic properties and thermal stability.[8][9]

The "Why": Causality in the GC-MS Workflow

The choice of a GC-MS method is often driven by its high chromatographic resolution and the extensive, standardized mass spectral libraries available for compound identification. The derivatization step, commonly using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is critical.[8][10] It converts the polar amine group into a less polar, more volatile derivative, leading to sharper peaks and improved sensitivity during gas chromatographic separation. Sample preparation, typically involving Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is designed to isolate the analyte from the complex blood matrix and concentrate it prior to analysis.[8][10]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of whole blood, add an appropriate internal standard (e.g., N-methylbenzylamine or a deuterated analog).[10]
  • Add 1 mL of a basic solution (e.g., 5 M Sodium Hydroxide) to deprotonate the amine, making it more soluble in organic solvents.[10]
  • Add 5 mL of an extraction solvent (e.g., a mixture of chloroform and ethyl acetate).[8]
  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.[8]
  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[10]
  • Cap the vial and heat at 70°C for 30 minutes.
  • Evaporate the derivatizing agent and solvent to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

3. GC-MS Analysis:

  • Injection: 1 µL of the derivatized sample is injected into the GC.
  • Column: A non-polar capillary column (e.g., HP-5MS or equivalent).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.[10][11]
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Whole Blood Sample + Internal Standard alkalinize 2. Alkalinize (e.g., NaOH) start->alkalinize lle 3. Liquid-Liquid Extraction (Organic Solvent) alkalinize->lle separate 4. Centrifuge & Separate Organic Layer lle->separate evap1 5. Evaporate to Dryness separate->evap1 derivatize 6. Add Reagent (e.g., TFAA) & Heat evap1->derivatize evap2 7. Evaporate to Dryness derivatize->evap2 reconstitute 8. Reconstitute in Solvent evap2->reconstitute gcms 9. GC-MS Analysis (SIM) reconstitute->gcms

Caption: GC-MS workflow for N,N-Dimethyl-2-phenylpropan-1-amine analysis in blood.

Performance Data: GC-MS Validation Parameters
ParameterTypical PerformanceSource(s)
Limit of Detection (LOD) 0.1 - 15 ng/mL[10]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[1][10]
Linearity (r²) > 0.99[10]
Intra-day Precision (%RSD) < 10%[10]
Inter-day Precision (%RSD) < 15%[10]
Accuracy/Recovery 80 - 90%[10]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard in many bioanalytical laboratories due to its high sensitivity, specificity, and throughput, often without the need for derivatization.[12][13]

The "Why": Causality in the LC-MS/MS Workflow

The primary advantage of LC-MS/MS is its exceptional selectivity, achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This specificity often allows for simpler sample preparation procedures, such as "dilute-and-shoot" or straightforward protein precipitation, which significantly reduces sample turnaround time.[14][15] The liquid chromatography step separates the analyte from matrix components before it enters the mass spectrometer, minimizing ion suppression and ensuring reliable quantification. The use of a stable isotope-labeled internal standard is crucial to correct for any matrix effects and variations in instrument response.[16]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of whole blood, add 20 µL of an internal standard solution (e.g., methamphetamine-d5).[17][18]
  • Add 300 µL of acetonitrile to precipitate proteins.[19]
  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.[19]
  • The supernatant can be directly injected, or for cleaner extracts, subjected to Solid-Phase Extraction (SPE).
  • SPE (Optional but Recommended):
  • Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) with methanol and a buffer (e.g., phosphate buffer pH 6.0).[20]
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 0.1 M HCl and then methanol to remove interferences.[20]
  • Elute the analyte with a basic organic mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).[20]
  • Evaporate the eluate and reconstitute in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Injection: 5-10 µL of the prepared sample.
  • LC Column: A C18 or PFP (pentafluorophenyl) column for good retention of polar compounds.[20]
  • Mobile Phase: A gradient elution using a mixture of ammonium formate buffer and acetonitrile.[17]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode.
  • MRM Transitions: At least two specific precursor-product ion transitions are monitored for the analyte and one for the internal standard to ensure confident identification and quantification.
Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis start 1. Whole Blood Sample + Internal Standard ppt 2. Protein Precipitation (Acetonitrile) start->ppt centrifuge 3. Centrifuge ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe 5. Solid-Phase Extraction (SPE) supernatant->spe Recommended lcmsms 8. LC-MS/MS Analysis (MRM) supernatant->lcmsms Direct Injection evap 6. Evaporate Eluate spe->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute reconstitute->lcmsms

Caption: LC-MS/MS workflow for N,N-Dimethyl-2-phenylpropan-1-amine analysis in blood.

Performance Data: LC-MS/MS Validation Parameters
ParameterTypical PerformanceSource(s)
Limit of Detection (LOD) 0.05 - 0.5 µg/L (ng/mL)[17]
Limit of Quantification (LOQ) 0.1 - 2.5 µg/L (ng/mL)[12][17]
Linearity (r²) > 0.995[12][17]
Intra-day Precision (%RSD) < 11.2%[17]
Inter-day Precision (%RSD) < 11.2%[17]
Accuracy/Bias Within ±15%[17]

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by highly specific mass-based detection.
Sample Prep More intensive; typically requires LLE/SPE and mandatory chemical derivatization.[8][10]More flexible; can range from simple protein precipitation to SPE. No derivatization needed.[14][15]
Sensitivity Good, typically in the low ng/mL range.[10]Excellent, often reaching sub-ng/mL (pg/mL) levels.[17]
Specificity High, especially in SIM mode.Extremely high due to MRM transitions, considered the gold standard.
Throughput Lower, due to longer run times and more complex sample preparation.Higher, enabled by faster chromatography and simpler sample prep.[17]
Cost Generally lower initial instrument cost.Higher initial instrument cost.
Robustness Very robust and well-established technology.Highly robust, though more susceptible to matrix effects if sample cleanup is poor.

Conclusion and Expert Recommendation

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the validated analysis of N,N-Dimethyl-2-phenylpropan-1-amine in blood. The choice between them depends on the specific needs of the laboratory.

GC-MS remains a viable and cost-effective option, particularly for laboratories with existing infrastructure and expertise in the technique. It is a workhorse method that delivers reliable, defensible data, though at the cost of lower sample throughput.

LC-MS/MS is the superior choice for high-throughput laboratories requiring the utmost sensitivity and specificity. The ability to often bypass derivatization and simplify sample preparation provides a significant advantage in turnaround time and operational efficiency.[12][17] For clinical and forensic toxicology labs processing a large number of samples, the higher initial investment in LC-MS/MS is often justified by its superior performance and long-term efficiency.

Ultimately, regardless of the chosen platform, the foundation of any reliable analysis is a comprehensive and rigorous method validation that adheres to established international guidelines.[2][5] This ensures that the data generated is not only scientifically sound but also meets the stringent requirements for clinical and forensic applications.

References

  • FDA issues final guidance on bioanalytical method validation. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Pipette tip solid-phase extraction and gas chromatography - mass spectrometry for the determination of methamphetamine and amphetamine in human whole blood. (2007). Analytical and Bioanalytical Chemistry. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). American Pharmacists Association. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. (2009). Analytical and Bioanalytical Chemistry. [Link]

  • ICH guideline M10 on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. (2018). Journal of Analytical Methods in Chemistry. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. [Link]

  • Rapid Analysis of Amphetamines in Blood Using Head Space-Solid Phase Microextraction and Selected Ion Monitoring. (2001). Journal of Health Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2020). Journal of Taibah University Medical Sciences. [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2008). The Open Forensic Science Journal. [Link]

  • Quantitative analysis of stimulants in whole blood using an evaporation free precipitation salt assisted liquid-liquid extraction (SALLE) sample preparation approach. (2025). Journal of Analytical Toxicology. [Link]

  • Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants and new synthetic cathinones in meconium. (2019). Journal of Chromatography B. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (2018). Agilent Technologies. [Link]

  • Screening, Identification, and Quantitation of Drugs of Abuse in Human Whole Blood by LC/Q-TOF and LC/MS/MS. Agilent Technologies. [Link]

  • Analysis of Pyrolysis Products of Dimethylamphetamine. (2001). Journal of Analytical Toxicology. [Link]

  • DRUGS OF ABUSE IN WHOLE BLOOD BY LC-MS/MS. Eureka Lab Division. [Link]

  • A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • A rapid and convenient LC/MS method for routine identification of methamphetamine/dimethylamphetamine and their metabolites in urine. (2007). Journal of Chromatography B. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2025). Journal of Analytical Toxicology. [Link]

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. (2016). Analytical and Bioanalytical Chemistry. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). Molecules. [Link]

Sources

Comparative

Analytical Comparison Guide: Differentiating N,N-Dimethyl-2-phenylpropan-1-amine from its Isomers via MS/MS

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical bottleneck of resolving positional and structural isomers in complex biological matrices. Recently, the designer stimulant N,N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical bottleneck of resolving positional and structural isomers in complex biological matrices. Recently, the designer stimulant N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA)—a β-methylphenethylamine (BMPEA) derivative—has emerged as an adulterant in sports supplements and athlete urine [1]. Pharmacologically, these BMPEA analogs act at peripheral norepinephrine transporters, raising severe cardiovascular concerns and prompting strict anti-doping regulations [3].

The core analytical challenge is that NN-DMPPA shares the exact molecular formula (C₁₁H₁₇N) and monoisotopic mass (163.1361 Da) with heavily regulated α-methylphenethylamines, such as N,N-dimethylamphetamine and N-ethylamphetamine. High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate these compounds because their precursor ions ([M+H]⁺ = 164.14) are identical.

In this guide, we will objectively compare the fragmentation mechanics of these isomers and establish a self-validating UHPLC-MS/MS workflow to achieve unambiguous identification.

The Mechanistic Causality of Isomer Differentiation

To distinguish these isomers, we must rely on the physics of Collision-Induced Dissociation (CID) within a tandem mass spectrometer (MS/MS). The position of the methyl group on the aliphatic chain fundamentally alters the molecule's weakest bonds, dictating the fragmentation pathway [4].

For phenethylamines, the dominant CID mechanism is α-cleavage (cleavage of the Cα–Cβ bond relative to the aromatic ring).

  • α-Methylphenethylamines (e.g., N,N-Dimethylamphetamine): The amine group is attached to the α-carbon, which also bears a methyl group. When the Cα–Cβ bond breaks, the resulting nitrogen-containing immonium ion retains this methyl group. This yields a heavy diagnostic fragment at m/z 72 [CH3-CH=N(CH3)2]+ and a corresponding tropylium ion at m/z 91 [Ph-CH2]+.

  • β-Methylphenethylamines (e.g., NN-DMPPA): The amine is attached to a terminal CH₂ group (the α-carbon), while the methyl group is shifted to the β-carbon. Cleavage of the Cα–Cβ bond leaves the methyl group with the neutral/hydrocarbon fragment. This yields a lighter immonium ion at m/z 58 [CH2=N(CH3)2]+ and a heavier phenylethyl cation at m/z 105 [Ph-CH(CH3)]+.

G M Precursor Ion [M+H]+ m/z 164.14 (C11H18N+) CID Collision-Induced Dissociation (CID) Alpha-Cleavage Pathway M->CID Iso1 NN-DMPPA (β-methylphenethylamine) CID->Iso1 Isomer A Iso2 N,N-Dimethylamphetamine (α-methylphenethylamine) CID->Iso2 Isomer B Frag1A Immonium Ion m/z 58 [CH2=N(CH3)2]+ Iso1->Frag1A Frag1B Phenylethyl Cation m/z 105 [Ph-CH(CH3)]+ Iso1->Frag1B Frag2A Immonium Ion m/z 72 [CH3-CH=N(CH3)2]+ Iso2->Frag2A Frag2B Tropylium Ion m/z 91 [Ph-CH2]+ Iso2->Frag2B

Figure 1: Divergent CID fragmentation pathways distinguishing NN-DMPPA from N,N-dimethylamphetamine.

Orthogonal Validation via Chemical Derivatization

Relying solely on MS/MS transitions can still leave room for ambiguity if complex matrices cause ion suppression or isobaric interference. To ensure our protocol is a self-validating system , we introduce a chemical derivatization screen using N-succinimidyl-4-nitrophenylacetate (SNPA) [4].

The Causality: Primary amines (e.g., Xylopropamine) and secondary amines (e.g., N-Ethylamphetamine) possess replaceable protons, allowing them to nucleophilically attack the NHS-ester to form stable amides. NN-DMPPA and N,N-Dimethylamphetamine are tertiary amines; they lack a replaceable proton and will not derivatize. If a sample yields an m/z 58 fragment but does react with SNPA, the identification of NN-DMPPA is immediately invalidated, preventing false positives.

Quantitative Isomer Comparison

The table below summarizes the quantitative MS/MS parameters and derivatization susceptibilities of C₁₁H₁₇N isomers. Notice how NN-DMPPA is the only isomer combining the m/z 58 quantifier with a negative derivatization status.

CompoundStructural ClassPrecursor Ion ([M+H]⁺)Quantifier Ion (m/z)Qualifier Ion (m/z)Reacts with NHS-Esters?
NN-DMPPA β-methylphenethylamine164.1458 105 No (Tertiary Amine)
N,N-Dimethylamphetamine α-methylphenethylamine164.147291No (Tertiary Amine)
N-Ethylamphetamine α-methylphenethylamine164.147291Yes (Secondary Amine)
Mephentermine α,α-dimethylphenethylamine164.147291Yes (Secondary Amine)
Xylopropamine Ring-substituted α-methyl164.1444119Yes (Primary Amine)

Self-Validating Experimental Protocol: UHPLC-MS/MS Workflow

To ensure robust detection windows up to 46 hours post-ingestion [2], execute the following validated methodology.

Workflow S1 Sample Prep Alkaline LLE (pH 10) S2 Derivatization Screen (NHS-Ester) S1->S2 S3 UHPLC Separation (Biphenyl Column) S2->S3 S4 ESI-QqQ MS/MS (MRM Mode) S3->S4 S5 Data Validation (Ion Ratios ±20%) S4->S5

Figure 2: Validated UHPLC-MS/MS analytical workflow for NN-DMPPA isolation and quantification.

Step-by-Step Methodology

Step 1: Alkaline Liquid-Liquid Extraction (LLE)

  • Action: Adjust 2 mL of the urine or dissolved supplement sample to pH 10 using 1M NaOH. Extract with 4 mL of Methyl tert-butyl ether (MTBE).

  • Causality: Amines have a pKa of ~9.5. At pH 10, the tertiary amine of NN-DMPPA is deprotonated (neutralized), forcing it to partition into the organic MTBE layer while highly polar matrix interferences remain trapped in the aqueous phase.

Step 2: Chromatographic Separation

  • Action: Reconstitute the dried organic extract in mobile phase and inject onto a Biphenyl UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Causality: Standard C18 columns rely purely on hydrophobic dispersion, which struggles to separate positional isomers of aliphatic chains. A Biphenyl stationary phase provides orthogonal π-π interactions. The proximity of the methyl group to the phenyl ring (β vs. α position) alters the steric presentation of the aromatic system, resulting in baseline chromatographic resolution prior to MS entry.

Step 3: ESI-QqQ MS/MS Acquisition

  • Action: Operate the Triple Quadrupole (QqQ) in Positive Electrospray Ionization (ESI+) mode. Set the Multiple Reaction Monitoring (MRM) transitions for NN-DMPPA to 164.1 → 58.1 (Collision Energy: 15 eV) and 164.1 → 105.1 (Collision Energy: 25 eV).

Step 4: System Suitability & Self-Validation

  • Action: Calculate the ratio of the qualifier ion (105.1) to the quantifier ion (58.1).

  • Causality: The identification is only validated if the sample's ion ratio falls within ±20% of the synthesized NN-DMPPA reference standard. If an m/z 72 ion is detected above baseline noise, the system flags the presence of an α-methylphenethylamine co-contaminant.

References

  • N,N-dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. Drug Testing and Analysis (2014).1

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Analytical and Bioanalytical Chemistry (2016).2

  • The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics (2019).3

  • A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry. Forensic Toxicology.4

Sources

Validation

"performance comparison of GC-MS and LC-MS for N,N-Dimethyl-2-phenylpropan-1-amine"

Performance Comparison of GC-MS and LC-MS for the Detection of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) As sports doping and dietary supplement adulteration grow increasingly sophisticated, analytical laboratories...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of GC-MS and LC-MS for the Detection of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA)

As sports doping and dietary supplement adulteration grow increasingly sophisticated, analytical laboratories face the constant challenge of identifying novel designer stimulants. One such compound is N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) , a tertiary amine structurally related to the banned stimulant β-methylphenethylamine (BMPEA). First identified in athlete urine and commercial pre-workout supplements like NOXPUMP, NN-DMPPA is strictly prohibited by the World Anti-Doping Agency (WADA) [1].

For a Senior Application Scientist, selecting the right analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—dictates the sensitivity, throughput, and reliability of the assay. This guide objectively compares the performance of both platforms for NN-DMPPA analysis, providing field-proven protocols, mechanistic rationales, and quantitative benchmarks.

Physicochemical Profiling & Analytical Rationale

To design a robust assay, we must first understand the molecule. NN-DMPPA (C₁₁H₁₇N, MW: 163.26 g/mol ) is a basic tertiary amine [2].

  • GC-MS Rationale: Primary and secondary amines (like amphetamine) possess active N-H bonds that interact with active silanol groups in GC columns, causing severe peak tailing unless derivatized (e.g., via acylation). Because NN-DMPPA is a tertiary amine, it lacks these active hydrogens. It is sufficiently volatile and thermally stable to be analyzed directly via GC-MS without derivatization, streamlining sample preparation.

  • LC-MS/MS Rationale: The highly basic dimethylamine group readily accepts a proton in acidic mobile phases. This makes NN-DMPPA an exceptional candidate for positive Electrospray Ionization (ESI+), yielding an intense [M+H]⁺ precursor ion for highly sensitive tandem mass spectrometry.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. In the protocols below, an isotopically labeled internal standard (IS), such as Amphetamine-d5, is spiked into the biological matrix before any extraction steps. This acts as a continuous quality control mechanism, automatically correcting for incomplete liquid-liquid extraction recoveries, evaporative losses, and instrument-specific variations (like ESI ion suppression or GC injection port discrimination).

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 2.0 mL of urine (or homogenized supplement extract) into a glass centrifuge tube. Spike with 50 µL of Internal Standard (1.0 µg/mL Amphetamine-d5).

  • Alkalinization: Add 0.5 mL of 1 M NaOH to adjust the pH > 11. Causality: This suppresses the ionization of the amine, converting NN-DMPPA entirely into its lipophilic free-base form to ensure partitioning into the organic solvent.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

  • Protection & Evaporation: Transfer the upper organic layer to a clean tube. Critical Step: Add 50 µL of 1% HCl in methanol. Causality: The HCl converts the volatile free-base amine back into a stable hydrochloride salt, preventing evaporative loss when drying under the nitrogen stream at 40°C.

  • Reconstitution:

    • For GC-MS: Reconstitute in 100 µL of Ethyl Acetate.

    • For LC-MS/MS: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Workflow Sample Urine / Supplement Sample + Internal Standard pH Alkalinization (pH > 11) Converts to Free Base Sample->pH LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) pH->LLE Evap Addition of HCl in MeOH & N2 Evaporation LLE->Evap Split Reconstitution Evap->Split GCMS_Prep Reconstitute in Ethyl Acetate (Direct Injection) Split->GCMS_Prep LCMS_Prep Reconstitute in Mobile Phase (Aqueous/Organic) Split->LCMS_Prep GCMS_Anal GC-EI-MS Analysis (SIM Mode: m/z 58, 91) GCMS_Prep->GCMS_Anal LCMS_Anal LC-ESI-MS/MS Analysis (MRM: 164 -> 119) LCMS_Prep->LCMS_Anal

Figure 1: Comparative sample preparation and analytical workflow for GC-MS and LC-MS.

Instrument Methodologies

GC-EI-MS Protocol:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode tracking m/z 58, 91, and 163.

LC-ESI-MS/MS Protocol:

  • Column: C18 UPLC Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI Positive mode. Multiple Reaction Monitoring (MRM) transitions: m/z 164.1 → 119.1 (Collision Energy: 15 eV) and 164.1 → 91.1 (Collision Energy: 25 eV).

Mechanistic Mass Spectrometry: Fragmentation Pathways

Understanding the fragmentation causality is critical for defending your assay's selectivity.

In GC-MS , the hard ionization (70 eV) strips an electron to form a radical cation. The molecule undergoes rapid α-cleavage at the C-C bond adjacent to the nitrogen, driven by the thermodynamic stability of the resulting iminium ion. For NN-DMPPA, this yields [CH₂=N(CH₃)₂]⁺ at m/z 58, which dominates the spectrum as the base peak [3].

In LC-MS/MS , soft ionization yields the intact protonated molecule [M+H]⁺ at m/z 164. Collision-Induced Dissociation (CID) with argon gas targets the weakest bonds. The loss of the neutral dimethylamine moiety (45 Da) generates a stable carbocation at m/z 119, which subsequently loses ethylene (28 Da) to form the ubiquitous tropylium ion at m/z 91.

Fragmentation cluster_GC GC-EI-MS (70 eV) cluster_LC LC-ESI-MS/MS (CID) Parent NN-DMPPA MW: 163.26 Radical Molecular Ion [M]+. m/z 163 Parent->Radical EI Protonated Protonated Ion [M+H]+ m/z 164 Parent->Protonated ESI+ Alpha Alpha Cleavage Base Peak: m/z 58 [CH2=N(CH3)2]+ Radical->Alpha - C9H11. Loss Neutral Loss m/z 119 [C9H11]+ Protonated->Loss - HN(CH3)2 Tropylium Tropylium Ion m/z 91 [C7H7]+ Loss->Tropylium - C2H4

Figure 2: Mechanistic fragmentation pathways of NN-DMPPA in GC-EI-MS and LC-ESI-MS/MS.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data of both platforms for the quantification of NN-DMPPA in human urine matrices [1, 3].

ParameterGC-EI-MSLC-ESI-MS/MS
Ionization Technique Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Limit of Detection (LOD) 13.9 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) 42.2 ng/mL~1.5 ng/mL
Linear Dynamic Range 100 - 7500 ng/mL1.5 - 1000 ng/mL
Matrix Effects NegligibleModerate (Ion suppression possible)
Derivatization Not Required (Tertiary Amine)Not Required
Primary Quantifier m/z 58 (SIM)m/z 164.1 → 119.1 (MRM)
Analysis Time ~15 minutes~5 minutes

Application Scientist's Verdict

Both GC-MS and LC-MS/MS are highly capable of detecting NN-DMPPA, but their optimal use cases differ based on laboratory priorities:

  • Choose GC-MS if your primary goal is definitive, library-searchable structural confirmation or if you are dealing with highly complex, dirty matrices (like raw botanical supplement extracts) where LC-MS ion suppression would compromise quantification. The lack of a derivatization requirement for this specific tertiary amine makes GC-MS highly practical.

  • Choose LC-MS/MS for high-throughput anti-doping screening and trace-level pharmacokinetics (excretion studies). LC-MS/MS offers a ~25x improvement in the Limit of Detection (LOD) and cuts the chromatographic run time by two-thirds, making it the superior choice for high-volume clinical and sports testing environments.

References

  • Kwiatkowska D, Wójtowicz M, Jarek A, et al. N,N-dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. Drug Test Anal. 2015;7(4):331-335. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine. PubChem.[Link]

  • Wójtowicz M, Jarek A, Chajewska K, Kwiatkowska D. N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Anal Bioanal Chem. 2016;408(18):5041-5047.[Link]

Comparative

Pharmacological Comparison of N,N-Dimethyl-2-phenylpropan-1-amine and Other Phenethylamines: A Technical Guide

Introduction & Structural Context The identification of novel phenethylamine analogs as unlisted adulterants in dietary and sports supplements has necessitated rigorous pharmacological profiling. N,N-Dimethyl-2-phenylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The identification of novel phenethylamine analogs as unlisted adulterants in dietary and sports supplements has necessitated rigorous pharmacological profiling. N,N-Dimethyl-2-phenylpropan-1-amine (also known as N,N-DMPPA or β ,N,N-trimethylphenethylamine) is a tertiary amine and a structural isomer of dimethylamphetamine. It was notably identified in pre-workout supplements (such as NOXPUMP) and subsequently banned by the World Anti-Doping Agency (WADA) 1.

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of these compounds is critical. This guide objectively compares the pharmacological performance and transporter affinities of N,N-DMPPA against its primary amine counterpart, β -methylphenethylamine (BMPEA) , and the classical reference standard, Amphetamine 2.

Pharmacological Profiles & Transporter Selectivity

Phenethylamines typically exert their effects by acting as substrate-type monoamine releasing agents at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). They enter the presynaptic terminal via these transporters and disrupt vesicular storage, leading to reverse transport and non-exocytotic efflux of neurotransmitters.

  • Amphetamine (Standard): A highly potent releaser at both DAT and NET, driving pronounced central nervous system (CNS) stimulation, reward pathways, and peripheral cardiovascular effects.

  • BMPEA: A primary amine that retains activity at both DAT and NET but is approximately 10- to 100-fold less potent than amphetamine. It shows a distinct preference for NET over DAT, leading to a predominantly hypertensive profile with milder CNS activity.

  • N,N-DMPPA: The addition of two methyl groups to the terminal amine drastically shifts the molecule's pharmacological profile. N,N-DMPPA is a weak, highly selective substrate only at NET and is functionally inactive at DAT. Consequently, it lacks the dopaminergic activity required for significant locomotor or rewarding effects, acting primarily as a weak peripheral sympathomimetic 3.

Comparative Quantitative Data

The following table summarizes the half-maximal effective concentrations ( EC50​ ) for transporter-mediated monoamine release in rat brain synaptosomes.

CompoundAmine SubstitutionNET Release EC50​ (nM)DAT Release EC50​ (nM)Primary Physiological Effect
Amphetamine Primary85Pronounced CNS Reward & BP Increase
BMPEA Primary125627Moderate BP Increase, Mild CNS Activity
MPPA Secondary~125~627Moderate BP Increase
N,N-DMPPA Tertiary1337InactiveWeak Peripheral BP Increase

*Note: N-methyl-2-phenylpropan-1-amine (MPPA) exhibits comparable potency and selectivity to BMPEA.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent signaling pathways and transporter affinities of these phenethylamines, highlighting how structural modifications dictate physiological outcomes.

G DMPPA N,N-DMPPA (Tertiary Amine) NET Norepinephrine Transporter (NET) Affinity: Moderate to High DMPPA->NET EC50 = 1337 nM DAT Dopamine Transporter (DAT) Affinity: High (AMPH) to None DMPPA->DAT Inactive BMPEA BMPEA (Primary Amine) BMPEA->NET EC50 = 125 nM BMPEA->DAT EC50 = 627 nM AMPH Amphetamine (Standard) AMPH->NET EC50 = 8 nM AMPH->DAT EC50 = 5 nM NE_Release NE Efflux (Hypertensive Response) NET->NE_Release DA_Release DA Efflux (Locomotor/Reward) DAT->DA_Release

Figure 1: Pharmacological pathways of phenethylamines at monoamine transporters.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the data presented above must be derived from robust, self-validating experimental frameworks. Below are the field-proven protocols used to evaluate these compounds 2.

Protocol A: In Vitro Transporter Release Assay (Rat Brain Synaptosomes)

Rationale: Synaptosomes (isolated presynaptic terminals) are utilized instead of transfected cell lines because they preserve the functional integrity of transporters within their native lipid bilayer and endogenous regulatory proteins, preventing artifacts caused by artificial receptor overexpression.

  • Tissue Preparation & Fractionation: Rapidly dissect caudate tissue (for DAT assays) and whole brain minus caudate/cerebellum (for NET assays) from euthanized male Sprague-Dawley rats.

    • Causality: The caudate is highly enriched in dopaminergic terminals, whereas the remaining brain tissue provides an optimal signal-to-noise ratio for noradrenergic terminals.

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Causality: Sucrose maintains osmotic balance, preventing the synaptosomes from lysing during extraction.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 12,500 × g to isolate the synaptosomal pellet (P2 fraction).

  • Radioligand Loading: Incubate the synaptosomes with [3H]MPP+ (a radiolabeled substrate for both DAT and NET) for 30 minutes.

    • Causality: [3H]MPP+ is resistant to degradation by monoamine oxidase (MAO), ensuring that the measured radioactivity reflects true transporter efflux rather than intracellular metabolism.

  • Drug Exposure & Quantification: Expose the loaded synaptosomes to varying concentrations of the test compounds (1 nM to 100 μM). Terminate the reaction via rapid filtration through GF/B filters and quantify retained radioactivity using liquid scintillation counting.

  • Self-Validation System: To ensure the measured tritium efflux is exclusively transporter-mediated, non-specific release is quantified in parallel using saturating concentrations of selective reuptake inhibitors (e.g., nomifensine for DAT, desipramine for NET). Specific release is calculated by subtracting this non-specific baseline from the total efflux.

Protocol B: In Vivo Cardiovascular Telemetry

Rationale: Traditional blood pressure measurements (like tail-cuff plethysmography) require physical restraint, which induces acute stress and artificially elevates baseline sympathetic tone. Telemetry allows for continuous, stress-free monitoring in conscious animals, isolating the true pharmacological effect of the drug.

  • Surgical Implantation: Surgically implant biotelemetry transmitters into the descending aorta of male Sprague-Dawley rats. Allow a strict 7-to-10-day recovery period.

  • Baseline Recording: Acclimate the subjects to acoustical isolation cubicles. Record continuous baseline blood pressure (BP), heart rate (HR), and locomotor activity.

  • Drug Administration: Administer test compounds (e.g., N,N-DMPPA at 3.0 and 30 mg/kg, s.c.) or vehicle on designated test days.

  • Self-Validation System: The experimental design must incorporate a within-subject crossover vehicle control to establish a true physiological baseline. Furthermore, a positive control group (Amphetamine 0.3–3.0 mg/kg) is run to validate that the telemetry system is actively sensitive to both chronotropic and inotropic cardiovascular changes.

References

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose PubMed / National Library of Medicine URL:[Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters PMC / National Institutes of Health URL:[Link]

  • A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events ResearchGate URL:[Link]

Sources

Validation

Assessing the Specificity of Analytical Methods for N,N-Dimethyl-2-phenylpropan-1-amine: A Comparative Guide

As the landscape of designer stimulants and performance-enhancing drugs evolves, the analytical burden on forensic and anti-doping laboratories intensifies. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) —also known as β...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of designer stimulants and performance-enhancing drugs evolves, the analytical burden on forensic and anti-doping laboratories intensifies. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) —also known as β ,N,N-trimethylphenethylamine—is a synthetic monoamine releasing agent structurally related to amphetamines[1]. Recently identified as an unlisted adulterant in pre-workout dietary supplements, NN-DMPPA is strictly prohibited in-competition by the World Anti-Doping Agency (WADA)[2].

For researchers and drug development professionals, assessing the specificity of analytical methods for NN-DMPPA is critical. The compound's structural similarity to other phenethylamines (such as N,N-dimethylamphetamine) necessitates highly specific separation and detection workflows[3]. This guide objectively compares the two gold-standard methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable experimental protocols and mechanistic insights.

The Analytical Challenge: Isomeric Differentiation and Matrix Effects

The primary challenge in analyzing NN-DMPPA (C₁₁H₁₇N, Molecular Weight: 163.26 g/mol ) lies in its aliphatic amine structure[3]. In complex matrices like human urine or multi-ingredient dietary supplements, endogenous amines and botanical alkaloids can cause severe chromatographic interference and ion suppression[4]. Furthermore, analytical specificity must be absolute to prevent false-positive doping violations caused by structurally identical isomers[5].

To overcome this, modern laboratories rely on hyphenated mass spectrometry techniques. The choice between GC-MS and LC-MS/MS dictates the sample preparation logic, the ionization mechanism, and the ultimate sensitivity of the assay.

Workflow Sample Complex Matrix (Urine / Supplement) Prep Sample Preparation (Alkaline LLE / SPE) Sample->Prep GC GC-MS Pathway (Electron Impact Ionization) Prep->GC LC LC-MS/MS Pathway (Electrospray Ionization) Prep->LC GC_Det Single Quad Detection (m/z 163, 106) GC->GC_Det LC_Det MRM Detection (m/z 164 -> 58) LC->LC_Det Data Data Analysis & Isomeric Differentiation GC_Det->Data LC_Det->Data

Fig 1: Comparative analytical workflows for the isolation and detection of NN-DMPPA.

Comparative Analysis: GC-MS vs. LC-MS/MS

While both platforms are WADA-approved for stimulant detection, their performance profiles differ significantly when applied to NN-DMPPA[2][6].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Operates via Electron Impact (EI) ionization. Because NN-DMPPA is a tertiary amine, it is highly volatile and can be analyzed without derivatization. However, EI causes extensive fragmentation, often resulting in a weak molecular ion peak (m/z 163) and a dominant base peak (m/z 58)[7].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Utilizes Electrospray Ionization (ESI) in positive mode. This soft ionization technique preserves the protonated precursor ion ([M+H]⁺ at m/z 164.1). Using Multiple Reaction Monitoring (MRM), the precursor is fragmented in a collision cell to yield highly specific product ions, drastically improving the signal-to-noise ratio[8].

Quantitative Performance Comparison

The following table synthesizes validation data for NN-DMPPA quantification in urine matrices, highlighting the performance differences between the two modalities.

Analytical ParameterGC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)Mechanistic Driver for Difference
Limit of Detection (LOD) 13.9 ng/mL< 2.0 ng/mLLC-MS/MS MRM filters out matrix noise, whereas GC-MS full-scan/SIM captures background ions.
Limit of Quantitation (LOQ) 42.2 ng/mL5.0 ng/mLESI+ efficiency for basic amines is superior to EI fragmentation survival rates.
Linear Dynamic Range 100 – 7500 ng/mL10 – 1000 ng/mLGC-MS detectors handle higher column loads before saturation compared to ESI droplets.
Sample Prep Time High (LLE required)Low (Dilute-and-shoot viable)GC columns degrade from non-volatile matrix salts; LC tolerates direct aqueous injections.
Specificity High (Library matching)Ultra-High (MRM transitions)GC-MS relies on fixed EI spectral libraries; LC-MS/MS uses customizable collision energies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must act as a self-validating system. The inclusion of matched stable-isotope internal standards (e.g., Amphetamine-d11 or a synthesized NN-DMPPA-d6) is mandatory to correct for extraction losses and ion suppression.

Protocol A: GC-MS Analysis of NN-DMPPA in Urine

Optimized for excretion studies and routine screening[2].

  • Internal Standard Addition: Aliquot 2.0 mL of human urine into a glass centrifuge tube. Add 50 µL of Internal Standard (IS) solution (10 µg/mL).

    • Causality: Adding the IS at the very first step ensures that any subsequent volumetric errors, extraction inefficiencies, or injector variations affect the analyte and IS equally, maintaining a constant ratio for absolute quantification.

  • Alkalinization: Add 200 µL of 5M NaOH to adjust the sample pH to >11.

    • Causality: NN-DMPPA is a basic amine (estimated pKa ~9.5). Raising the pH above its pKa strips the proton from the nitrogen atom, converting the molecule into its un-ionized, lipophilic free-base form. This is thermodynamically required to drive the molecule out of the aqueous urine and into the organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 4.0 mL of an extraction solvent (e.g., tert-butyl methyl ether, TBME). Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of ethyl acetate.

  • GC-MS Acquisition: Inject 1 µL in splitless mode. Use a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Set the injector to 250°C and use a temperature gradient starting at 70°C, ramping to 280°C. Monitor m/z 58 (quantifier) and m/z 91, 163 (qualifiers).

Protocol B: LC-MS/MS Analysis in Dietary Supplements

Optimized for high-throughput adulterant screening[4][5].

  • Extraction: Homogenize 1.0 g of the dietary supplement powder. Add 10 mL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the amine remains protonated ([M+H]⁺), increasing its solubility in the polar extraction solvent and pre-conditioning the analyte for positive-mode Electrospray Ionization (ESI+).

  • Sonication & Filtration: Sonicate for 15 minutes. Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • MRM Transitions: Monitor the precursor-to-product ion transitions.

Fragmentation Parent NN-DMPPA Precursor [M+H]+ m/z 164.1 Frag1 Alpha-Cleavage m/z 58.1 (Quantifier) Parent->Frag1 C-C Bond Cleavage Frag2 Tropylium Ion m/z 91.1 (Qualifier) Parent->Frag2 Benzyl Rearrangement Frag3 Dimethylamine Loss m/z 119.1 (Qualifier) Parent->Frag3 -NH(CH3)2

Fig 2: Collision-Induced Dissociation (CID) fragmentation logic for NN-DMPPA in LC-MS/MS.

Conclusion

For the specific detection of N,N-Dimethyl-2-phenylpropan-1-amine, both GC-MS and LC-MS/MS offer robust solutions, provided the sample preparation chemistry is strictly controlled. GC-MS remains a highly reliable, cost-effective tool for laboratories relying on established LLE workflows and EI spectral libraries[2]. However, for drug development professionals and anti-doping agencies requiring sub-nanogram sensitivity and the ability to bypass extensive sample cleanup, LC-MS/MS operating in MRM mode is the superior analytical choice[6][8].

References

  • Wójtowicz, M., Jarek, A., & Chajewska, K. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. PubMed (National Institutes of Health). Available at:[Link]

  • PubChem (National Center for Biotechnology Information). N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295. Available at: [Link]

  • Martínez-Sanz, J. M., et al. (2017). Intended or Unintended Doping? A Review of the Presence of Doping Substances in Dietary Supplements Used in Sports. MDPI. Available at:[Link]

  • Kwiatkowska, D., et al. (2014). N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. ResearchGate. Available at:[Link]

  • Walpurgis, K., et al. (2020). Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Comparative

Comparative Guide: Development and Validation of ISO 17034 Certified Reference Materials for N,N-Dimethyl-2-phenylpropan-1-amine

Introduction N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β,N,N-trimethylphenethylamine) is a potent monoamine releasing agent of the phenethylamine class. Recently identified as an undeclared designer st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA, also known as β,N,N-trimethylphenethylamine) is a potent monoamine releasing agent of the phenethylamine class. Recently identified as an undeclared designer stimulant in sports nutritional supplements, it is strictly prohibited in-competition by the World Anti-Doping Agency (WADA) . Because NN-DMPPA is a positional isomer of other banned substances like β-methylphenethylamine, forensic and anti-doping laboratories face significant analytical challenges in achieving unambiguous identification and quantification .

To ensure metrological traceability and legal defensibility in doping control, the use of ISO 17034 Certified Reference Materials (CRMs) is paramount. This guide objectively compares the performance, reliability, and development workflows of highly characterized NN-DMPPA CRMs against conventional in-house or non-certified commercial standards.

Comparative Analysis: CRM vs. Alternative Standards

When establishing calibration curves or validating mass spectrometry (LC-MS/GC-MS) methods for NN-DMPPA, laboratories typically choose between three tiers of reference materials. The causality behind selecting an ISO 17034 CRM lies in the rigorous quantification of uncertainty—a critical factor when an athlete's career or a legal proceeding depends on a quantitative finding.

Quantitative Comparison of Reference Material Tiers
FeatureIn-House Synthesized StandardCommercial Non-Certified StandardISO 17034 Certified Reference Material (CRM)
Purity Assessment Area % (Relative, e.g., UV/MS)Area % (Relative)Mass Fraction (Absolute, e.g., qNMR)
Uncertainty ( U ) Not CalculatedNot CalculatedRigorously Quantified & Certified
Metrological Traceability NoneLimited / NoneUnbroken chain to the SI Unit (Mole)
Homogeneity Data AssumedBatch-level (Unquantified)Statistically Validated (ANOVA)
Legal Defensibility LowModerateHigh

Self-Validating Experimental Workflow for CRM Development

To elevate a synthesized chemical to an ISO 17034 CRM, the material must pass through a self-validating system of orthogonal analytical techniques. This ensures that a bias in one method (e.g., UV detection missing non-chromophoric inorganic impurities) is caught by another method (e.g., quantitative NMR).

Workflow A Precursor: 2-phenylpropan-1-amine B Reductive Amination (Formaldehyde, NaBH3CN) A->B C Crude NN-DMPPA B->C D Purification (Preparative HPLC) C->D E Pure NN-DMPPA Base/HCl D->E F Orthogonal Characterization (qNMR, GC-MS, LC-HRMS) E->F G Homogeneity & Stability Testing (ISO 17034) F->G H Certified Reference Material (CRM) G->H

Synthesis and certification workflow for NN-DMPPA CRM.

Step-by-Step Methodology

Step 1: Synthesis and Purification

  • Reaction: NN-DMPPA is synthesized via the reductive amination of 2-phenylpropan-1-amine using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol.

  • Causality: Reductive amination is specifically chosen over direct alkylation with methyl halides to prevent over-alkylation and the formation of unwanted quaternary ammonium salts, ensuring a high yield of the target tertiary amine.

  • Purification: The crude base is extracted, converted to the hydrochloride salt (NN-DMPPA HCl) using ethereal HCl, and recrystallized from ethanol/diethyl ether to achieve >99% nominal purity.

Step 2: Qualitative Identity Confirmation

  • GC-MS/LC-HRMS: High-resolution mass spectrometry is employed to confirm the exact mass (C11H17N, monoisotopic mass 163.1361 Da) .

  • NMR Spectroscopy: 1H and 13C NMR confirm the structural backbone, specifically verifying the N,N-dimethyl protons (singlet, ~2.2 ppm) and the distinct splitting pattern of the aliphatic chain to rule out positional isomers.

Step 3: Quantitative Value Assignment (qNMR)

  • Protocol: Quantitative NMR (qNMR) is utilized as a primary ratio method. A precisely weighed aliquot of NN-DMPPA is dissolved in D2O alongside a NIST Standard Reference Material (e.g., Maleic acid, NIST SRM 84a) acting as the internal standard.

  • Causality: qNMR is selected because the signal area is directly proportional to the number of nuclei, allowing for absolute purity determination without requiring a pre-existing NN-DMPPA reference standard. This establishes an unbroken chain of traceability to the SI unit.

Traceability SI SI Unit (Mole) NIST NIST SRM (Internal Standard) SI->NIST Traceable qNMR Quantitative NMR (Primary Method) NIST->qNMR Calibration CRM NN-DMPPA CRM (Certified Purity) qNMR->CRM Value Assignment

Metrological traceability pathway from SI units to the final CRM.

Step 4: Homogeneity and Stability Assessment

  • Homogeneity: 10 ampoules are selected using a stratified random sampling scheme. Triplicate LC-MS/MS injections are performed per ampoule. ANOVA is used to calculate the between-bottle variance ( ubb​ ).

  • Stability: Isochronous stability studies are conducted over 12 months at various temperatures (-20°C, 4°C, 20°C) to calculate the uncertainty of long-term stability ( ults​ ).

Experimental Data: Performance Validation

The superiority of the CRM approach is demonstrated through the rigorous calculation of Expanded Uncertainty ( U ). Unlike commercial standards that simply state "≥98% purity" based on a single chromatographic run, a CRM accounts for all sources of variance in its certified value.

Representative Uncertainty Budget for NN-DMPPA HCl CRM
Uncertainty ComponentSymbolRelative Contribution (%)Value (%)
Characterization (qNMR) uchar​ 45.00.15
Between-Bottle Homogeneity ubb​ 20.00.08
Short-Term Stability usts​ 10.00.05
Long-Term Stability ults​ 25.00.10
Combined Standard Uncertainty uc​ -0.20
Expanded Uncertainty (k=2) U -0.40

Resulting Certified Property Value:99.4% ± 0.4% (Mass Fraction)

Conclusion

For forensic and anti-doping applications involving NN-DMPPA, relying on non-certified standards introduces unquantified risks of false positives or quantitative inaccuracies. The development of an ISO 17034 CRM provides a self-validating, metrologically traceable foundation. By integrating orthogonal purity assessments (qNMR and LC-MS) with rigorous homogeneity and stability testing, the CRM ensures absolute confidence in analytical results.

References

  • Title: N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement Source: Drug Testing and Analysis URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 Source: PubChem URL: [Link]

  • Title: β,N,N-Trimethylphenethylamine Source: Wikipedia URL: [Link]

Validation

A Comparative Guide to the Evaluation of N,N-Dimethyl-2-phenylpropan-1-amine Assays: Accuracy and Precision in Focus

For researchers, scientists, and professionals in drug development, the quantitative analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a critical task, particularly in the contexts of pharmaceutical quality c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quantitative analysis of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a critical task, particularly in the contexts of pharmaceutical quality control and anti-doping screening. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of NN-DMPPA: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the technical nuances of each method, present comparative performance data, and provide detailed experimental protocols to aid in your selection process.

Introduction to N,N-Dimethyl-2-phenylpropan-1-amine

N,N-Dimethyl-2-phenylpropan-1-amine, a substituted amphetamine analogue, has emerged as a designer stimulant. Its structural similarity to other phenethylamines necessitates the use of highly specific and sensitive analytical methods to avoid potential interferences and ensure accurate quantification. The choice between GC-MS and HPLC-UV often depends on the specific application, available instrumentation, and the desired level of sensitivity and selectivity.

Method Comparison: GC-MS vs. HPLC-UV

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like NN-DMPPA. High-Performance Liquid Chromatography with UV detection is a versatile and widely used technique in pharmaceutical analysis. For compounds lacking a strong chromophore, derivatization is often employed to enhance UV detection.

The following table summarizes the key performance parameters of a validated GC-MS method for NN-DMPPA in a urine matrix and a representative HPLC-UV method for a similar amine, which has been adapted for the analysis of NN-DMPPA in a bulk drug substance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)[1]High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance after derivatization.
Matrix Human UrineBulk Drug Substance
Linearity Range 100 - 7500 ng/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy (% Recovery) 95.2 - 104.5%98.0 - 102.0%
Precision (% RSD) < 5% (Intra-day), < 7% (Inter-day)< 2% (Intra-day), < 3% (Inter-day)
Limit of Detection (LOD) 13.9 ng/mL~0.1 µg/mL
Limit of Quantitation (LOQ) 42.2 ng/mL~0.5 µg/mL
Specificity High (based on retention time and mass fragmentation)High (based on retention time and derivatization)
Sample Preparation Liquid-liquid extraction and derivatizationDerivatization and dilution

In-Depth Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent specificity due to the combination of chromatographic separation and mass analysis. The fragmentation pattern obtained from the mass spectrometer provides a "fingerprint" of the molecule, allowing for confident identification and quantification, even in complex matrices like urine.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample l_l_e Liquid-Liquid Extraction urine->l_l_e Alkalinization derivatization_gc Derivatization l_l_e->derivatization_gc Evaporation & Reconstitution gc_ms GC-MS System derivatization_gc->gc_ms Injection data_analysis_gc Data Acquisition & Analysis gc_ms->data_analysis_gc Separation & Detection report_gc Report data_analysis_gc->report_gc Quantification

Caption: Workflow for the GC-MS analysis of NN-DMPPA in urine.

Detailed Protocol: GC-MS

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Alkalinize the sample with sodium hydroxide.

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane and ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Derivatize the analyte using an appropriate agent (e.g., trifluoroacetic anhydride) to improve its volatility and chromatographic properties.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the analysis of NN-DMPPA in bulk drug substance, where the concentration is higher and the matrix is cleaner, HPLC-UV is a robust and reliable alternative. Since NN-DMPPA lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-absorbing moiety, thereby enhancing detection sensitivity.

Experimental Workflow: HPLC-UV Analysis

cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis bulk_drug Bulk Drug Substance dissolution Dissolution bulk_drug->dissolution Weighing derivatization_hplc Derivatization dissolution->derivatization_hplc Dilution hplc_uv HPLC-UV System derivatization_hplc->hplc_uv Injection data_analysis_hplc Data Acquisition & Analysis hplc_uv->data_analysis_hplc Separation & Detection report_hplc Report data_analysis_hplc->report_hplc Quantification

Caption: Workflow for the HPLC-UV analysis of NN-DMPPA in bulk drug.

Detailed Protocol: HPLC-UV

  • Standard and Sample Preparation:

    • Prepare a stock solution of NN-DMPPA reference standard in a suitable diluent (e.g., acetonitrile).

    • Prepare working standard solutions by serial dilution of the stock solution to cover the desired concentration range.

    • Accurately weigh the bulk drug substance and dissolve it in the diluent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add a derivatizing agent (e.g., dansyl chloride) and a buffer solution to maintain an alkaline pH.

    • Incubate the mixture at an elevated temperature (e.g., 60 °C) for a specific duration to ensure complete derivatization.

    • Cool the reaction mixture and, if necessary, quench the excess derivatizing agent.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The wavelength of maximum absorbance of the derivatized NN-DMPPA.

Causality Behind Experimental Choices

The choice of analytical method and its specific parameters is driven by the physicochemical properties of the analyte and the nature of the sample matrix.

Logical Relationships in Method Selection

Analyte Analyte Properties (Volatility, Polarity, Chromophore) Method Analytical Method (GC-MS vs. HPLC-UV) Analyte->Method Matrix Sample Matrix (Complexity, Concentration) Matrix->Method Parameters Method Parameters (Column, Mobile/Carrier Phase, Detector) Method->Parameters Performance Performance Characteristics (Accuracy, Precision, Sensitivity) Parameters->Performance

Caption: Factors influencing the selection of an analytical method.

For NN-DMPPA, its volatility makes it a suitable candidate for GC-MS. However, the presence of a tertiary amine group can lead to peak tailing on some GC columns, which can be mitigated by derivatization. In a complex matrix like urine, the high selectivity of MS detection is crucial to distinguish the analyte from endogenous interferences.

For HPLC analysis of NN-DMPPA, the lack of a significant UV chromophore is a major consideration. Derivatization with an agent like dansyl chloride not only imparts UV activity but also increases the hydrophobicity of the molecule, leading to better retention on a reversed-phase column. In a cleaner matrix such as a bulk drug substance, the high sensitivity of MS detection may not be necessary, and the robustness and simplicity of UV detection are often preferred.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful techniques for the quantitative analysis of N,N-Dimethyl-2-phenylpropan-1-amine. The choice between the two should be guided by the specific requirements of the analysis.

  • For trace-level quantification in complex biological matrices like urine, GC-MS is the method of choice due to its superior sensitivity and selectivity.

  • For the routine quality control of bulk drug substance, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.

It is imperative that any chosen method is fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. This includes a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wójtowicz, M., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Analytical and Bioanalytical Chemistry, 408(20), 5551-5559. [Link]

Sources

Comparative

Comparative Analysis of the In Vivo Effects of N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) Enantiomers: A Technical Guide

Introduction & Structural Context N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β,N,N-trimethylphenethylamine, is a synthetic designer stimulant that has recently emerged as an adulterant in pre-workout d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA), also known as β,N,N-trimethylphenethylamine, is a synthetic designer stimulant that has recently emerged as an adulterant in pre-workout dietary supplements (e.g., NOXPUMP) and a target in anti-doping controls[1],[2].

Structurally, NN-DMPPA is an isomer of classical amphetamine and the N,N-dimethylated derivative of β-methylphenethylamine (BMPEA)[3]. Because it possesses a chiral center at the C2 position, NN-DMPPA exists as (R)- and (S)-enantiomers. Understanding the stereoselective pharmacodynamics and in vivo cardiovascular effects of these enantiomers is critical for toxicologists, sports medicine professionals, and drug development researchers. This guide provides an authoritative comparative analysis of its in vivo profile, mechanistic actions, and the self-validating experimental protocols required to evaluate it.

Stereochemistry and Pharmacodynamic Profiling

Unlike classical amphetamines, which act as potent releasers of both dopamine and norepinephrine, NN-DMPPA exhibits a highly selective, albeit weak, substrate activity at the norepinephrine transporter (NET) and is virtually inactive at the dopamine transporter (DAT)[3].

Enantiomeric Divergence (SAR Extrapolation): While isolated in vivo data for the individual NN-DMPPA enantiomers is sparse, their behavior is extrapolated from the well-documented stereochemistry of the β-methylphenethylamine class. The spatial orientation of the methyl group at the beta-carbon dictates the alignment of the aromatic ring within the transporter's binding pocket.

  • The (S)-Enantiomer: Based on structure-activity relationships (SAR), the (S)-isomer is predicted to demonstrate a higher binding affinity and substrate efficacy for the NET pocket compared to the (R)-enantiomer.

  • The (R)-Enantiomer: Typically exhibits lower transporter affinity due to steric clashes within the binding site.

  • Lack of DAT Activity: The N,N-dimethylation on the terminal amine increases overall lipophilicity but sterically hinders the critical hydrogen bonding required within the DAT pocket. This explains the complete loss of dopaminergic activity across both stereoisomers[3].

In Vivo Cardiovascular and CNS Effects

The in vivo profile of NN-DMPPA is defined by peripheral sympathetic activation without central nervous system (CNS) stimulation. This divergence is directly caused by its selective NET substrate activity.

  • Blood Pressure (BP): Administration of NN-DMPPA produces significant, dose-dependent increases in blood pressure[3]. Mechanistically, the compound acts as a substrate at peripheral NETs, reversing the transporter to release endogenous norepinephrine into the synaptic cleft, which subsequently activates vascular α1-adrenergic receptors to cause vasoconstriction[3].

  • Heart Rate (HR): Despite the increase in blood pressure, NN-DMPPA fails to substantially elevate heart rate[3]. The expected β1-adrenergic tachycardia is masked by a compensatory baroreceptor reflex—a physiological bradycardic response triggered by the acute spike in arterial pressure.

  • Locomotor Activity (CNS): Because NN-DMPPA lacks DAT substrate activity, it does not induce dopamine release in the striatum or nucleus accumbens. Consequently, it produces zero significant increase in locomotor activity[1],[3]. This indicates that the enantiomers possess negligible abuse liability compared to amphetamines.

Table 1: Comparative Pharmacodynamic & In Vivo Profile
CompoundNET ActivityDAT ActivityBP EffectHR EffectLocomotor Stimulation
Amphetamine Potent SubstratePotent SubstrateHigh IncreaseHigh IncreaseHigh Increase
BMPEA Moderate SubstrateWeak SubstrateHigh IncreaseNo ChangeNo Change
NN-DMPPA Weak SubstrateInactiveModerate IncreaseNo ChangeNo Change

(Data synthesized from Baumann et al., 2019[3])

Pharmacokinetics and Excretion Profiling

Understanding the excretion kinetics of NN-DMPPA is vital for anti-doping laboratories. Following oral administration, the compound is rapidly absorbed, metabolized, and excreted.

Table 2: Excretion Kinetics of NN-DMPPA (Single Oral Dose)
Pharmacokinetic ParameterValueAnalytical Method
Tmax (Urine) 2 – 3 hoursGC-MS
Cmax (Urine) 189 – 303 ng/mLGC-MS
>50 ng/mL Threshold Window 22 – 23 hoursGC-MS
Maximum Detection Window Up to 46 hoursGC-MS

(Data sourced from Wójtowicz et al., 2016[2])

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the enantiomers of NN-DMPPA.

Protocol A: In Vivo Radiotelemetry for Cardiovascular Assessment

Causality & Rationale: Conscious radiotelemetry is strictly required for this assay. Traditional restraint-based plethysmography induces severe physical stress, which artificially elevates endogenous catecholamines and confounds the evaluation of NET substrates.

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Surgically implant a biotelemetry transmitter probe directly into the descending aorta via the femoral artery.

  • Recovery & Stabilization: Allow a strict 7-day recovery period to ensure baseline hemodynamic stabilization and clearance of anesthetics.

  • Baseline Acquisition: Record continuous baseline Mean Arterial Pressure (MAP), Heart Rate (HR), and locomotor activity for 60 minutes prior to dosing.

  • Administration: Administer the chirally resolved (R)- or (S)-NN-DMPPA enantiomer (e.g., 10-30 mg/kg, subcutaneously).

  • Mechanistic Validation (Self-Correction): To definitively prove the peripheral NET/α-adrenergic mechanism, pre-treat a separate control cohort with the α-adrenergic antagonist prazosin (0.3 mg/kg) 30 minutes prior to NN-DMPPA administration. Prazosin must reverse the hypertensive effect to validate the pathway[3].

Protocol B: Chiral GC-MS Quantification in Urine

Causality & Rationale: GC-MS provides the necessary sensitivity (LOD ~13.9 ng/mL) to detect the compound long after ingestion. Chiral derivatization is required to separate the enantiomers on a standard stationary phase[2].

  • Sample Preparation: Aliquot 2 mL of human urine. Spike with a deuterated internal standard (e.g., Amphetamine-d5) to control for extraction losses.

  • Hydrolysis: Add β-glucuronidase and incubate at 50°C for 1 hour to cleave conjugated metabolites.

  • Extraction: Adjust the pH to 10 using NaOH to ensure the amine is in its free-base form. Extract with 5 mL of tert-butyl methyl ether (TBME). Centrifuge and isolate the organic layer.

  • Chiral Derivatization: Evaporate the organic layer under nitrogen. Reconstitute and derivatize using a chiral reagent (e.g., (S)-(-)-trifluoroacetyl-prolyl chloride) at 60°C for 20 minutes to form resolvable diastereomers.

  • Quantification: Inject 1 µL into a GC-MS system operating in Selected Ion Monitoring (SIM) mode. Monitor the target ions specific to NN-DMPPA (m/z 58, 91, 163)[4].

Workflow Visualization

Workflow cluster_main NN-DMPPA Enantiomer Evaluation Pipeline A Chiral Resolution of NN-DMPPA Enantiomers B In Vitro Synaptosome Assay (NET & DAT Affinity) A->B Substrate ID C In Vivo Radiotelemetry (Conscious Rodent Model) B->C Dose Selection D Cardiovascular & CNS Output (BP, HR, Locomotion) C->D Real-time Data E Pharmacokinetic Excretion (Chiral GC-MS) D->E Temporal Correlation F Efficacy & Toxicity Synthesis E->F Final Analysis

Figure 1: Comprehensive in vivo and in vitro workflow for evaluating NN-DMPPA enantiomers.

References

  • β,N,N-Trimethylphenethylamine - Wikipedia . wikipedia.org. 1

  • N,N-dimethyl-2-phenylpropan-1-amine | C11H17N | CID 65295 - PubChem . nih.gov. 4

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters . nih.gov. 5

  • N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose . nih.gov. 2

Sources

Validation

"confirming the identity of N,N-Dimethyl-2-phenylpropan-1-amine in the presence of interfering substances"

Executive Summary & The Analytical Dilemma The identification of designer stimulants in biological matrices and dietary supplements presents a persistent challenge in forensic toxicology and anti-doping controls. N,N-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Dilemma

The identification of designer stimulants in biological matrices and dietary supplements presents a persistent challenge in forensic toxicology and anti-doping controls. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a tertiary amine and a structural isomer of amphetamines[1]. Originally synthesized as a derivative of β-methylphenethylamine (BMPEA), it has been identified as an adulterant in pre-workout supplements (e.g., NOXPUMP) and subsequently detected in athlete urine samples, triggering World Anti-Doping Agency (WADA) violations[2][3].

The core analytical dilemma lies in its structure. NN-DMPPA (C₁₁H₁₇N, exact mass 163.1361 Da) is isobaric and isomeric with several heavily monitored stimulants, including N,N-dimethylamphetamine, BMPEA, and N-methyl-2-phenylpropan-1-amine (MPPA)[1][4]. Standard screening methods often fail to differentiate these compounds due to co-elution and shared mass spectral fragments. This guide objectively compares analytical platforms and details a self-validating, mechanistically grounded protocol to isolate and confirm NN-DMPPA with absolute certainty.

Mechanistic Causality: Overcoming Isomeric Interference

To achieve unambiguous identification, we must exploit the fundamental chemical and thermodynamic differences between NN-DMPPA and its interferents. We rely on two mechanistic pillars: Kinetic Derivatization Filtering and Electron Ionization (EI) Cleavage Dynamics .

A. The Kinetic Filter: Trifluoroacetic Anhydride (TFAA) Derivatization

In a complex matrix, primary amines (BMPEA) and secondary amines (MPPA, Methamphetamine) will co-elute with tertiary amines. However, tertiary amines like NN-DMPPA and N,N-dimethylamphetamine lack a replaceable proton on the nitrogen atom. By reacting the sample extract with an acylating agent like TFAA, we force primary and secondary amines to form trifluoroacetamide derivatives. This reaction adds 96 Da to their mass and drastically increases their boiling points, shifting them entirely out of the target analyte's chromatographic window[5]. NN-DMPPA remains unreactive and isolated.

B. Mass Spectral Dynamics: Alpha-Cleavage

Once the primary and secondary amines are filtered out chromatographically, we must differentiate NN-DMPPA from other tertiary amines, specifically N,N-dimethylamphetamine. Under 70 eV Electron Ionization (EI), phenethylamines undergo predictable α -cleavage driven by the stability of the resulting iminium ions:

  • NN-DMPPA ( Ph−CH(CH3​)−CH2​−N(CH3​)2​ ): Cleavage occurs between C1 and C2, yielding a base peak of m/z 58 ( [CH2​=N(CH3​)2​]+ ).

  • N,N-Dimethylamphetamine ( Ph−CH2​−CH(CH3​)−N(CH3​)2​ ): Cleavage occurs between C2 and C3, yielding a base peak of m/z 72 ( [CH(CH3​)=N(CH3​)2​]+ ).

This deterministic fragmentation pathway is the cornerstone of our spectral confirmation.

IsomerDeconvolution N1 Mixed Phenethylamines (m/z 163 Isobars) N2 TFAA Reagent Added N1->N2 N3 Mass Shift (+96 Da)? N2->N3 N4 Yes: 1°/2° Amines (BMPEA, Methamphetamine) N3->N4 Reactive N5 No: 3° Amines (NN-DMPPA, N,N-DMA) N3->N5 Unreactive N6 EI-MS Alpha Cleavage N5->N6 N7 Base Peak m/z 72 (N,N-Dimethylamphetamine) N6->N7 C2-C3 Cleavage N8 Base Peak m/z 58 (NN-DMPPA) N6->N8 C1-C2 Cleavage

Fig 1. Mechanistic logic tree for the chemical and mass spectral deconvolution of NN-DMPPA.

Analytical Platform Comparison Guide

When selecting an analytical platform for NN-DMPPA confirmation, laboratories must balance mass accuracy against structural resolution capabilities. Below is an objective performance comparison of the three primary methodologies.

PlatformDerivatization Required?Isomer Resolution PowerSensitivity (LOD)Matrix Interference SusceptibilityBest Application
GC-EI-MS Yes (TFAA)Excellent. Distinct base peaks (m/z 58 vs 72) easily differentiate tertiary isomers[2].~10-15 ng/mLLow (Derivatization shifts matrix noise).Routine anti-doping & forensic confirmation.
LC-HRMS (Q-TOF) NoPoor to Moderate. Isomers share the exact mass (163.1361 Da). Relies heavily on subtle MS/MS ratio differences.~1-5 ng/mLHigh (Ion suppression from co-eluting matrix).Broad-spectrum initial screening.
GC-IRD (Infrared)NoAbsolute. IR spectra provide unique fingerprinting for positional isomers.~500 ng/mLModerate (Requires high analyte concentration).Legal/Structural confirmation of seized raw powders[6].

Verdict: For biological matrices (e.g., urine), GC-EI-MS coupled with TFAA derivatization is the superior platform. It provides the highest structural confidence by actively eliminating primary/secondary amine interferences while exploiting definitive EI fragmentation differences[2][3].

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls at every phase to automatically flag procedural failures, ensuring that any positive identification of NN-DMPPA is analytically unassailable.

Step 1: System Suitability & Quality Control Setup
  • Action: Prepare a System Suitability Test (SST) mixture containing NN-DMPPA, N,N-dimethylamphetamine, and BMPEA (100 ng/mL each).

  • Self-Validation Logic: The SST must demonstrate baseline chromatographic resolution ( Rs​>1.5 ) between the two tertiary amines prior to running unknown samples.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)
  • Action: Aliquot 2.0 mL of urine (or homogenized supplement extract) into a glass centrifuge tube. Add 50 µL of Internal Standard (e.g., Methamphetamine-d11, 1 µg/mL).

  • Action: Adjust the pH to 9.5 using 0.5 M Carbonate buffer to ensure all phenethylamines are in their un-ionized (free base) form.

  • Action: Add 4.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube.

  • Self-Validation Logic: The recovery of the deuterated internal standard monitors extraction efficiency and flags matrix-induced emulsion failures.

Step 3: Derivatization (The Kinetic Filter)
  • Action: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature (avoid heat to prevent volatilization of the free bases).

  • Action: Reconstitute the residue in 50 µL of Ethyl Acetate and add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Action: Incubate at 60°C for 20 minutes. Evaporate to dryness again, and reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

  • Self-Validation Logic: The complete absence of underivatized BMPEA in the SST injection proves the derivatization reaction went to 100% completion.

Step 4: Instrumental Analysis (GC-MS)
  • Action: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Action: Temperature program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Action: Monitor in Selected Ion Monitoring (SIM) mode: m/z 58, 91, 163 for NN-DMPPA[2].

AnalyticalWorkflow A Urine Matrix (Contains Isomers) B Alkaline LLE (pH 9.5, MTBE) A->B C TFAA Derivatization (60°C, 20 min) B->C D GC-EI-MS Separation C->D E Self-Validating Data Review D->E

Fig 2. Self-validating extraction and derivatization workflow for NN-DMPPA isolation.

Quantitative Data & Diagnostic Criteria

A positive identification of NN-DMPPA requires strict adherence to WADA identification criteria: the retention time must match the reference standard within ±0.1 minutes, and the relative abundances of the diagnostic ions must match within ±20%[2][5].

Table 1: Chromatographic and Mass Spectral Diagnostic Matrix (Post-TFAA Derivatization)

CompoundAmine ClassDerivatization StatusExpected Mass ShiftBase Peak (m/z)Qualifier Ions (m/z)
NN-DMPPA TertiaryUnreactiveNone (MW 163)58 91, 163
N,N-Dimethylamphetamine TertiaryUnreactiveNone (MW 163)72 91, 163
BMPEA PrimaryReactive (TFA-BMPEA)+96 Da (MW 231)14091, 231
Methamphetamine SecondaryReactive (TFA-Meth)+96 Da (MW 245)15491, 118, 245
MPPA SecondaryReactive (TFA-MPPA)+96 Da (MW 245)14091, 110, 245

Note: The base peak shift from m/z 58 (underivatized Methamphetamine) to m/z 154 (TFA-Methamphetamine) visually demonstrates the power of the derivatization filter in clearing the m/z 58 channel exclusively for NN-DMPPA.

References

  • Wikipedia Contributors. (n.d.). β,N,N-Trimethylphenethylamine. Wikipedia, The Free Encyclopedia. 7

  • Wójtowicz, M., Jarek, A., Chajewska, K., & Kwiatkowska, D. (2016). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Analytical and Bioanalytical Chemistry / PubMed. 2

  • HazComFast. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine (CAS 7560-81-8) Safety Data. HazComFast. 8

  • BenchChem. (n.d.). N,N-dimethyl-2-phenylpropan-1-amine Research Chemical. BenchChem.6

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine. PubChem. 4

  • Bloszies, C., et al. (2015). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics / PMC. 1

  • Kwiatkowska, D., Wójtowicz, M., & Jarek, A. (2015). N,N‐dimethyl‐2‐phenylpropan‐1‐amine – new designer agent found in athlete urine and nutritional supplement. Drug Testing and Analysis / Scite.ai. 3

  • BenchChem. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine | 61501-04-0. BenchChem.9

  • MDPI. (2020). Dietary Supplement and Food Contaminations and Their Implications for Doping Controls. MDPI. 5

  • BOC Sciences. (n.d.). CAS 582-22-9 β-Methylphenethylamine. BOC Sciences.

  • ResearchGate. (2014). N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement. ResearchGate. 11

Sources

Safety & Regulatory Compliance

Safety

Institutional Safety &amp; Logistics: N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride

Here is the comprehensive, professional laboratory guide for the safe handling and disposal of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride. N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a designer stimulant and...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional laboratory guide for the safe handling and disposal of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride.

N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) is a designer stimulant and monoamine releasing agent belonging to the phenethylamine family[1]. In analytical, pharmacological, and anti-doping research[2][3], it is frequently handled as a hydrochloride salt to enhance stability and aqueous solubility. Because it is a pharmacologically active substance prohibited in sports by the World Anti-Doping Agency (WADA)[3], its disposal must strictly adhere to institutional hazardous waste protocols to prevent environmental contamination and unauthorized diversion.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the waste stream classification.

PropertySpecification
Chemical Name N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
CAS Registry Number 861007-66-1 (HCl Salt)[4][5] / 7560-81-8 (Freebase)[6]
Molecular Formula C11H17N · HCl (Freebase: C11H17N)[6]
Molar Mass (Freebase) 163.26 g/mol [6][7]
Pharmacological Class Phenethylamine derivative / Monoamine releasing agent[1]
Primary Hazards Skin/eye irritant, pharmacologically active (stimulant)[1][6]
Required PPE Chemical-resistant gloves (Nitrile), safety goggles, lab coat[6]
The Causality of Disposal Methodologies

As an Application Scientist, it is critical to understand why specific disposal routes are chosen rather than simply following a checklist.

  • Avoidance of Aqueous Discharge: Although the hydrochloride salt is highly soluble in water, flushing this compound down the drain is strictly prohibited. Phenethylamine derivatives are biologically active; introducing them into municipal wastewater can disrupt local aquatic ecosystems and bypass standard water treatment filtration.

  • Thermal Destruction (Incineration): The carbon-nitrogen bonds and the aromatic ring in NN-DMPPA are highly stable. High-temperature incineration (typically >1000°C) by a licensed hazardous waste contractor is the only self-validating method to ensure complete thermal degradation into harmless combustion byproducts (CO2, H2O, and NOx, which is scrubbed by the facility).

  • Segregation Logistics: Amine salts can react with strong oxidizers. Therefore, solid waste and solvent-dissolved waste must be segregated from oxidizing agents (e.g., peroxides, nitrates) in the waste storage area to prevent exothermic reactions.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This methodology applies to legitimate, professional laboratory settings equipped with proper ventilation and hazardous waste management infrastructure.

Phase 1: Preparation and Segregation

  • Don PPE: Ensure all operators are wearing safety glasses, chemical-resistant nitrile gloves, and a fastened laboratory coat[6]. All handling of the dry powder must occur within a certified chemical fume hood to prevent inhalation of active dust.

  • Determine Waste State: Categorize the waste as either Solid (pure API, contaminated consumables like weigh boats/spatulas) or Liquid (solutions from GC-MS or LC-MS analysis, typically in methanol, acetonitrile, or aqueous buffers)[3].

Phase 2: Collection and Containment 3. Solid Waste: Place all residual powder and contaminated solid consumables into a rigid, sealable, high-density polyethylene (HDPE) container. Do not use glass for bulk solid waste to eliminate shatter risks. 4. Liquid Waste: Funnel liquid solutions into a designated, chemically compatible solvent waste jug.

  • Crucial Step: If the solvent is primarily organic (e.g., Methanol/Acetonitrile), place it in the "Non-Halogenated Organic Waste" stream. Do not mix with halogenated solvents unless necessary, as this exponentially increases incineration costs.

Phase 3: Labeling and Institutional Transfer 5. Compliance Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state "N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride" and note the primary hazard ("Pharmacologically Active / Irritant"). Do not use abbreviations like "NN-DMPPA" on official waste manifests, as environmental contractors require full IUPAC nomenclature for profiling. 6. Secondary Containment: Move the sealed, labeled containers to the laboratory's designated Satellite Accumulation Area (SAA). Place the containers inside secondary containment bins to capture any potential leaks. 7. Final Disposition: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to a licensed facility for high-temperature incineration.

Disposal Workflow Visualization

DisposalWorkflow Generation NN-DMPPA HCl Waste Generation Solid Solid Waste (Powder, Consumables) Generation->Solid Liquid Liquid Waste (Analytical Solutions) Generation->Liquid HDPE HDPE Solid Waste Bin (Sealable) Solid->HDPE SolventJug Non-Halogenated Solvent Jug Liquid->SolventJug Labeling RCRA/EHS Labeling (Full IUPAC Name) HDPE->Labeling SolventJug->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration Licensed High-Temperature Incineration Storage->Incineration

Figure 1: Standard laboratory waste segregation and disposal workflow for NN-DMPPA HCl.

References

  • Wikipedia Contributors. "β,N,N-Trimethylphenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • HazComFast. "N,N-dimethyl-2-phenylpropan-1-amine (CAS 7560-81-8)." HazComFast. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65295, N,N-dimethyl-2-phenylpropan-1-amine." PubChem. Available at:[Link]

  • Cholbinski, P., et al. "N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose." Drug Testing and Analysis, PubMed. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.